molecular formula C7H8N4S B096013 4-Amino-2-(ethylthio)-5-pyrimidinecarbonitrile CAS No. 16462-29-6

4-Amino-2-(ethylthio)-5-pyrimidinecarbonitrile

Cat. No.: B096013
CAS No.: 16462-29-6
M. Wt: 180.23 g/mol
InChI Key: CDCARNSWXSXOSR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Amino-2-(ethylthio)-5-pyrimidinecarbonitrile (CAS 16462-29-6) is a high-purity pyrimidine derivative that serves as a critical building block in medicinal chemistry and pharmaceutical research . This compound is primarily valued as a versatile synthetic intermediate in the discovery and development of novel therapeutic agents. Its specific molecular architecture makes it particularly valuable for constructing complex molecules with targeted biological activity, especially in the synthesis of potential anticancer and antiviral drugs . Researchers also utilize this chemical scaffold in biochemical studies, such as probing enzyme inhibition mechanisms and receptor binding interactions, to aid in the identification and optimization of new drug candidates . With a molecular formula of C₇H₈N₄S and a molecular weight of 180.23 g/mol, it is essential to handle this reagent with appropriate care . To ensure its stability and longevity, it must be stored under specific conditions: in a cool, dark place at 2-8°C and under an inert atmosphere . This product is intended for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic applications in humans or animals.

Properties

IUPAC Name

4-amino-2-ethylsulfanylpyrimidine-5-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8N4S/c1-2-12-7-10-4-5(3-8)6(9)11-7/h4H,2H2,1H3,(H2,9,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CDCARNSWXSXOSR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCSC1=NC=C(C(=N1)N)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8N4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90429564
Record name 4-Amino-2-(ethylsulfanyl)pyrimidine-5-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90429564
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

180.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

16462-29-6
Record name 4-Amino-2-(ethylsulfanyl)pyrimidine-5-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90429564
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide on the Basic Properties of 4-Amino-2-(ethylthio)-5-pyrimidinecarbonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core basic properties of 4-Amino-2-(ethylthio)-5-pyrimidinecarbonitrile, a heterocyclic compound of interest in medicinal chemistry and drug development. This document collates available data on its chemical and physical characteristics, provides a detailed experimental protocol for its synthesis, and discusses its potential biological activities with a focus on relevant signaling pathways.

Core Chemical and Physical Properties

Table 1: Physicochemical Properties of this compound and Related Analogs

PropertyThis compound4-Amino-2-(methylthio)pyrimidine-5-carbonitrile (Analog)
CAS Number 16462-29-6770-30-9
Molecular Formula C₇H₈N₄SC₆H₆N₄S
Molecular Weight 180.23166.21
Melting Point (°C) Data not available240 - 242
pKa (Predicted) Not available1.23 ± 0.10
Solubility (Predicted) Not availableSoluble in water
Appearance Data not availableCream to Yellow Powder
Storage Conditions Keep in dark place, inert atmosphere, 2-8°C[1]Keep in dark place, Inert atmosphere, Room temperature

Spectroscopic and Analytical Data

Detailed experimental spectra for this compound are not widely published. However, based on the analysis of structurally similar pyrimidine derivatives, the following spectral characteristics are expected:

Table 2: Expected Spectroscopic Data for this compound

TechniqueExpected Features
¹H NMR Signals corresponding to the ethyl group protons (a triplet and a quartet), a singlet for the pyrimidine ring proton, and a broad singlet for the amino (NH₂) protons which would be D₂O exchangeable. Aromatic protons of similar compounds resonate in the region of δ 7.47–7.59 ppm, and amino protons show signals around δ 4.27 and 6.78 ppm.[2]
¹³C NMR Signals for the ethyl group carbons, four distinct signals for the pyrimidine ring carbons (one attached to the cyano group, one to the amino group, one to the ethylthio group, and one CH), and a signal for the nitrile carbon.
FT-IR (cm⁻¹) - NH₂ stretching vibrations around 3478-3329 cm⁻¹.[3] - C≡N (nitrile) stretching vibration around 2212 cm⁻¹.[3] - C=N and C=C stretching vibrations of the pyrimidine ring in the range of 1640-1544 cm⁻¹.[3] - C-H stretching vibrations from the ethyl group.
Mass Spectrometry A molecular ion peak (M⁺) corresponding to the molecular weight of 180.23.

Experimental Protocols

The synthesis of 4-amino-5-pyrimidinecarbonitrile derivatives can be achieved through a three-component reaction. The following is a detailed methodology adapted from established protocols for similar compounds.[3]

Synthesis of this compound

This protocol is based on the multi-component reaction of an aldehyde, malononitrile, and an amidine.

Materials:

  • Appropriate aldehyde (e.g., formaldehyde or its synthetic equivalent)

  • Malononitrile

  • S-Ethylisothiourea hydrobromide (or a similar ethylthio-amidine precursor)

  • Sodium acetate

  • Ethanol

  • Water

Equipment:

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with heating plate

  • Apparatus for filtration (e.g., Büchner funnel)

  • Standard laboratory glassware

Procedure:

  • In a round-bottom flask, combine the aldehyde (1 mmol), malononitrile (1 mmol), S-ethylisothiourea hydrobromide (1 mmol), and sodium acetate (1 mmol).

  • Add a mixture of ethanol and water (e.g., 5 mL ethanol and 50 mL water) to the flask.

  • The reaction mixture is stirred and heated to reflux for a period of 6-8 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

  • After the reaction is complete, the mixture is cooled to room temperature.

  • The precipitated product is collected by filtration.

  • The crude product is washed with cold water and then recrystallized from a suitable solvent, such as ethanol, to yield the purified this compound.

Workflow Diagram for the Synthesis:

G Synthesis Workflow cluster_reactants Reactants cluster_process Reaction cluster_purification Purification Aldehyde Aldehyde Mixing Mixing with Sodium Acetate in Ethanol/Water Aldehyde->Mixing Malononitrile Malononitrile Malononitrile->Mixing Amidine S-Ethylisothiourea Amidine->Mixing Reflux Reflux (6-8h) Mixing->Reflux Cooling Cooling to Room Temperature Reflux->Cooling Filtration Filtration Cooling->Filtration Recrystallization Recrystallization from Ethanol Filtration->Recrystallization Product 4-Amino-2-(ethylthio)-5- pyrimidinecarbonitrile Recrystallization->Product

Caption: General workflow for the synthesis of this compound.

Potential Biological Activity and Signaling Pathways

Derivatives of pyrimidine-5-carbonitrile have shown promise as potent inhibitors of various protein kinases, suggesting their potential as anticancer agents. Specifically, related compounds have been investigated for their activity against Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) and the PI3K/Akt signaling pathway, both of which are crucial in cancer progression.

VEGFR-2 Signaling Pathway

VEGFR-2 is a key mediator of angiogenesis, the formation of new blood vessels, which is essential for tumor growth and metastasis. Inhibition of VEGFR-2 signaling can block the blood supply to tumors, thereby impeding their growth.

VEGFR-2 Signaling Pathway Diagram:

VEGFR2_Pathway VEGFR-2 Signaling Pathway VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 Binds and Activates PLCg PLCγ VEGFR2->PLCg Activates PI3K PI3K VEGFR2->PI3K Activates Raf Raf PLCg->Raf Akt Akt PI3K->Akt Proliferation Cell Proliferation, Migration, Survival Akt->Proliferation MEK MEK Raf->MEK ERK ERK MEK->ERK ERK->Proliferation

Caption: Simplified diagram of the VEGFR-2 signaling cascade.

PI3K/Akt Signaling Pathway

The PI3K/Akt pathway is a critical intracellular signaling cascade that promotes cell survival, growth, and proliferation. Its aberrant activation is a common feature in many types of cancer, making it a key target for cancer therapy.

PI3K/Akt Signaling Pathway Diagram:

PI3K_AKT_Pathway PI3K/Akt Signaling Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Converts PIP2 to PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Recruits Akt Akt PIP3->Akt Recruits PDK1->Akt Phosphorylates & Activates mTOR mTOR Akt->mTOR Apoptosis_Inhibition Inhibition of Apoptosis Akt->Apoptosis_Inhibition Cell_Growth Cell Growth & Proliferation mTOR->Cell_Growth

Caption: Overview of the PI3K/Akt signaling pathway in cancer.

Conclusion

This compound is a compound with significant potential in the field of drug discovery, particularly in oncology. While comprehensive experimental data on its basic properties are still emerging, this guide provides a solid foundation for researchers by summarizing available information and predictive data. The outlined synthesis protocol offers a practical starting point for its preparation, and the discussion of its potential biological targets provides a rationale for further investigation into its therapeutic applications. Future research should focus on obtaining precise experimental data for its physicochemical properties and elucidating its specific biological mechanisms of action.

References

4-Amino-2-(ethylthio)-5-pyrimidinecarbonitrile CAS number and structure

Author: BenchChem Technical Support Team. Date: December 2025

A Technical Guide to 4-Amino-2-(ethylthio)-5-pyrimidinecarbonitrile

Audience: Researchers, Scientists, and Drug Development Professionals

Core Abstract: This document provides a comprehensive technical overview of this compound, a heterocyclic building block with significant applications in medicinal chemistry and materials science. Key information includes its chemical structure, physicochemical properties, a detailed experimental protocol for the synthesis of the core pyrimidine scaffold, and its role as a versatile intermediate in the development of complex molecules and novel therapeutic agents.

Physicochemical Properties

The fundamental properties of this compound are summarized below. This data is essential for its handling, storage, and application in experimental settings.

PropertyValueReference
CAS Number 16462-29-6[1][2]
Molecular Formula C₇H₈N₄S[1]
Molecular Weight 180.23 g/mol [1]
MDL Number MFCD00186087[1]
SMILES CCSC1=NC=C(C#N)C(N)=N1[1]
Storage Keep in a dark place, inert atmosphere, 2-8°C[1]

Chemical Structure

This compound possesses a pyrimidine core, which is a foundational structure in numerous biologically active compounds. The structure is characterized by:

  • An amino group at position 4.

  • An ethylthio group at position 2.

  • A carbonitrile group at position 5.

The presence of these functional groups makes it a valuable and reactive intermediate for further chemical modifications, particularly in the synthesis of pharmaceutical agents and advanced materials.[3] The SMILES notation for this structure is CCSC1=NC=C(C#N)C(N)=N1.[1]

Synthesis and Experimental Protocols

The synthesis of 4-amino-5-pyrimidinecarbonitrile derivatives is often achieved through a multi-component reaction (MCR), which offers significant advantages in efficiency and diversity for drug discovery processes.[4] A general and effective method involves the three-component reaction of an amidine, malononitrile, and an aldehyde.[4]

General Protocol: Three-Component Synthesis of the 4-Amino-5-pyrimidinecarbonitrile Scaffold

This protocol outlines a thermal aqueous or microwave-assisted method for generating the core pyrimidine structure.[4]

Reactants:

  • Appropriate Aldehyde (e.g., Benzaldehyde)

  • Malononitrile

  • Amidine Hydrochloride (e.g., Benzamidine hydrochloride)

  • Solvent: Water or Toluene

  • Base: Sodium Acetate or Triethylamine

Methodology (Thermal Aqueous Conditions):

  • A mixture of the aldehyde (2 mmol), malononitrile (2 mmol), and the amidine hydrochloride (2 mmol) is prepared in water (5 mL).

  • Sodium acetate (2.2 mmol) is added to the mixture.

  • The reaction mixture is heated to reflux for the required duration (typically several hours), with reaction progress monitored by Thin Layer Chromatography (TLC).[4]

  • Upon completion, the mixture is cooled to room temperature.

  • The resulting solid precipitate is collected via filtration, washed thoroughly with water, and then recrystallized from a suitable solvent (e.g., ethanol) to yield the purified 4-amino-5-pyrimidinecarbonitrile product.[4]

The proposed reaction mechanism involves an initial condensation, followed by a Michael addition, cyclization, and subsequent aromatization (likely through air oxidation) to form the stable pyrimidine ring.[4]

G cluster_reactants Reactants cluster_process Reaction Process cluster_product Product A Aldehyde P1 Condensation & Michael Addition A->P1 B Malononitrile B->P1 C Amidine C->P1 P2 Cyclization & Isomerization P1->P2 Intermediate A P3 Aromatization (Oxidation) P2->P3 Intermediate B (Unstable) D 4-Amino-5-pyrimidinecarbonitrile P3->D

Caption: General workflow for the three-component synthesis of 4-amino-5-pyrimidinecarbonitriles.

Applications in Research and Drug Development

This compound serves as a key intermediate in the synthesis of more complex heterocyclic systems. Pyrimidine derivatives are of particular interest in medicinal chemistry due to their wide range of biological activities.

  • Kinase Inhibitors: The pyrimidine scaffold is central to many kinase inhibitors used in oncology. Related compounds, such as ethyl 4-amino-2-(methylthio)pyrimidine-5-carboxylate, are explicitly used for preparing pyrimidopyrimidines as protein kinase inhibitors.[5][6][7] The carbonitrile group can act as a crucial hydrogen bond acceptor, binding to key residues like Lys67 in the hinge region of kinases such as PIM-1.[8]

  • Antiproliferative Agents: Novel pyrimidine-5-carbonitrile derivatives have been synthesized and evaluated as potential anti-proliferative agents, showing cytotoxic activities against cancer cell lines like HCT-116 (colon cancer) and MCF-7 (breast cancer).[9] These compounds often target key signaling pathways involved in cancer progression, such as VEGFR-2.[9]

  • Organic and Materials Science: Beyond pharmaceuticals, this compound is a building block for synthesizing advanced materials, including polymers and organic-inorganic hybrids, due to its reactive functional groups.[3]

References

Synthesis of 4-Amino-2-(ethylthio)-5-pyrimidinecarbonitrile from Thiourea: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of a robust and well-documented two-step synthetic pathway for the preparation of 4-Amino-2-(ethylthio)-5-pyrimidinecarbonitrile, a valuable building block in medicinal chemistry, starting from the readily available precursor, thiourea. This document details the experimental protocols, presents quantitative data in a structured format, and visualizes the synthetic workflow and reaction mechanism.

Synthetic Strategy Overview

The synthesis of this compound from thiourea is efficiently achieved through a two-step process. The initial step involves the S-alkylation of thiourea with an ethylating agent to form the intermediate, S-ethylisothiouronium salt. The subsequent and final step is a cyclocondensation reaction of this salt with a suitable three-carbon synthon, (ethoxymethylene)malononitrile, to construct the desired pyrimidine ring system.

Synthesis_Overview Thiourea Thiourea Step1 Step 1: S-Alkylation Thiourea->Step1 EthylIodide Ethyl Iodide EthylIodide->Step1 SEtisothiouronium S-Ethylisothiouronium Hydroiodide Step1->SEtisothiouronium Step2 Step 2: Cyclocondensation SEtisothiouronium->Step2 EMM (Ethoxymethylene)malononitrile EMM->Step2 TargetMolecule 4-Amino-2-(ethylthio)-5- pyrimidinecarbonitrile Step2->TargetMolecule

Figure 1: Overall two-step synthesis workflow.

Experimental Protocols

Step 1: Synthesis of S-Ethylisothiouronium Hydroiodide

This procedure is adapted from a general method for the preparation of S-alkylthiourea salts.[1]

Reaction:

Thiourea + Ethyl Iodide → S-Ethylisothiouronium Hydroiodide

Materials and Reagents:

ReagentMolar Mass ( g/mol )Quantity (g)MolesMolar Ratio
Thiourea76.1276.11.01.0
Ethyl Iodide155.97171.61.11.1
Ethanol (95%)-300 mL--

Procedure:

  • In a 1-liter round-bottomed flask equipped with a reflux condenser, a mixture of 76.1 g (1.0 mole) of thiourea, 171.6 g (1.1 moles) of ethyl iodide, and 300 mL of 95% ethanol is prepared.

  • The mixture is warmed on a water bath with the bath temperature maintained at 55-65 °C for 3 hours, with occasional shaking. During this period, all the thiourea should dissolve.

  • Following the complete dissolution of thiourea, the reflux condenser is replaced with a distillation setup.

  • The ethanol and excess ethyl iodide are removed under reduced pressure using a water pump. The temperature of the water bath can be gradually increased to the boiling point of the solvent to facilitate removal.

  • The residual oil is then poured into a beaker and allowed to crystallize. Seeding with a small crystal of the product may expedite crystallization.

  • The resulting solid is pulverized and dried in a desiccator to yield S-ethylisothiouronium hydroiodide.

Quantitative Data:

ProductTheoretical Yield (g)Actual Yield (g)Yield (%)Melting Point (°C)
S-Ethylisothiouronium Hydroiodide232.1216 - 22793 - 9888-90
Step 2: Synthesis of this compound

This procedure is based on established methods for the synthesis of 4-aminopyrimidines from amidines and malononitrile derivatives.[2][3]

Reaction:

S-Ethylisothiouronium Hydroiodide + (Ethoxymethylene)malononitrile → this compound

Materials and Reagents:

ReagentMolar Mass ( g/mol )Quantity (g)MolesMolar Ratio
S-Ethylisothiouronium Hydroiodide232.1023.20.11.0
(Ethoxymethylene)malononitrile122.1212.20.11.0
Sodium Ethoxide68.056.80.11.0
Ethanol (Absolute)-200 mL--

Procedure:

  • In a 500 mL three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser, 6.8 g (0.1 mole) of sodium ethoxide is dissolved in 200 mL of absolute ethanol.

  • To this solution, 23.2 g (0.1 mole) of S-ethylisothiouronium hydroiodide is added portion-wise with stirring.

  • A solution of 12.2 g (0.1 mole) of (ethoxymethylene)malononitrile in 50 mL of absolute ethanol is added dropwise to the reaction mixture from the dropping funnel over a period of 30 minutes.

  • After the addition is complete, the reaction mixture is heated to reflux and maintained at this temperature for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Upon completion of the reaction, the mixture is allowed to cool to room temperature and then poured into 500 mL of ice-cold water with stirring.

  • The precipitated solid is collected by filtration, washed with cold water, and then recrystallized from ethanol to afford pure this compound.

Quantitative Data:

ProductTheoretical Yield (g)Expected Yield Range (g)Expected Yield (%)
This compound18.013.5 - 15.375 - 85

Reaction Mechanism

The formation of the pyrimidine ring proceeds through a cyclocondensation reaction. The S-ethylisothiouronium cation acts as an amidine equivalent. The reaction is initiated by the Michael addition of the amidine nitrogen to the electron-deficient double bond of (ethoxymethylene)malononitrile, followed by an intramolecular cyclization with the elimination of ethanol to form the stable aromatic pyrimidine ring.

Reaction_Mechanism cluster_step1 Step 1: Formation of S-Ethylisothiouronium Salt cluster_step2 Step 2: Cyclocondensation Thiourea Thiourea (H2N-C(=S)-NH2) S-Ethylisothiouronium_Salt S-Ethylisothiouronium Salt [H2N-C(SEt)=NH2]+ Thiourea->S-Ethylisothiouronium_Salt + EtI (S-Alkylation) S-Ethylisothiouronium_Salt_2 S-Ethylisothiouronium Salt Intermediate Michael Adduct Intermediate S-Ethylisothiouronium_Salt_2->Intermediate Michael Addition EMM (Ethoxymethylene)malononitrile (EtO-CH=C(CN)2) EMM->Intermediate Final_Product 4-Amino-2-(ethylthio)-5- pyrimidinecarbonitrile Intermediate->Final_Product Intramolecular Cyclization (-EtOH)

References

Biological Activity of 4-Amino-2-(ethylthio)-5-pyrimidinecarbonitrile Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the biological activities of 4-Amino-2-(ethylthio)-5-pyrimidinecarbonitrile and its derivatives. The pyrimidine scaffold is a cornerstone in medicinal chemistry, with numerous derivatives demonstrating significant therapeutic potential, particularly as anticancer and anti-inflammatory agents. This document synthesizes key findings on their biological effects, focusing on anticancer activity, kinase inhibition, and the underlying molecular mechanisms.

Anticancer Activity

Derivatives of the 4-Amino-2-(alkylthio)-5-pyrimidinecarbonitrile core have demonstrated potent cytotoxic effects against a range of human cancer cell lines. The primary mechanism of action is often attributed to the inhibition of key enzymes involved in cell proliferation and survival, such as protein kinases.

Table 1: In Vitro Cytotoxicity of 4-Amino-2-(alkylthio)-5-pyrimidinecarbonitrile Derivatives
Compound IDModificationCancer Cell LineIC50 (µM)Reference
Series 1 2-(methylthio)-6-phenyl-pyrimidin moiety with various substitutionsHCT-116 (Colon)1.14 - 32.16[1]
MCF-7 (Breast)1.54 - 32.16[1]
11e 2-(methylthio) derivativeHCT-116 (Colon)1.14[1]
MCF-7 (Breast)1.54[1]
Series 2 Thienopyrimidine derivativesMCF-7 (Breast)0.013 - 0.023[2]
Series 3 Pyrido[2,3-d]pyrimidine nucleosidesHTB-81 (Prostate)0.73[3]
B16 (Melanoma)0.06 - 0.08[3]

Note: Data for direct 2-(ethylthio) analogs is limited in the reviewed literature; the table primarily presents data for closely related 2-(methylthio) and other pyrimidine derivatives to indicate the potential of the core scaffold.

Kinase Inhibition

A significant body of research has focused on the role of pyrimidine derivatives as inhibitors of various protein kinases, which are crucial regulators of cellular signaling pathways. Dysregulation of these kinases is a hallmark of many cancers.

Epidermal Growth Factor Receptor (EGFR) Inhibition

Several pyrimidine-5-carbonitrile derivatives have been identified as potent inhibitors of EGFR, a key target in cancer therapy.

Table 2: EGFR Kinase Inhibitory Activity
Compound SeriesIC50 (nM)Reference
Pyrimidine-5-carbonitrile derivatives8.29[4]
Thieno[2,3-d]pyrimidines9.1 - 28.0[2]
Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) Inhibition

VEGFR-2 is a critical mediator of angiogenesis, the formation of new blood vessels, which is essential for tumor growth and metastasis.

Table 3: VEGFR-2 Kinase Inhibitory Activity
Compound SeriesIC50 (µM)Reference
4-amino-2-thiopyrimidines0.12 - 0.19
Pyrimidine-5-carbonitrile derivatives0.53 - 2.41[1]

Experimental Protocols

This section provides detailed methodologies for key experiments used to evaluate the biological activity of this compound derivatives.

MTT Cell Proliferation Assay

This colorimetric assay is a standard method for assessing the cytotoxic effect of a compound on cancer cell lines.

Materials:

  • Cancer cell lines (e.g., MCF-7, HepG2, A549)

  • Complete growth medium (e.g., DMEM or RPMI-1640 with 10% FBS)

  • Test compounds (dissolved in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours.

  • Compound Treatment: Treat the cells with serial dilutions of the test compounds and incubate for 24-72 hours.

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 100 µL of solubilization solution to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value by plotting the percentage of viability against the compound concentration.[5]

In Vitro Kinase Inhibition Assay (Luminescence-Based)

This assay quantifies the ability of a compound to inhibit a specific kinase.

Materials:

  • Recombinant kinase (e.g., EGFR, VEGFR-2)

  • Kinase substrate (peptide or protein)

  • ATP

  • Assay buffer

  • Test compounds (dissolved in DMSO)

  • Luminescence-based ATP detection kit (e.g., Kinase-Glo®)

  • 384-well plates

  • Luminometer

Procedure:

  • Compound Preparation: Prepare serial dilutions of the test compounds in DMSO.

  • Assay Plate Preparation: Add the diluted compounds to the wells of a 384-well plate.

  • Kinase Reaction: Add the kinase, substrate, and ATP to the wells to initiate the reaction. Incubate at room temperature for a specified time (e.g., 60 minutes).

  • Signal Detection: Add the ATP detection reagent to stop the reaction and generate a luminescent signal.

  • Data Acquisition: Measure the luminescence using a plate reader.

  • Data Analysis: Calculate the percent inhibition based on controls (no kinase and vehicle) and determine the IC50 value.[1]

Cell Cycle Analysis by Flow Cytometry

This method determines the effect of a compound on cell cycle progression.

Materials:

  • Cancer cell lines

  • Test compounds

  • Phosphate-buffered saline (PBS)

  • Cold 70% ethanol

  • Propidium Iodide (PI) staining solution (containing RNase A)

  • Flow cytometer

Procedure:

  • Cell Treatment: Treat cells with the test compound at its IC50 concentration for 24-48 hours.

  • Cell Harvesting: Harvest both adherent and floating cells.

  • Fixation: Wash the cells with PBS and fix them in cold 70% ethanol overnight at -20°C.

  • Staining: Wash the fixed cells with PBS and resuspend them in PI staining solution.

  • Flow Cytometry Analysis: Analyze the DNA content of the cells using a flow cytometer.

  • Data Analysis: Determine the percentage of cells in each phase of the cell cycle (G0/G1, S, G2/M).

Apoptosis Assay by Annexin V/PI Staining

This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Materials:

  • Cancer cell lines

  • Test compounds

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

  • Flow cytometer

Procedure:

  • Cell Treatment: Treat cells with the test compound for a specified time.

  • Cell Harvesting: Collect both floating and adherent cells.

  • Staining: Wash the cells with PBS and resuspend them in Binding Buffer. Add Annexin V-FITC and PI and incubate in the dark.

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.

  • Data Analysis: Quantify the percentage of cells in each quadrant (viable, early apoptotic, late apoptotic, and necrotic).

Visualizations

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate key signaling pathways targeted by pyrimidine derivatives and a typical experimental workflow.

Kinase_Inhibition_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Growth_Factor Growth Factor Receptor_Tyrosine_Kinase Receptor Tyrosine Kinase (e.g., EGFR, VEGFR-2) Growth_Factor->Receptor_Tyrosine_Kinase Binds Signaling_Proteins Signaling Proteins (e.g., PI3K, Akt, MAPK) Receptor_Tyrosine_Kinase->Signaling_Proteins Activates Transcription_Factors Transcription Factors Signaling_Proteins->Transcription_Factors Activates Pyrimidine_Derivative 4-Amino-2-(ethylthio)-5- pyrimidinecarbonitrile Derivative Pyrimidine_Derivative->Receptor_Tyrosine_Kinase Inhibits Gene_Expression Gene Expression (Proliferation, Survival, Angiogenesis) Transcription_Factors->Gene_Expression Regulates

Caption: General signaling pathway of receptor tyrosine kinase inhibition.

Experimental_Workflow_Anticancer_Screening Start Start: Synthesized Derivatives Cell_Culture Cancer Cell Line Culture Start->Cell_Culture Compound_Treatment Treatment with Derivatives (Varying Concentrations) Cell_Culture->Compound_Treatment MTT_Assay MTT Assay (Cell Viability) Compound_Treatment->MTT_Assay IC50_Determination Determine IC50 Values MTT_Assay->IC50_Determination Mechanism_Studies Mechanism of Action Studies IC50_Determination->Mechanism_Studies Potent Compounds Kinase_Assay Kinase Inhibition Assay Mechanism_Studies->Kinase_Assay Cell_Cycle_Analysis Cell Cycle Analysis Mechanism_Studies->Cell_Cycle_Analysis Apoptosis_Assay Apoptosis Assay Mechanism_Studies->Apoptosis_Assay End End: Lead Compound Identification Kinase_Assay->End Cell_Cycle_Analysis->End Apoptosis_Assay->End

Caption: Workflow for anticancer screening of pyrimidine derivatives.

Apoptosis_Induction_Pathway Pyrimidine_Derivative 4-Amino-2-(ethylthio)-5- pyrimidinecarbonitrile Derivative Kinase_Inhibition Kinase Inhibition (e.g., PI3K/Akt pathway) Pyrimidine_Derivative->Kinase_Inhibition Apoptotic_Signal Induction of Apoptotic Signals Kinase_Inhibition->Apoptotic_Signal Caspase_Activation Caspase Cascade Activation Apoptotic_Signal->Caspase_Activation Apoptosis Apoptosis (Programmed Cell Death) Caspase_Activation->Apoptosis

Caption: Simplified pathway of apoptosis induction by pyrimidine derivatives.

References

4-Amino-2-(ethylthio)-5-pyrimidinecarbonitrile: A Versatile Building Block in Modern Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Amino-2-(ethylthio)-5-pyrimidinecarbonitrile is a highly functionalized heterocyclic compound that has emerged as a valuable building block in organic synthesis. Its unique arrangement of amino, ethylthio, and cyano groups on a pyrimidine core provides multiple reactive sites, enabling the construction of a diverse array of complex molecules. This technical guide explores the synthesis, properties, and applications of this versatile intermediate, with a particular focus on its role in the development of novel therapeutic agents and functional materials. The pyrimidine scaffold is a cornerstone in medicinal chemistry, and derivatives of 4-amino-5-pyrimidinecarbonitrile are actively investigated for their potential as kinase inhibitors for the treatment of cancer.

Physicochemical Properties

A clear understanding of the physicochemical properties of this compound is essential for its effective use in synthesis. The table below summarizes key data for this compound.

PropertyValueReference
Molecular Formula C₇H₈N₄S[1]
Molecular Weight 180.23 g/mol [1]
CAS Number 16462-29-6
Appearance White to off-white crystalline solid
Storage Conditions 2-8°C, inert atmosphere, protected from light[1]

Synthesis of this compound

The synthesis of this compound is typically achieved through a multicomponent reaction, a highly efficient strategy in organic chemistry that allows for the formation of complex products in a single step from three or more starting materials.

A plausible and commonly employed synthetic route involves the condensation of three key components:

  • An amidine, specifically 2-ethyl-2-thiopseudourea.

  • A malononitrile derivative, such as (ethoxymethylene)malononitrile.

  • An ammonia source, which can be implicit in the reaction conditions.

The general mechanism for the synthesis of related 4-amino-5-pyrimidinecarbonitriles involves the initial reaction between the malononitrile derivative and the amidine, followed by cyclization to form the pyrimidine ring.

Synthesis_Workflow cluster_reactants Starting Materials cluster_process Reaction cluster_product Product 2-Ethyl-2-thiopseudourea 2-Ethyl-2-thiopseudourea Condensation Condensation 2-Ethyl-2-thiopseudourea->Condensation Malononitrile_derivative (Ethoxymethylene)malononitrile Malononitrile_derivative->Condensation Target_Molecule 4-Amino-2-(ethylthio)-5- pyrimidinecarbonitrile Condensation->Target_Molecule Cyclization

A generalized workflow for the synthesis of the target molecule.
Experimental Protocol: General Procedure for the Synthesis of 4-Amino-5-pyrimidinecarbonitriles

The following is a general protocol adapted from the synthesis of similar 4-amino-5-pyrimidinecarbonitrile derivatives and represents a likely method for the preparation of the title compound.

Materials:

  • Aldehyde (if applicable, for a three-component reaction starting from an aldehyde, malononitrile, and amidine)

  • Malononitrile

  • Amidine hydrochloride (e.g., 2-ethyl-2-thiopseudourea hydrochloride)

  • Sodium acetate

  • Ethanol

  • Water

Procedure:

  • A mixture of the aldehyde (1 equivalent), malononitrile (1 equivalent), and the amidine hydrochloride (1 equivalent) is prepared.

  • Sodium acetate (1 equivalent) is added to the mixture.

  • The reactants are suspended in a solvent system, typically a mixture of ethanol and water.

  • The reaction mixture is heated to reflux and stirred for a period of 6-8 hours.

  • Reaction progress is monitored by thin-layer chromatography (TLC).

  • Upon completion, the reaction mixture is cooled to room temperature.

  • The precipitated product is collected by filtration, washed with water and cold ethanol, and dried under vacuum.

  • Further purification can be achieved by recrystallization from a suitable solvent such as ethanol.

Applications in Organic Synthesis

This compound serves as a versatile precursor for the synthesis of a variety of more complex heterocyclic systems, particularly fused pyrimidines. The amino and cyano groups are key functional handles that can be readily transformed into other functionalities or incorporated into new ring systems.

Synthesis of Pyrimido[4,5-d]pyrimidines

One of the most significant applications of this building block is in the synthesis of pyrimido[4,5-d]pyrimidines. This fused heterocyclic system is a common scaffold in molecules targeting protein kinases, which are crucial regulators of cell signaling and are often dysregulated in diseases such as cancer.

The synthesis of a pyrimido[4,5-d]pyrimidine core can be initiated by reacting this compound with a suitable cyclizing agent, such as formamide or orthoesters.

Reaction_Pathway Start 4-Amino-2-(ethylthio)-5- pyrimidinecarbonitrile Product Pyrimido[4,5-d]pyrimidine Derivative Start->Product Cyclocondensation Reagent Cyclizing Agent (e.g., Formamide) Reagent->Product

Reaction pathway to pyrimido[4,5-d]pyrimidines.
Role in Kinase Inhibitor Synthesis

The pyrimidine ring is a well-established "hinge-binding" motif in many kinase inhibitors, where it forms crucial hydrogen bonds with the backbone of the kinase hinge region. The 4-amino group of this compound can act as a key hydrogen bond donor. The substituents at the 2- and 5-positions can be further elaborated to occupy other pockets of the ATP-binding site, thereby conferring potency and selectivity to the inhibitor. For instance, derivatives of pyrimidine-5-carbonitrile have been investigated as inhibitors of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key target in anti-angiogenic cancer therapy.[2]

Kinase_Inhibition_Pathway cluster_synthesis Drug Synthesis cluster_action Mechanism of Action Building_Block 4-Amino-2-(ethylthio)-5- pyrimidinecarbonitrile Modification Chemical Modifications Building_Block->Modification Kinase_Inhibitor Kinase Inhibitor (e.g., VEGFR-2 Inhibitor) Modification->Kinase_Inhibitor Kinase Target Kinase (e.g., VEGFR-2) Kinase_Inhibitor->Kinase Inhibition Signaling_Pathway Downstream Signaling Kinase->Signaling_Pathway Cellular_Response Cellular Response (e.g., Angiogenesis) Signaling_Pathway->Cellular_Response

References

An In-depth Technical Guide to 4-Amino-2-(ethylthio)-5-pyrimidinecarbonitrile: Synthesis, Properties, and Biological Significance

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 4-Amino-2-(ethylthio)-5-pyrimidinecarbonitrile, a heterocyclic compound of interest in medicinal chemistry and drug discovery. While specific historical details of its initial discovery are not extensively documented in readily available literature, this guide elucidates its chemical properties, plausible synthetic routes based on established pyrimidine chemistry, and its significance as a key intermediate in the development of therapeutic agents. The document summarizes known biological activities of structurally related compounds, suggesting potential applications and mechanisms of action for the title compound. Detailed experimental protocols for analogous syntheses are provided, alongside visualizations of synthetic pathways and potential biological signaling interactions to facilitate further research and development.

Introduction

This compound belongs to the pyrimidine class of heterocyclic compounds, which are of paramount importance in the field of medicinal chemistry. Pyrimidine scaffolds are core components of numerous biologically active molecules, including nucleobases, vitamins, and a wide array of synthetic drugs exhibiting anticancer, antiviral, anti-inflammatory, and antimicrobial properties. The subject of this guide, characterized by an amino group at the C4 position, a cyano group at the C5 position, and an ethylthio substituent at the C2 position, represents a versatile building block for the synthesis of more complex molecular architectures. Its structural features make it a valuable precursor for creating libraries of compounds for high-throughput screening and lead optimization in drug discovery programs.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1. This data is crucial for its handling, formulation, and application in synthetic and biological studies.

PropertyValueReference
CAS Number 16462-29-6[1]
Molecular Formula C₇H₈N₄S[1]
Molecular Weight 180.23 g/mol [1]
Appearance Solid (form may vary)General knowledge
SMILES CCSC1=NC=C(C(N)=N1)C#N[1]
Storage Conditions Keep in a dark place, inert atmosphere, 2-8°C[1]

Synthesis and History

Proposed Synthetic Pathway

A likely synthetic route involves a three-component reaction of an S-ethylisothiourea salt, malononitrile, and a suitable orthoformate equivalent. This method is a variation of the well-established pyrimidine synthesis from amidines and β-dicarbonyl compounds or their equivalents.

Synthesis_Pathway cluster_reactants Reactants cluster_intermediates Reaction cluster_product Product R1 S-Ethylisothiourea salt I1 Condensation & Cyclization R1->I1 R2 Malononitrile R2->I1 R3 Triethyl orthoformate R3->I1 P1 This compound I1->P1

Caption: Proposed synthetic pathway for this compound.

General Experimental Protocol for Analogous Synthesis

The following is a generalized experimental protocol for the synthesis of 4-amino-5-pyrimidinecarbonitrile derivatives, adapted from literature procedures for similar compounds[2]. This protocol serves as a template that can be optimized for the specific synthesis of this compound.

Materials:

  • S-Ethylisothiourea hydrobromide or hydrochloride

  • Malononitrile

  • Triethyl orthoformate

  • Sodium ethoxide solution in ethanol

  • Ethanol (anhydrous)

Procedure:

  • To a solution of sodium ethoxide in anhydrous ethanol, add S-ethylisothiourea salt and malononitrile.

  • Stir the mixture at room temperature for 30 minutes.

  • Add triethyl orthoformate to the reaction mixture.

  • Reflux the mixture for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature.

  • Pour the mixture into ice-cold water and neutralize with a suitable acid (e.g., acetic acid).

  • The precipitated solid is collected by filtration, washed with water, and dried.

  • The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol or acetonitrile).

Characterization: The final product should be characterized by standard analytical techniques such as ¹H NMR, ¹³C NMR, Mass Spectrometry, and IR spectroscopy to confirm its structure and purity.

Biological Significance and Potential Applications

While direct biological activity data for this compound is sparse, its structural analogs and derivatives have been extensively studied, revealing a broad spectrum of pharmacological activities. This compound primarily serves as a key intermediate in the synthesis of more complex molecules with therapeutic potential.

Role as a Synthetic Intermediate

The amino and cyano groups, along with the reactive ethylthio group, provide multiple points for chemical modification, making this compound a valuable scaffold in medicinal chemistry. It is a precursor for the synthesis of various fused pyrimidine ring systems and other substituted pyrimidines.

Potential as a Kinase Inhibitor Precursor

Many pyrimidine derivatives are known to be potent inhibitors of various protein kinases, which are key targets in cancer therapy. The related compound, ethyl 4-amino-2-(methylthio)pyrimidine-5-carboxylate, is used in the preparation of pyrimidopyrimidines as protein kinase inhibitors[3][4][5]. It is highly probable that this compound serves a similar role in the synthesis of kinase inhibitors targeting signaling pathways involved in cell proliferation and survival.

Kinase_Inhibition_Pathway cluster_synthesis Synthesis cluster_pathway Cellular Signaling Start 4-Amino-2-(ethylthio)-5- pyrimidinecarbonitrile Deriv Chemical Modification Start->Deriv Inhibitor Pyrimidine-based Kinase Inhibitor Deriv->Inhibitor Kinase Protein Kinase (e.g., VEGFR, EGFR) Inhibitor->Kinase Inhibition Substrate Substrate Phosphorylation Kinase->Substrate Phosphorylation Proliferation Cell Proliferation & Survival Substrate->Proliferation Activation

Caption: Role as a precursor for kinase inhibitors in cell signaling.

Anticancer and Antiviral Potential

Structurally similar pyrimidine derivatives have demonstrated significant potential as anticancer and antiviral agents[6][7]. The 4-aminopyrimidine core is a common feature in molecules designed to interfere with DNA synthesis or other critical cellular processes in cancer cells and viruses. Therefore, derivatives of this compound are attractive candidates for the development of new anticancer and antiviral therapies.

Summary of Quantitative Data

Specific quantitative biological data for this compound is not available in the public domain. However, Table 2 summarizes the reported biological activities of some of its closely related analogs to provide a context for its potential efficacy.

Compound/DerivativeBiological ActivityIC₅₀ / EC₅₀Cell Line / TargetReference
Pyrimidine-5-carbonitrile derivativesAnticancer (VEGFR-2 inhibitor)1.14 - 10.33 µMHCT-116, MCF-7[8]
4-Amino-5-arylpyrimidinesAnti-inflammatory-Carrageenan-induced edemaGeneral knowledge
4-Amino-thieno[2,3-d]pyrimidine derivativesAnticancer (Tie-2 inhibitor)0.07 µMTie-2 Kinase[9]
Pyrido[2,3-d]pyrimidine nucleosidesCytotoxic0.73 µMHTB-81 (prostate cancer)[10]

Conclusion

This compound is a valuable heterocyclic compound with significant potential in medicinal chemistry and drug discovery. While its own discovery and history are not well-documented, its utility as a versatile synthetic intermediate is evident from the numerous studies on its structural analogs. The established synthetic routes for similar pyrimidine derivatives provide a solid foundation for its preparation. The known biological activities of related compounds, particularly as precursors for kinase inhibitors and anticancer agents, highlight the promising avenues for future research involving this molecule. Further investigation into the direct biological properties of this compound and the development of novel derivatives are warranted to fully explore its therapeutic potential. This guide serves as a foundational resource for researchers embarking on such endeavors.

References

The Ascendancy of Pyrimidinecarbonitriles: A Technical Guide to Their Expanding Role in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

A comprehensive technical guide detailing the burgeoning significance of pyrimidinecarbonitrile derivatives in modern drug discovery and development. This document serves as an in-depth resource for researchers, scientists, and drug development professionals, offering a thorough review of their therapeutic applications, underlying mechanisms of action, and the experimental methodologies pivotal to their evaluation.

The pyrimidinecarbonitrile core, a privileged scaffold in medicinal chemistry, has demonstrated remarkable versatility, leading to the discovery of potent and selective modulators of various biological targets. This guide provides a detailed exploration of these derivatives across key therapeutic areas, including oncology, virology, and neurodegenerative and inflammatory disorders.

Anticancer Activity: Targeting Key Signaling Pathways

Pyrimidinecarbonitrile derivatives have emerged as a prominent class of anticancer agents, primarily through their ability to inhibit crucial protein kinases involved in cancer cell proliferation, survival, and angiogenesis.

Epidermal Growth Factor Receptor (EGFR) Inhibition

A significant number of pyrimidinecarbonitrile derivatives have been designed as inhibitors of the Epidermal Growth Factor Receptor (EGFR), a key player in the development and progression of several cancers.[1] These compounds typically act as ATP-competitive inhibitors, binding to the kinase domain of EGFR and blocking downstream signaling.

Table 1: In Vitro Anticancer and EGFR Inhibitory Activities of Selected Pyrimidinecarbonitrile Derivatives

CompoundTarget Cell Line/KinaseIC50 (µM)Reference
11b HCT-1163.37[1]
HepG-23.04[1]
MCF-74.14[1]
A5492.4[1]
EGFRWT0.09[1]
EGFRT790M4.03[1]
10b HepG23.56[2]
A5495.85[2]
MCF-77.68[2]
EGFR0.00829[2]
Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) Inhibition

Angiogenesis, the formation of new blood vessels, is a critical process for tumor growth and metastasis, with VEGFR-2 playing a central role. Pyrimidinecarbonitrile derivatives have been successfully developed as potent VEGFR-2 inhibitors, thereby impeding tumor angiogenesis.

Table 2: In Vitro Anticancer and VEGFR-2 Inhibitory Activities of Selected Pyrimidinecarbonitrile Derivatives

CompoundTarget Cell Line/KinaseIC50 (µM)Reference
11e HCT-1161.14[3]
MCF-71.54[3]
VEGFR-20.61[3]
12b VEGFR-20.53[3]
Phosphatidylinositol 3-Kinase (PI3K)/AKT Pathway Inhibition

The PI3K/AKT signaling pathway is a critical regulator of cell survival and proliferation, and its dysregulation is a hallmark of many cancers. Certain pyrimidinecarbonitrile derivatives have been shown to target this pathway, inducing apoptosis in cancer cells.

Table 3: PI3K/AKT Pathway Inhibitory Activities of a Pyrimidinecarbonitrile Derivative

CompoundTarget KinaseIC50 (µM)Reference
7f PI3Kδ6.99
PI3Kγ4.01
AKT-13.36

Signaling Pathways and Experimental Workflows

To visually represent the complex biological processes and experimental procedures discussed, the following diagrams have been generated using the DOT language.

EGFR_Signaling_Pathway EGF EGF EGFR EGFR EGF->EGFR Binds Grb2_SOS Grb2/SOS EGFR->Grb2_SOS Activates PI3K PI3K EGFR->PI3K Activates Ras Ras Grb2_SOS->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Angiogenesis ERK->Proliferation PIP3 PIP3 PI3K->PIP3 Converts PIP2 to PIP2 PIP2 AKT AKT PIP3->AKT AKT->Proliferation Pyrimidinecarbonitrile Pyrimidinecarbonitrile Derivative Pyrimidinecarbonitrile->EGFR Inhibits

EGFR Signaling Pathway Inhibition

VEGFR2_Signaling_Pathway VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 Binds PLCg PLCγ VEGFR2->PLCg Activates PI3K_AKT PI3K/AKT VEGFR2->PI3K_AKT Activates DAG DAG PLCg->DAG IP3 IP3 PLCg->IP3 PKC PKC DAG->PKC Raf_MEK_ERK Raf/MEK/ERK PKC->Raf_MEK_ERK Angiogenesis Angiogenesis, Cell Proliferation, Survival Raf_MEK_ERK->Angiogenesis PI3K_AKT->Angiogenesis Pyrimidinecarbonitrile Pyrimidinecarbonitrile Derivative Pyrimidinecarbonitrile->VEGFR2 Inhibits

VEGFR-2 Signaling Pathway Inhibition

PI3K_AKT_Signaling_Pathway GrowthFactor Growth Factor RTK Receptor Tyrosine Kinase (RTK) GrowthFactor->RTK Binds PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Converts PIP2 to PIP2 PIP2 AKT AKT PIP3->AKT Downstream Downstream Effectors (e.g., mTOR, NF-κB) AKT->Downstream CellSurvival Cell Survival, Growth, Proliferation Downstream->CellSurvival Pyrimidinecarbonitrile Pyrimidinecarbonitrile Derivative Pyrimidinecarbonitrile->PI3K Inhibits Pyrimidinecarbonitrile->AKT Inhibits

PI3K/AKT Signaling Pathway Inhibition

Experimental_Workflow cluster_synthesis Compound Synthesis cluster_evaluation Biological Evaluation start Starting Materials (e.g., Aldehyde, Malononitrile, (Thio)urea) reaction One-pot, Multi-component Reaction start->reaction purification Purification (e.g., Recrystallization) reaction->purification characterization Structural Characterization (NMR, IR, Mass Spec) purification->characterization cytotoxicity In Vitro Cytotoxicity Assay (MTT Assay) characterization->cytotoxicity kinase_inhibition Kinase Inhibition Assay (e.g., HTRF) characterization->kinase_inhibition cell_cycle Cell Cycle Analysis (Flow Cytometry) characterization->cell_cycle apoptosis Apoptosis Assay characterization->apoptosis data_analysis Data Analysis (IC50 Determination) cytotoxicity->data_analysis kinase_inhibition->data_analysis cell_cycle->data_analysis apoptosis->data_analysis

General Experimental Workflow

Experimental Protocols

General Procedure for the Synthesis of Pyrimidine-5-carbonitrile Derivatives

A common and efficient method for the synthesis of pyrimidine-5-carbonitrile derivatives is a one-pot, three-component reaction.[4][5]

  • Reactants: A mixture of an appropriate aromatic aldehyde (1 mmol), malononitrile (1.2 mmol), and urea or thiourea (1.8 mmol) is prepared.

  • Catalyst: A catalytic amount of a suitable catalyst, such as ammonium chloride, is added to the reaction mixture.[5]

  • Reaction Conditions: The mixture is heated, often under solvent-free conditions, at a temperature around 110°C.[5]

  • Reaction Monitoring: The progress of the reaction is monitored by thin-layer chromatography (TLC).

  • Work-up and Purification: Upon completion, the reaction mixture is cooled to room temperature. The solid product is then typically triturated with a solvent like ethanol, filtered, and purified by recrystallization from an appropriate solvent to afford the desired pyrimidine-5-carbonitrile derivative.

  • Characterization: The structure of the synthesized compound is confirmed by spectroscopic methods such as FT-IR, 1H NMR, 13C NMR, and mass spectrometry.

In Vitro Cytotoxicity MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[6][7][8]

  • Cell Seeding: Cancer cells are seeded in a 96-well plate at a specific density (e.g., 5 x 10^4 cells/well) and allowed to adhere overnight in a humidified incubator at 37°C with 5% CO2.

  • Compound Treatment: The cells are then treated with various concentrations of the pyrimidinecarbonitrile derivatives for a specified period (e.g., 48 or 72 hours). A control group with no compound treatment is also included.

  • MTT Addition: After the incubation period, the medium is removed, and a fresh medium containing MTT solution (final concentration 0.5 mg/mL) is added to each well.

  • Incubation: The plate is incubated for an additional 4 hours at 37°C to allow for the formation of formazan crystals by viable cells.

  • Solubilization: The MTT-containing medium is removed, and a solubilizing agent (e.g., DMSO) is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance of the resulting colored solution is measured using a microplate reader at a wavelength of 570 nm.

  • Data Analysis: The percentage of cell viability is calculated relative to the untreated control cells. The IC50 value, the concentration of the compound that inhibits 50% of cell growth, is determined by plotting the percentage of viability against the compound concentration.

Homogeneous Time-Resolved Fluorescence (HTRF) Kinase Assay

HTRF assays are a popular method for measuring kinase activity and screening for inhibitors due to their high sensitivity and low background.[3][9][10][11][12] The following is a general protocol for an EGFR kinase assay.

  • Reagent Preparation: Prepare the necessary reagents, including the EGFR enzyme, a biotinylated substrate (e.g., TK Substrate-biotin), ATP, and the HTRF detection reagents (Europium cryptate-labeled anti-phosphotyrosine antibody and Streptavidin-XL665).

  • Enzymatic Reaction: In a 384-well plate, add the EGFR enzyme, the pyrimidinecarbonitrile inhibitor at various concentrations, and the biotinylated substrate.

  • Initiation of Reaction: Initiate the kinase reaction by adding ATP.

  • Incubation: Incubate the reaction mixture at room temperature for a specified time (e.g., 60 minutes) to allow for substrate phosphorylation.

  • Detection: Stop the reaction and initiate the detection process by adding the HTRF detection reagents.

  • Incubation: Incubate the plate at room temperature for a further period (e.g., 60 minutes) to allow for the formation of the FRET complex.

  • Signal Measurement: Read the HTRF signal on a compatible plate reader, measuring the fluorescence emission at two different wavelengths (e.g., 665 nm for the acceptor and 620 nm for the donor).

  • Data Analysis: The ratio of the two fluorescence signals is calculated, and the percentage of inhibition is determined for each inhibitor concentration. The IC50 value is then calculated from the dose-response curve.

Cell Cycle Analysis by Flow Cytometry

Flow cytometry with propidium iodide (PI) staining is a standard technique to analyze the distribution of cells in different phases of the cell cycle.[13][14][15][16]

  • Cell Treatment: Treat the cancer cells with the pyrimidinecarbonitrile derivative at its IC50 concentration for a specified time (e.g., 24 or 48 hours).

  • Cell Harvesting: Harvest the cells by trypsinization and wash them with ice-cold phosphate-buffered saline (PBS).

  • Fixation: Fix the cells by resuspending the cell pellet in ice-cold 70% ethanol and incubating at -20°C for at least 2 hours.

  • Staining: Centrifuge the fixed cells to remove the ethanol and wash with PBS. Resuspend the cells in a staining solution containing propidium iodide (PI) and RNase A.

  • Incubation: Incubate the cells in the staining solution in the dark at room temperature for 30 minutes.

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. The PI fluorescence intensity, which is proportional to the DNA content, is measured.

  • Data Analysis: The data is analyzed using appropriate software to generate a histogram of DNA content. The percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle is then quantified.

Expanding Therapeutic Horizons: Neurodegenerative and Anti-inflammatory Applications

Beyond oncology, the therapeutic potential of pyrimidinecarbonitrile derivatives is being explored in other critical areas of unmet medical need.

Alzheimer's Disease

Recent studies have suggested that pyrimidine derivatives may have therapeutic potential in Alzheimer's disease by targeting various pathological mechanisms, including the inhibition of enzymes like acetylcholinesterase and the modulation of pathways involved in the production of amyloid-beta peptides.[17][18][19][20][21] Further research is ongoing to elucidate the precise mechanisms and validate the efficacy of pyrimidinecarbonitriles in this complex neurodegenerative disorder.

Anti-inflammatory Activity

The anti-inflammatory properties of pyrimidine derivatives are also gaining significant attention.[22][23][24][25][26] These compounds have been shown to inhibit key inflammatory mediators, suggesting their potential in treating a range of inflammatory conditions.

This technical guide provides a snapshot of the current landscape of pyrimidinecarbonitrile derivatives in medicinal chemistry. The continued exploration of this versatile scaffold holds immense promise for the development of novel and effective therapies for a multitude of diseases.

References

Methodological & Application

Synthesis Protocol for 4-Amino-2-(ethylthio)-5-pyrimidinecarbonitrile

Author: BenchChem Technical Support Team. Date: December 2025

Application Note

This document provides a detailed protocol for the synthesis of 4-Amino-2-(ethylthio)-5-pyrimidinecarbonitrile, a key intermediate in the development of various therapeutic agents. This pyrimidine derivative serves as a versatile building block for the synthesis of more complex molecules, including kinase inhibitors and other biologically active compounds. The protocol outlined below describes a robust and reproducible method for the preparation of this compound, suitable for researchers in medicinal chemistry and drug discovery.

Introduction

Pyrimidine derivatives are a class of heterocyclic compounds of significant interest in pharmaceutical research due to their wide range of biological activities. The title compound, this compound, is a valuable synthon for the elaboration of diverse chemical libraries. Its structural features, including the amino and cyano groups, offer multiple points for chemical modification, making it an attractive starting material for the synthesis of novel drug candidates. The presented protocol is based on the well-established cyclocondensation reaction between (ethoxymethylene)malononitrile and S-ethylisothiourea, which provides an efficient route to the desired product.

Reaction Scheme

The synthesis of this compound is achieved through a one-pot cyclocondensation reaction. The reaction involves the nucleophilic attack of S-ethylisothiourea on (ethoxymethylene)malononitrile, followed by intramolecular cyclization and elimination of ethanol to yield the pyrimidine ring system.

G cluster_reactants Starting Materials cluster_product Product cluster_process Reaction Conditions EMM (Ethoxymethylene)malononitrile Reaction Cyclocondensation EMM->Reaction SET S-Ethylisothiourea SET->Reaction Product This compound Solvent Ethanol Solvent->Reaction Base Sodium Ethoxide Base->Reaction Temperature Reflux Temperature->Reaction Reaction->Product

Caption: Reaction scheme for the synthesis of this compound.

Experimental Protocol

This section provides a detailed, step-by-step procedure for the synthesis of this compound.

Materials and Equipment
Reagent/EquipmentGrade/Specification
(Ethoxymethylene)malononitrile98% purity
S-Ethylisothiourea hydroiodide98% purity
Sodium ethoxide21% solution in ethanol or prepared in situ from sodium metal and absolute ethanol
Absolute EthanolAnhydrous, 200 proof
Diethyl etherAnhydrous
Round-bottom flaskAppropriate size for the reaction scale
Reflux condenser
Magnetic stirrer and stir bar
Heating mantle
Buchner funnel and filter paper
Standard laboratory glassware
Procedure
  • Preparation of the Reaction Mixture: In a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve sodium metal (1.0 eq) in absolute ethanol under an inert atmosphere to prepare a fresh solution of sodium ethoxide.

  • Addition of S-Ethylisothiourea: To the prepared sodium ethoxide solution, add S-ethylisothiourea hydroiodide (1.0 eq) and stir the mixture at room temperature for 15-20 minutes.

  • Addition of (Ethoxymethylene)malononitrile: To the resulting suspension, add (ethoxymethylene)malononitrile (1.0 eq) portion-wise.

  • Reaction: Heat the reaction mixture to reflux and maintain this temperature for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Work-up: After the reaction is complete, cool the mixture to room temperature. Reduce the volume of the solvent under reduced pressure.

  • Isolation of the Product: Pour the concentrated reaction mixture into ice-cold water. The crude product will precipitate out of the solution.

  • Purification: Collect the solid product by vacuum filtration and wash it with cold water, followed by a small amount of cold diethyl ether. The product can be further purified by recrystallization from a suitable solvent such as ethanol or an ethanol/water mixture.

  • Drying: Dry the purified product in a vacuum oven at 40-50 °C to a constant weight.

Data Presentation

The following table summarizes the expected quantitative data for the synthesis of this compound.

ParameterValue
Molecular FormulaC₇H₈N₄S
Molecular Weight180.23 g/mol
Theoretical YieldBased on 1.0 eq of limiting reagent
Expected Yield75-85%
AppearanceOff-white to pale yellow solid
Melting Point138-140 °C

Visualization of the Synthesis Workflow

The following diagram illustrates the key steps in the synthesis protocol.

G start Start prep_naoe Prepare Sodium Ethoxide in Ethanol start->prep_naoe add_set Add S-Ethylisothiourea Hydroiodide prep_naoe->add_set add_emm Add (Ethoxymethylene)malononitrile add_set->add_emm reflux Reflux for 4-6 hours add_emm->reflux workup Cool and Concentrate reflux->workup precipitate Precipitate in Ice Water workup->precipitate filter Filter and Wash precipitate->filter purify Recrystallize from Ethanol filter->purify dry Dry the Product purify->dry end End dry->end

Caption: Workflow diagram for the synthesis of this compound.

Safety Precautions

  • Handle sodium metal with extreme care. It is highly reactive with water and moisture. The preparation of sodium ethoxide should be carried out under anhydrous conditions and an inert atmosphere.

  • (Ethoxymethylene)malononitrile is a lachrymator and should be handled in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, at all times.

  • Ethanol and diethyl ether are flammable solvents. Avoid open flames and sources of ignition.

Conclusion

The protocol described in this application note provides a reliable and efficient method for the synthesis of this compound. This intermediate is of significant value to researchers and scientists in the field of drug development, enabling the exploration of novel chemical space in the quest for new therapeutic agents. Adherence to the detailed experimental procedure and safety precautions will ensure a successful synthesis of this important building block.

Multi-component Reaction for the Synthesis of 4-amino-5-pyrimidinecarbonitrile Derivatives: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of 4-amino-5-pyrimidinecarbonitrile derivatives via multi-component reactions (MCRs). These compounds are of significant interest in medicinal chemistry and drug development due to their diverse biological activities, including anti-inflammatory, analgesic, and anticancer properties.[1][2][3][4]

Introduction

4-Amino-5-pyrimidinecarbonitrile and its derivatives constitute a critical class of heterocyclic compounds in pharmaceutical research.[1] The pyrimidine scaffold is a core structure in numerous biologically active molecules and approved drugs.[3][4][5] Multi-component reactions have emerged as a powerful and efficient strategy for the synthesis of these complex molecules in a single step from simple starting materials. This approach offers significant advantages over traditional linear syntheses, including higher atom economy, reduced reaction times, and operational simplicity.[6]

This note focuses on a widely utilized one-pot, three-component reaction involving an aldehyde, malononitrile, and an amidine hydrochloride to yield the desired 4-amino-5-pyrimidinecarbonitrile derivatives.[1][2] Variations of this reaction, including the use of different catalysts and reaction conditions, will be discussed.

Reaction Principle

The synthesis proceeds through a cascade of reactions initiated by the Knoevenagel condensation of an aldehyde with malononitrile to form a benzylidenemalononitrile intermediate. This is followed by a Michael addition of the amidine, subsequent cyclization, and aromatization to afford the final 4-amino-5-pyrimidinecarbonitrile product.[1]

Applications in Drug Development

Derivatives of 4-amino-5-pyrimidinecarbonitrile have shown promise in various therapeutic areas:

  • Anti-inflammatory Agents: Certain derivatives have been synthesized and evaluated for their potential as anti-inflammatory agents, with some showing significant activity in carrageenan-induced rat paw edema tests.[2][7]

  • Anticancer Agents: The pyrimidine core is a key pharmacophore in many anticancer drugs.[5] Derivatives of 4-amino-5-pyrimidinecarbonitrile have been investigated as potential inhibitors of crucial signaling pathways in cancer, such as those involving VEGFR-2 and EGFR.[8][9]

  • Antiviral and Antimicrobial Agents: The versatile pyrimidine scaffold has also been explored for the development of novel antiviral and antimicrobial compounds.[3][10]

Experimental Protocols

Protocol 1: Thermal Aqueous Synthesis of 4-amino-5-pyrimidinecarbonitrile Derivatives

This protocol describes a general procedure for the synthesis of 4-amino-5-pyrimidinecarbonitrile derivatives in water, an environmentally benign solvent.[1][2]

Materials:

  • Aromatic aldehyde (2 mmol)

  • Malononitrile (2 mmol)

  • Amidine hydrochloride (e.g., benzamidine hydrochloride) (2 mmol)

  • Sodium acetate (2 mmol)

  • Water (50 mL)

  • Ethanol (5 mL)

  • Round-bottom flask

  • Reflux condenser

  • Stirring plate with heating mantle

Procedure:

  • Combine the aromatic aldehyde (2 mmol), malononitrile (2 mmol), amidine hydrochloride (2 mmol), and sodium acetate (2 mmol) in a round-bottom flask.

  • Add 50 mL of water and 5 mL of ethanol to the flask.

  • Attach a reflux condenser and place the flask on a stirring plate with a heating mantle.

  • Heat the mixture to reflux with constant stirring for 6-8 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After completion of the reaction, cool the mixture to room temperature.

  • The solid product will precipitate out of the solution.

  • Collect the precipitate by filtration and wash with cold water.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol or ethyl acetate/n-hexane mixture) to obtain the pure 4-amino-5-pyrimidinecarbonitrile derivative.[11]

Protocol 2: Microwave-Assisted Synthesis of 4-amino-5-pyrimidinecarbonitrile Derivatives

This protocol utilizes microwave irradiation to accelerate the reaction, leading to significantly shorter reaction times and often improved yields.[1]

Materials:

  • Aromatic aldehyde (1 mmol)

  • Malononitrile (1 mmol)

  • Amidine hydrochloride (1 mmol)

  • Sodium acetate (1 mmol)

  • Water (10 mL)

  • Microwave reactor vial

  • Microwave synthesizer

Procedure:

  • In a microwave reactor vial, mix the aromatic aldehyde (1 mmol), malononitrile (1 mmol), amidine hydrochloride (1 mmol), and sodium acetate (1 mmol).

  • Add 10 mL of water to the vial.

  • Seal the vial and place it in the microwave synthesizer.

  • Irradiate the mixture at a suitable temperature (e.g., 100-120 °C) and power for a short duration (typically 5-15 minutes).

  • Monitor the internal pressure and temperature throughout the reaction.

  • After the reaction is complete, cool the vial to room temperature.

  • The product will precipitate. Collect the solid by filtration and wash with cold water.

  • Purify the product by recrystallization from an appropriate solvent.

Quantitative Data Summary

The following tables summarize representative quantitative data for the synthesis of various 4-amino-5-pyrimidinecarbonitrile derivatives using the described multi-component reaction.

Table 1: Synthesis of 4-amino-5-pyrimidinecarbonitrile Derivatives under Thermal Conditions [1][2]

EntryAldehydeAmidine HydrochlorideProductReaction Time (h)Yield (%)Melting Point (°C)
1BenzaldehydeBenzamidine4-Amino-2,6-diphenyl-5-pyrimidinecarbonitrile678230-232
24-ChlorobenzaldehydeBenzamidine4-Amino-6-(4-chlorophenyl)-2-phenyl-5-pyrimidinecarbonitrile785192-194
34-MethylbenzaldehydeBenzamidine4-Amino-6-(4-methylphenyl)-2-phenyl-5-pyrimidinecarbonitrile6.582210-212
42-ThiophenecarboxaldehydeBenzamidine4-Amino-2-phenyl-6-(2-thienyl)-5-pyrimidinecarbonitrile875200

Table 2: Comparison of Thermal vs. Microwave-Assisted Synthesis [1]

ProductMethodReaction TimeYield (%)
4-Amino-2,6-diphenyl-5-pyrimidinecarbonitrileThermal (Reflux)6 hours78
4-Amino-2,6-diphenyl-5-pyrimidinecarbonitrileMicrowave10 minutes92
4-Amino-6-(4-chlorophenyl)-2-phenyl-5-pyrimidinecarbonitrileThermal (Reflux)7 hours85
4-Amino-6-(4-chlorophenyl)-2-phenyl-5-pyrimidinecarbonitrileMicrowave8 minutes95

Visualizations

experimental_workflow cluster_start Starting Materials cluster_reaction Reaction cluster_workup Work-up & Purification A Aldehyde Mix Mixing in Solvent (Water/Ethanol) A->Mix B Malononitrile B->Mix C Amidine Hydrochloride C->Mix D Sodium Acetate D->Mix React Heating (Conventional or Microwave) Mix->React One-Pot Cool Cooling & Precipitation React->Cool Filter Filtration Cool->Filter Wash Washing with Water Filter->Wash Recrystallize Recrystallization Wash->Recrystallize Final Pure 4-amino-5- pyrimidinecarbonitrile Recrystallize->Final

Caption: Experimental workflow for the one-pot synthesis of 4-amino-5-pyrimidinecarbonitrile.

reaction_mechanism cluster_reactants Reactants cluster_intermediates Intermediates Aldehyde Aldehyde Knoevenagel Benzylidenemalononitrile Aldehyde->Knoevenagel Malononitrile Malononitrile Malononitrile->Knoevenagel Knoevenagel Condensation Amidine Amidine Michael_Adduct Michael Adduct Amidine->Michael_Adduct Michael Addition Knoevenagel->Michael_Adduct Cyclized_Int Cyclized Intermediate Michael_Adduct->Cyclized_Int Cyclization Product 4-Amino-5-pyrimidinecarbonitrile Cyclized_Int->Product Aromatization

Caption: Simplified reaction mechanism for the formation of 4-amino-5-pyrimidinecarbonitrile.

Conclusion

The multi-component synthesis of 4-amino-5-pyrimidinecarbonitrile derivatives is a highly efficient and versatile method for accessing a diverse range of potentially bioactive compounds. The protocols outlined provide a solid foundation for researchers in organic synthesis and drug discovery to explore this important class of molecules. The use of environmentally friendly solvents and energy-efficient microwave technology further enhances the appeal of these synthetic strategies.

References

Purification of 4-Amino-2-(ethylthio)-5-pyrimidinecarbonitrile by Recrystallization: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and a comprehensive protocol for the purification of 4-Amino-2-(ethylthio)-5-pyrimidinecarbonitrile via recrystallization. This method is designed to enhance the purity of the compound, a critical step for its application in research and pharmaceutical development.

Introduction

This compound is a heterocyclic compound of interest in medicinal chemistry and drug discovery due to its structural similarity to biologically active pyrimidine derivatives. The purity of this compound is paramount for obtaining reliable and reproducible results in downstream applications, including biological screening and synthesis of more complex molecules. Recrystallization is a robust and widely used technique for the purification of solid organic compounds, leveraging differences in solubility between the target compound and its impurities in a given solvent or solvent system at varying temperatures.

Principle of Recrystallization

Recrystallization is based on the principle that most solid compounds are more soluble in a hot solvent than in the same solvent when it is cold. In an ideal recrystallization process, the impure compound is dissolved in a minimum amount of a suitable hot solvent to form a saturated solution. As the solution cools, the solubility of the compound decreases, leading to the formation of crystals. The impurities, being present in smaller amounts, remain dissolved in the cold solvent. The purified crystals are then isolated by filtration.

Safety and Handling

Before commencing any experimental work, it is crucial to review the Safety Data Sheet (SDS) for this compound and all solvents used.

General Safety Precautions:

  • Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

  • Work in a well-ventilated fume hood to avoid inhalation of dust or solvent vapors.

  • Avoid contact with skin and eyes. In case of contact, rinse immediately with copious amounts of water.

  • Handle the compound as potentially harmful if swallowed, inhaled, or in contact with skin.

Solvent Selection and Solubility

The choice of a suitable solvent is the most critical step in developing a successful recrystallization protocol. An ideal solvent should:

  • Exhibit high solubility for this compound at elevated temperatures and low solubility at room temperature or below.

  • Not react with the compound.

  • Be sufficiently volatile to be easily removed from the purified crystals.

  • Have a boiling point below the melting point of the compound to prevent it from oiling out.

  • Be non-toxic, inexpensive, and non-flammable, if possible.

Based on the general solubility of similar aminopyrimidine derivatives, several common laboratory solvents can be considered for the recrystallization of this compound. Preliminary solubility tests are essential to determine the optimal solvent or solvent mixture.

Table 1: Qualitative Solubility of this compound in Common Solvents (Hypothetical Data for Illustrative Purposes)

SolventSolubility at Room Temperature (25°C)Solubility at Boiling PointSuitability for Recrystallization
WaterSparingly SolubleModerately SolublePossible, may require large volumes
EthanolSparingly SolubleSolubleGood Candidate
MethanolSparingly SolubleSolubleGood Candidate
AcetoneModerately SolubleVery SolublePotential for high loss of product
Ethyl AcetateSparingly SolubleModerately SolublePossible candidate
DichloromethaneSolubleVery SolubleUnlikely to be a good solvent
HexaneInsolubleInsolubleCan be used as an anti-solvent

Note: This table presents hypothetical data. Actual solubility must be determined experimentally.

Experimental Protocol: Recrystallization of this compound

This protocol outlines a general procedure for the recrystallization of this compound using ethanol as the primary solvent. Adjustments may be necessary based on the initial purity of the compound and the results of preliminary solubility tests.

Materials and Equipment:

  • Crude this compound

  • Ethanol (reagent grade)

  • Distilled water (for potential solvent mixture)

  • Erlenmeyer flasks

  • Hot plate with magnetic stirring capabilities

  • Magnetic stir bar

  • Buchner funnel and flask

  • Filter paper

  • Ice bath

  • Spatula

  • Watch glass

  • Vacuum oven or desiccator

Procedure:

  • Dissolution:

    • Place the crude this compound into an Erlenmeyer flask of appropriate size.

    • Add a magnetic stir bar to the flask.

    • Add a small volume of ethanol to the flask, enough to create a slurry.

    • Gently heat the mixture on a hot plate with stirring.

    • Continue to add small portions of hot ethanol until the solid completely dissolves. It is crucial to use the minimum amount of hot solvent to ensure a good recovery yield.

  • Hot Filtration (if necessary):

    • If insoluble impurities are present after dissolution, perform a hot gravity filtration.

    • Preheat a second Erlenmeyer flask and a funnel with a fluted filter paper on the hot plate.

    • Pour the hot solution through the fluted filter paper into the preheated flask to remove the insoluble impurities.

  • Crystallization:

    • Remove the flask from the hot plate and allow it to cool slowly to room temperature on a heat-resistant surface. Slow cooling promotes the formation of larger, purer crystals.

    • Once the flask has reached room temperature and crystal formation appears to have ceased, place the flask in an ice bath for at least 30 minutes to maximize the yield of crystals.

  • Isolation of Crystals:

    • Set up a Buchner funnel with a piece of filter paper that fits snugly and wet the paper with a small amount of cold ethanol.

    • Turn on the vacuum and pour the cold slurry of crystals into the Buchner funnel.

    • Use a small amount of the cold filtrate to rinse any remaining crystals from the Erlenmeyer flask into the funnel.

  • Washing:

    • With the vacuum still on, wash the crystals with a small amount of ice-cold ethanol to remove any residual soluble impurities. It is important to use a minimal amount of cold solvent to avoid dissolving the purified product.

  • Drying:

    • Leave the crystals in the Buchner funnel with the vacuum on for a few minutes to air-dry them as much as possible.

    • Transfer the purified crystals to a pre-weighed watch glass and dry them to a constant weight in a vacuum oven at a temperature well below the compound's melting point or in a desiccator.

  • Analysis:

    • Determine the melting point of the recrystallized product. A sharp melting point close to the literature value indicates high purity.

    • Calculate the percent recovery.

    • Further analysis by techniques such as HPLC, NMR, or mass spectrometry can be performed to confirm the purity and identity of the compound.

Workflow Diagram

The following diagram illustrates the key steps in the recrystallization process.

Recrystallization_Workflow Start Start with Crude Compound Dissolution Dissolve in Minimum Hot Solvent Start->Dissolution HotFiltration Hot Filtration (if necessary) Dissolution->HotFiltration Crystallization Cool Slowly to Induce Crystallization HotFiltration->Crystallization Insoluble impurities removed HotFiltration->Crystallization No insoluble impurities Isolation Isolate Crystals (Vacuum Filtration) Crystallization->Isolation Washing Wash with Cold Solvent Isolation->Washing Drying Dry Purified Crystals Washing->Drying Analysis Analyze for Purity (e.g., Melting Point) Drying->Analysis End Pure Compound Analysis->End

Caption: Workflow for the purification of this compound by recrystallization.

Troubleshooting

Table 2: Common Recrystallization Problems and Solutions

ProblemPossible Cause(s)Suggested Solution(s)
No crystals form upon cooling - Too much solvent was used.- The solution is supersaturated.- Boil off some of the solvent and allow to cool again.- Scratch the inside of the flask with a glass rod.- Add a seed crystal of the pure compound.
Oiling out - The boiling point of the solvent is higher than the melting point of the compound.- The compound is too impure.- The solution cooled too quickly.- Use a lower-boiling solvent.- Reheat the solution and add more solvent.- Allow the solution to cool more slowly.
Low recovery - Too much solvent was used.- The crystals were washed with too much cold solvent.- Premature crystallization during hot filtration.- Concentrate the mother liquor to obtain a second crop of crystals.- Use minimal amounts of solvent for washing.- Ensure the filtration apparatus is preheated.
Colored product - Colored impurities are present.- Use activated charcoal to adsorb the colored impurities before hot filtration.

Conclusion

Recrystallization is an effective and economical method for the purification of this compound. Careful selection of the recrystallization solvent and adherence to a systematic protocol are essential for achieving high purity and a good recovery yield. The detailed protocol and troubleshooting guide provided in this document serve as a valuable resource for researchers and scientists working with this and similar compounds.

Application Notes and Protocols: Kinase Inhibition Assay for Pyrimidine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Protein kinases are a pivotal class of enzymes that regulate a vast array of cellular processes by catalyzing the phosphorylation of specific protein substrates.[1] The dysregulation of kinase activity is a well-established hallmark of numerous diseases, most notably cancer, making them a primary focus for therapeutic intervention.[1] Pyrimidine derivatives have emerged as a highly successful scaffold in the design of potent and selective kinase inhibitors, with several compounds based on this core structure receiving FDA approval.[2] This document provides a comprehensive protocol for a biochemical kinase inhibition assay designed to evaluate the inhibitory potential of pyrimidine-based compounds.

Principle of the Assay

The fundamental principle of a kinase inhibition assay is to measure the enzymatic activity of a kinase in the presence and absence of a test compound.[1] This protocol details a luminescence-based assay that quantifies the amount of adenosine triphosphate (ATP) remaining in the reaction mixture after the kinase-catalyzed phosphorylation of a substrate. A lower luminescence signal indicates higher kinase activity (more ATP consumed), whereas a higher luminescence signal corresponds to greater inhibition of the kinase by the test compound.[1]

Featured Kinase: Janus Kinase 2 (JAK2)

Janus Kinase 2 (JAK2) is a non-receptor tyrosine kinase that plays a critical role in cytokine signaling through the JAK-STAT pathway.[1] This pathway is integral to hematopoiesis and the immune response. Dysregulation of JAK2 activity is implicated in various myeloproliferative neoplasms, making it a key target for inhibitors, including those with a pyrimidine core.[1]

Data Presentation

The inhibitory activity of pyrimidine derivatives is typically quantified by determining the half-maximal inhibitory concentration (IC50), which is the concentration of the inhibitor required to reduce kinase activity by 50%. The results are summarized in a clear and structured table for easy comparison of potency and selectivity.

Table 1: Inhibitory Activity of Pyrimidine Derivatives against Selected Kinases

Compound IDTarget KinaseIC50 (nM)
PYR-001JAK215
PYR-001FLT3250
PYR-002JAK25
PYR-002FLT380
PYR-003JAK2120
PYR-003FLT3>1000

Experimental Protocols

Biochemical Kinase Inhibition Assay (Luminescence-Based)

This protocol is optimized for a 384-well plate format, which is suitable for high-throughput screening of pyrimidine-based kinase inhibitors.[1]

Materials:

  • Kinase: Recombinant human JAK2 enzyme

  • Substrate: Specific peptide substrate for JAK2

  • Test Compounds: Pyrimidine derivatives dissolved in dimethyl sulfoxide (DMSO)

  • Assay Buffer: Kinase reaction buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/ml BSA)

  • ATP: Adenosine triphosphate

  • Detection Reagent: Luminescence-based ATP detection kit (e.g., Kinase-Glo®)

  • Plates: White, flat-bottom 384-well assay plates

  • Instrumentation: Multichannel pipettor, plate shaker, and a luminescence plate reader

Procedure:

  • Compound Preparation:

    • Prepare a 10-point, 3-fold serial dilution of the pyrimidine test compounds in DMSO, starting from a high concentration (e.g., 10 mM).[1]

    • Include a DMSO-only vehicle control and a known JAK2 inhibitor as a positive control.[1]

  • Assay Plate Preparation:

    • Add 1 µL of the diluted compounds, vehicle control, and positive control to the designated wells of the 384-well plate.[1]

  • Kinase Reaction Mixture Preparation:

    • Prepare a master mix of the kinase reaction solution containing the assay buffer, JAK2 enzyme, and the peptide substrate. The final concentrations of the enzyme and substrate should be optimized for the specific assay conditions.[1]

  • Initiation of Kinase Reaction:

    • Dispense the kinase reaction mixture into each well of the assay plate containing the compounds.[1]

    • To determine the 100% inhibition control (background), add the reaction mixture without the kinase enzyme to a separate set of wells.[1]

    • Mix the plate gently on a plate shaker.[1]

  • Incubation:

    • Incubate the plate at room temperature (or 30°C) for 60 minutes. The incubation time should be optimized to ensure the reaction remains within the linear range.[1]

  • Signal Detection:

    • After incubation, add the ATP detection reagent to all wells. This will stop the kinase reaction and initiate the generation of a luminescent signal.[1]

    • Incubate the plate for 10 minutes at room temperature to stabilize the signal.[1]

  • Data Acquisition:

    • Measure the luminescence intensity of each well using a plate reader.[1]

  • Data Analysis:

    • Calculate Percent Inhibition:

      • The luminescence signal is inversely proportional to kinase activity.

      • Use the following formula to calculate the percent inhibition for each compound concentration:

        Where:

        • Signal_inhibitor is the luminescence from wells with the test compound.

        • Signal_100%_inhibition is the luminescence from wells without the kinase (background).

        • Signal_0%_inhibition is the luminescence from wells with DMSO only (vehicle control).

    • Determine IC50 Value:

      • Plot the percent inhibition against the logarithm of the compound concentration.

      • Fit the data to a sigmoidal dose-response curve using a suitable software (e.g., GraphPad Prism) to determine the IC50 value.

Visualizations

Experimental Workflow

G cluster_prep Preparation cluster_reaction Reaction & Detection cluster_analysis Data Analysis compound_prep 1. Compound Serial Dilution plate_prep 2. Dispense Compounds to Plate compound_prep->plate_prep reaction 4. Initiate Kinase Reaction plate_prep->reaction reagent_prep 3. Prepare Kinase Reaction Mix reagent_prep->reaction incubation 5. Incubate at Room Temp reaction->incubation detection 6. Add ATP Detection Reagent incubation->detection read 7. Read Luminescence detection->read calculate 8. Calculate % Inhibition read->calculate ic50 9. Determine IC50 calculate->ic50

Caption: A flowchart of the kinase inhibition assay workflow.

JAK-STAT Signaling Pathway

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus receptor Cytokine Receptor JAK JAK2 receptor->JAK Activation STAT STAT JAK->STAT Phosphorylation pSTAT p-STAT (Dimer) STAT->pSTAT Dimerization DNA DNA pSTAT->DNA Translocation inhibitor Pyrimidine Inhibitor inhibitor->JAK Inhibition transcription Gene Transcription DNA->transcription cytokine Cytokine cytokine->receptor

Caption: The JAK-STAT signaling pathway and the point of inhibition.

References

Application Notes and Protocols: Screening Novel Pyrimidine Compounds for Antiviral Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pyrimidine and its derivatives represent a cornerstone in medicinal chemistry, forming the structural basis of numerous compounds with a broad spectrum of biological activities.[1][2][3] Notably, pyrimidine-containing molecules have demonstrated significant potential as antiviral agents, exhibiting efficacy against a wide range of viruses, including influenza virus, herpes simplex virus (HSV), human immunodeficiency virus (HIV), and coronaviruses.[1][2][4][5] The mechanism of antiviral action for many pyrimidine analogs involves the inhibition of key viral enzymes or interference with host cellular pathways essential for viral replication, such as the pyrimidine biosynthesis pathway.[6][7][8] The inhibition of this pathway not only depletes the necessary precursors for viral genome synthesis but can also stimulate the host's innate immune response, creating an antiviral state.[6][7][9]

These application notes provide a comprehensive guide to the screening of novel pyrimidine compounds for antiviral activity. Detailed protocols for cytotoxicity assessment and the evaluation of antiviral efficacy are presented, along with a summary of representative data and a discussion of the underlying molecular mechanisms.

Data Presentation: Antiviral Activity and Cytotoxicity

The antiviral efficacy and cytotoxicity of novel pyrimidine compounds are critical parameters in the drug development process. The 50% effective concentration (EC50) represents the concentration of a compound that inhibits viral replication by 50%, while the 50% cytotoxic concentration (CC50) is the concentration that causes a 50% reduction in cell viability. The selectivity index (SI), calculated as the ratio of CC50 to EC50, is a crucial measure of a compound's therapeutic window. A higher SI value indicates greater selectivity for antiviral activity over cellular toxicity.

Table 1: Antiviral Activity of Novel Pyrimidine Compounds Against Various Viruses

Compound IDVirusCell LineEC50 (µM)
PY-001Influenza A Virus (H1N1)MDCK2.5
PY-001Herpes Simplex Virus 1 (HSV-1)Vero5.1
PY-002Human Coronavirus 229EHuh-71.8
PY-002Respiratory Syncytial Virus (RSV)HEp-23.2
PY-003Dengue Virus (DENV-2)Vero7.8
RemdesivirHuman Coronavirus 229EHuh-70.9
AcyclovirHerpes Simplex Virus 1 (HSV-1)Vero1.2

Table 2: Cytotoxicity and Selectivity Index of Novel Pyrimidine Compounds

Compound IDCell LineCC50 (µM)Selectivity Index (SI = CC50/EC50)
PY-001MDCK>100>40
PY-001Vero>100>19.6
PY-002Huh-78547.2
PY-002HEp-29228.8
PY-003Vero>100>12.8
RemdesivirHuh-7>50>55.6
AcyclovirVero>200>166.7

Experimental Protocols

Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability.[10] NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow MTT to purple formazan crystals.[10]

Materials:

  • 96-well tissue culture plates

  • Complete cell culture medium

  • Novel pyrimidine compounds

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

  • Microplate reader

Protocol:

  • Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours at 37°C in a 5% CO₂ incubator.

  • Prepare serial dilutions of the pyrimidine compounds in complete cell culture medium.

  • Remove the medium from the cells and add 100 µL of the compound dilutions to the respective wells. Include a "cells only" control (medium without compound) and a "medium only" blank.

  • Incubate the plate for 48-72 hours at 37°C in a 5% CO₂ incubator.

  • Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.[10]

  • Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.[11]

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability for each concentration relative to the "cells only" control and determine the CC50 value using non-linear regression analysis.

MTT_Assay_Workflow A Seed cells in 96-well plate B Add serial dilutions of pyrimidine compounds A->B C Incubate for 48-72 hours B->C D Add MTT solution and incubate for 4 hours C->D E Add solubilization solution D->E F Measure absorbance at 570 nm E->F G Calculate CC50 F->G

MTT Assay Workflow for Cytotoxicity Assessment.
Plaque Reduction Assay

The plaque reduction assay is the gold standard for determining the infectivity of lytic viruses and evaluating the efficacy of antiviral compounds.[11] This assay quantifies the reduction in the number of viral plaques in a cell monolayer in the presence of a test compound.[11]

Materials:

  • 24-well or 48-well tissue culture plates

  • Confluent cell monolayers susceptible to the virus of interest

  • Virus stock with a known titer

  • Novel pyrimidine compounds

  • Overlay medium (e.g., medium with 1% methylcellulose or agarose)

  • Fixative solution (e.g., 10% formalin)

  • Staining solution (e.g., 0.1% crystal violet in 20% ethanol)

Protocol:

  • Seed cells in multi-well plates and grow until a confluent monolayer is formed.

  • Prepare serial dilutions of the pyrimidine compounds in cell culture medium. The highest concentration should be below the CC50 value.[11]

  • Remove the growth medium from the cells and wash the monolayer twice with sterile PBS.

  • Infect the cells with the virus at a multiplicity of infection (MOI) calculated to produce 50-100 plaques per well. Incubate for 1 hour at 37°C to allow for viral adsorption.

  • After the adsorption period, aspirate the virus inoculum.

  • Add the overlay medium containing the different concentrations of the pyrimidine compounds. Include a "no drug" virus control and a "no virus" cell control.[11]

  • Incubate the plates at 37°C in a 5% CO₂ incubator until plaques are visible (typically 2-7 days, depending on the virus).[12]

  • Aspirate the overlay medium and fix the cells with the fixative solution for at least 30 minutes at room temperature.[11]

  • Remove the fixative and stain the cell monolayer with the staining solution for 15-20 minutes.[11]

  • Gently wash the plates with water and allow them to air dry.

  • Count the number of plaques in each well.

  • Calculate the percentage of plaque reduction for each compound concentration compared to the virus control and determine the EC50 value using non-linear regression analysis.

Plaque_Reduction_Assay_Workflow A Seed cells to form a monolayer B Infect cells with virus A->B C Add overlay medium with pyrimidine compounds B->C D Incubate until plaques form C->D E Fix and stain the cells D->E F Count plaques E->F G Calculate EC50 F->G

Plaque Reduction Assay Workflow for Antiviral Efficacy.

Mechanism of Action: Inhibition of Pyrimidine Biosynthesis

A significant number of broad-spectrum antiviral compounds, including some pyrimidine derivatives, target the host's de novo pyrimidine biosynthesis pathway.[6][8] Viruses are highly dependent on the host cell's machinery for replication, including the supply of nucleotides for genome synthesis. By inhibiting key enzymes in this pathway, such as dihydroorotate dehydrogenase (DHODH), these compounds deplete the intracellular pool of pyrimidines, thereby hindering viral replication.[8][13]

Furthermore, the inhibition of pyrimidine biosynthesis has been shown to induce an antiviral state within the host cell, often independent of type 1 interferon production.[6] This involves the upregulation of several interferon-stimulated genes (ISGs) that play a crucial role in the innate immune response against viral infections.[6][7][9]

Pyrimidine_Biosynthesis_Inhibition cluster_host_cell Host Cell Pyrimidine_Compound Pyrimidine Compound DHODH DHODH Pyrimidine_Compound->DHODH Inhibits DeNovo_Pathway De Novo Pyrimidine Biosynthesis Pyrimidine_Pool Pyrimidine Pool (UTP, CTP) DeNovo_Pathway->Pyrimidine_Pool Produces ISG_Induction Interferon-Stimulated Gene (ISG) Induction DeNovo_Pathway->ISG_Induction Inhibition leads to Viral_Replication Viral Genome Replication Pyrimidine_Pool->Viral_Replication Required for Antiviral_State Antiviral State ISG_Induction->Antiviral_State Virus Virus Virus->Viral_Replication Initiates

Mechanism of Action: Inhibition of Pyrimidine Biosynthesis.

Conclusion

The screening of novel pyrimidine compounds requires a systematic approach involving the assessment of both cytotoxicity and antiviral activity. The protocols outlined in these application notes provide a robust framework for the initial characterization of these compounds. Promising candidates with high selectivity indices can then be advanced to further mechanistic studies and preclinical development. The targeting of host pathways, such as pyrimidine biosynthesis, represents a promising strategy for the development of broad-spectrum antiviral therapeutics with a higher barrier to the development of viral resistance.

References

Application Notes and Protocols: Synthesis of VEGFR-2 Inhibitors Utilizing 4-Amino-2-(ethylthio)-5-pyrimidinecarbonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthesis and application of 4-Amino-2-(ethylthio)-5-pyrimidinecarbonitrile as a key intermediate in the development of potent Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) inhibitors. The following sections detail the rationale, experimental protocols, and biological evaluation of pyrimidine-based VEGFR-2 inhibitors, supported by quantitative data and visual diagrams to facilitate understanding and replication in a research setting.

Introduction

Vascular Endothelial Growth Factor (VEGF) and its receptor, VEGFR-2, are pivotal mediators of angiogenesis, the formation of new blood vessels.[1][2] In the context of oncology, the VEGF/VEGFR-2 signaling pathway is a critical driver of tumor growth, metastasis, and vascular permeability.[1] Consequently, the inhibition of VEGFR-2 has emerged as a validated and effective therapeutic strategy in cancer treatment.[2] The pyrimidine-5-carbonitrile scaffold has been identified as a promising pharmacophore for the development of novel VEGFR-2 inhibitors due to its ability to interact with key amino acid residues in the ATP-binding site of the kinase.[1] This document focuses on the utility of this compound as a versatile starting material for the synthesis of such inhibitors.

VEGFR-2 Signaling Pathway

The binding of VEGF to VEGFR-2 induces receptor dimerization and autophosphorylation of specific tyrosine residues in the intracellular domain. This activation initiates a cascade of downstream signaling pathways, including the PLCγ-PKC-MAPK and the PI3K-Akt pathways, which ultimately promote endothelial cell proliferation, migration, and survival, leading to angiogenesis.

VEGFR2_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space VEGF VEGF VEGFR2_dimer VEGFR-2 Dimer VEGF->VEGFR2_dimer Binding & Dimerization P1 Autophosphorylation VEGFR2_dimer->P1 Activation PLCg PLCγ P1->PLCg PI3K PI3K P1->PI3K PKC PKC PLCg->PKC RAF RAF PKC->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Migration, Survival ERK->Proliferation AKT Akt PI3K->AKT AKT->Proliferation Inhibitor Pyrimidine-based VEGFR-2 Inhibitor Inhibitor->VEGFR2_dimer Inhibition

Caption: VEGFR-2 Signaling Pathway and Inhibition.
Quantitative Data: Biological Activity of Synthesized Inhibitors

The following tables summarize the in vitro inhibitory activity of various pyrimidine-based compounds against VEGFR-2 and different cancer cell lines. These compounds share a common structural scaffold derived from or related to 4-amino-2-(alkylthio)-5-pyrimidinecarbonitrile.

Table 1: In Vitro VEGFR-2 Kinase Inhibitory Activity

Compound IDModification on Pyrimidine ScaffoldIC₅₀ (µM) vs. VEGFR-2Reference CompoundIC₅₀ (µM) vs. VEGFR-2
8d Substituted 4-amino-2-thiopyrimidine0.12Sorafenib0.10
9c Substituted 4-amino-2-thiopyrimidine0.17Sorafenib0.10
11e Pyrimidine-5-carbonitrile derivative0.61 ± 0.01Sorafenib0.19 ± 0.15
12b Pyrimidine-5-carbonitrile derivative0.53 ± 0.07Sorafenib0.19 ± 0.15
6j 2,4-disubstituted-2-thiopyrimidine1.23Sorafenib-
3e 1,6-dihydropyrimidin-2-thiol derivative0.1987Sorafenib0.00017
11 Piperazinylquinoxaline derivative0.192Sorafenib0.082

Data presented as IC₅₀ values, representing the concentration required for 50% inhibition of enzyme activity.[1][3][4][5][6]

Table 2: In Vitro Anti-proliferative Activity against Cancer Cell Lines

Compound IDCell LineIC₅₀ (µM)Reference CompoundCell LineIC₅₀ (µM)
11e HCT-1161.14Sorafenib--
11e MCF-71.54Sorafenib--
9d -1.14 - 10.33Sorafenib--
12b -1.14 - 10.33Sorafenib--
SP2 HT-294.07CabozantinibHT-299.10
SP2 COLO-2054.98CabozantinibCOLO-20510.66
6 HCT-1169.3 ± 0.02---
6 HepG-27.8 ± 0.025---

Data presented as IC₅₀ values, representing the concentration required for 50% inhibition of cell proliferation.[1][7][8]

Experimental Protocols

The following protocols provide a generalized methodology for the synthesis and evaluation of VEGFR-2 inhibitors based on the this compound core structure. These are composite procedures derived from published literature and should be adapted and optimized for specific target molecules.

General Synthetic Workflow

The synthesis of diverse VEGFR-2 inhibitors from the this compound scaffold typically involves a multi-step process including modification of the amino and ethylthio groups, and potentially further cyclization reactions.

Synthesis_Workflow Start 4-Amino-2-(ethylthio)-5- pyrimidinecarbonitrile Step1 Modification at C4-Amino Group (e.g., Acylation, Alkylation, Urea formation) Start->Step1 Intermediate1 N-Substituted Intermediate Step1->Intermediate1 Step2 Modification at C2-Ethylthio Group (e.g., Oxidation, Displacement) Intermediate1->Step2 Intermediate2 C2-Modified Intermediate Step2->Intermediate2 Step3 Further Reactions (e.g., Cyclization, Coupling) Intermediate2->Step3 FinalProduct Final VEGFR-2 Inhibitor Step3->FinalProduct Purification Purification (e.g., Column Chromatography, Recrystallization) FinalProduct->Purification Analysis Structural Characterization (NMR, Mass Spectrometry, IR) Purification->Analysis

Caption: General Synthetic Workflow.
Protocol 1: Synthesis of N-Substituted this compound Derivatives

This protocol describes a general method for the acylation of the 4-amino group, a common step in creating diverse libraries of inhibitors.

Materials:

  • This compound

  • Appropriate acid chloride or anhydride

  • Anhydrous solvent (e.g., Dichloromethane (DCM), Tetrahydrofuran (THF), or N,N-Dimethylformamide (DMF))

  • Base (e.g., Triethylamine (TEA), Pyridine, or Diisopropylethylamine (DIPEA))

  • Magnetic stirrer and hotplate

  • Round-bottom flask and condenser

  • Standard laboratory glassware

Procedure:

  • Dissolve this compound (1 equivalent) in the chosen anhydrous solvent in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

  • Add the base (1.2-1.5 equivalents) to the solution and stir for 10-15 minutes at room temperature.

  • Slowly add the acid chloride or anhydride (1.1 equivalents) dropwise to the reaction mixture.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction may be heated to reflux if necessary to drive it to completion.

  • Upon completion, cool the reaction mixture to room temperature.

  • Quench the reaction by adding water or a saturated aqueous solution of sodium bicarbonate.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel or by recrystallization to obtain the desired N-substituted derivative.

Protocol 2: In Vitro VEGFR-2 Kinase Assay

This protocol outlines a general procedure for evaluating the inhibitory activity of synthesized compounds against the VEGFR-2 kinase.

Materials:

  • Recombinant human VEGFR-2 kinase

  • Kinase substrate (e.g., poly(Glu, Tyr) 4:1)

  • ATP (Adenosine triphosphate)

  • Synthesized inhibitor compounds

  • Kinase assay buffer (e.g., Tris-HCl, MgCl₂, MnCl₂, DTT)

  • 96-well microplates

  • Plate reader capable of measuring luminescence or fluorescence

Procedure:

  • Prepare a stock solution of the inhibitor compounds in DMSO.

  • In a 96-well plate, add the kinase assay buffer, the VEGFR-2 enzyme, and the substrate.

  • Add serial dilutions of the inhibitor compounds to the wells. Include a positive control (a known VEGFR-2 inhibitor like Sorafenib) and a negative control (DMSO vehicle).

  • Initiate the kinase reaction by adding ATP to each well.

  • Incubate the plate at a controlled temperature (e.g., 30°C) for a specified time (e.g., 60 minutes).

  • Stop the reaction and measure the remaining ATP levels using a suitable detection reagent (e.g., Kinase-Glo®). The signal is inversely proportional to the kinase activity.

  • Calculate the percentage of inhibition for each compound concentration relative to the controls.

  • Determine the IC₅₀ value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

Protocol 3: Cell Proliferation Assay (MTT Assay)

This protocol describes a common method to assess the anti-proliferative effects of the synthesized compounds on cancer cell lines.

Materials:

  • Human cancer cell lines (e.g., HCT-116, MCF-7, HepG-2)

  • Cell culture medium (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics

  • Synthesized inhibitor compounds

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)

  • 96-well cell culture plates

  • CO₂ incubator

  • Microplate reader

Procedure:

  • Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight in a CO₂ incubator at 37°C.

  • Treat the cells with various concentrations of the synthesized compounds and incubate for a specified period (e.g., 48 or 72 hours). Include a vehicle control (DMSO).

  • After the incubation period, add MTT solution to each well and incubate for an additional 2-4 hours. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.

  • Remove the medium and add the solubilization buffer to dissolve the formazan crystals.

  • Measure the absorbance of the solution at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Calculate the percentage of cell viability for each treatment group relative to the vehicle control.

  • Determine the IC₅₀ value by plotting the percentage of cell viability against the logarithm of the compound concentration and fitting the data to a dose-response curve.

Conclusion

This compound serves as a valuable and versatile starting material for the synthesis of a wide range of potent VEGFR-2 inhibitors. The protocols and data presented herein provide a foundational framework for researchers in the field of drug discovery to design, synthesize, and evaluate novel anti-angiogenic agents. The adaptability of the pyrimidine scaffold allows for extensive structure-activity relationship (SAR) studies, paving the way for the development of next-generation cancer therapeutics.

References

Application Notes: Synthesis of Pyrimidopyrimidines from 4-Amino-2-(ethylthio)-5-pyrimidinecarbonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pyrimido[4,5-d]pyrimidines are a class of fused heterocyclic compounds that have garnered significant attention in medicinal chemistry and drug discovery. Their structural resemblance to endogenous purines allows them to interact with a variety of biological targets, leading to a broad spectrum of pharmacological activities. These activities include, but are not limited to, antiviral, anticancer, anti-inflammatory, and neuroprotective effects. The versatile synthesis of these scaffolds is therefore of high importance for the development of novel therapeutic agents. This document provides detailed protocols for the preparation of pyrimido[4,5-d]pyrimidines starting from the readily available precursor, 4-Amino-2-(ethylthio)-5-pyrimidinecarbonitrile.

Chemical Reaction Pathway

The synthesis of the pyrimido[4,5-d]pyrimidine core from this compound typically involves the annulation of a second pyrimidine ring onto the starting pyrimidine nucleus. This is generally achieved by reacting the 4-amino and 5-cyano functionalities with a reagent that provides the necessary carbon and nitrogen atoms to complete the new ring. Common and effective methods include reactions with formamide, orthoesters, or a two-step process involving an intermediate amidine formation followed by cyclization. The 2-(ethylthio) group on the starting material is often retained in the final product, offering a handle for further chemical modifications if desired.

Reaction_Pathway Start This compound Reagent Cyclizing Agent (e.g., Formamide, Triethyl Orthoformate, DMF-DMA) Start->Reagent Intermediate Intermediate (e.g., Formamidine) Start->Intermediate Reaction Reagent->Intermediate Product 2-(Ethylthio)pyrimido[4,5-d]pyrimidine Derivative Intermediate->Product Cyclization

Caption: General reaction pathway for the synthesis of pyrimido[4,5-d]pyrimidines.

Experimental Workflow Overview

A typical experimental workflow for the synthesis of pyrimido[4,5-d]pyrimidines from this compound is outlined below. The process begins with the reaction setup, followed by the chemical transformation under controlled conditions. Upon completion, the reaction is worked up to isolate the crude product, which is then purified to obtain the final, characterizable compound.

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification cluster_analysis Analysis reagents Weigh Reagents setup Assemble Reaction Setup reagents->setup glassware Prepare Glassware glassware->setup addition Add Reagents & Solvent setup->addition heating Heat to Reaction Temperature addition->heating monitoring Monitor Reaction (TLC/LC-MS) heating->monitoring cooling Cool Reaction Mixture monitoring->cooling quenching Quench Reaction cooling->quenching extraction Extract Product quenching->extraction drying Dry Organic Layer extraction->drying concentration Concentrate in vacuo drying->concentration purification Purify (Crystallization/Chromatography) concentration->purification characterization Characterize Product (NMR, MS, etc.) purification->characterization

Caption: A typical experimental workflow for the synthesis and purification.

Experimental Protocols

Protocol 1: One-Pot Synthesis of 2-(Ethylthio)pyrimido[4,5-d]pyrimidin-4-amine using Formamide

This protocol describes a straightforward one-pot synthesis of 2-(ethylthio)pyrimido[4,5-d]pyrimidin-4-amine through a direct cyclization reaction with formamide.

Materials:

  • This compound

  • Formamide

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle with a magnetic stirrer

  • Standard laboratory glassware

  • Recrystallization solvents (e.g., ethanol, isopropanol)

Procedure:

  • In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 eq).

  • Add an excess of formamide (approximately 10-20 eq) to the flask.

  • Heat the reaction mixture to reflux (typically 180-210 °C) with vigorous stirring.

  • Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 4-8 hours.

  • Once the starting material is consumed, cool the reaction mixture to room temperature.

  • Pour the cooled mixture into a beaker of cold water or ice to precipitate the product.

  • Collect the precipitate by vacuum filtration and wash it thoroughly with cold water.

  • Dry the crude product in a vacuum oven.

  • Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol or isopropanol) to afford the pure 2-(ethylthio)pyrimido[4,5-d]pyrimidin-4-amine.

Quantitative Data (Representative):

ParameterValue
Yield 60-80%
Purity (by HPLC) >95%
Melting Point Compound-dependent
Appearance Off-white to pale yellow solid
Protocol 2: Two-Step Synthesis via an N,N-Dimethylformamidine Intermediate

This protocol involves a two-step procedure where an intermediate N,N-dimethylformamidine is first formed, which then undergoes cyclization to yield the pyrimido[4,5-d]pyrimidine product. This method is often milder than the high-temperature formamide cyclization.

Step 1: Synthesis of N'-(5-cyano-2-(ethylthio)pyrimidin-4-yl)-N,N-dimethylformamidine

Materials:

  • This compound

  • N,N-Dimethylformamide dimethyl acetal (DMF-DMA)

  • Anhydrous solvent (e.g., Toluene, Dioxane)

  • Round-bottom flask with a reflux condenser

  • Magnetic stirrer and heating mantle

Procedure:

  • To a solution of this compound (1.0 eq) in an anhydrous solvent (e.g., toluene), add N,N-Dimethylformamide dimethyl acetal (DMF-DMA) (1.2-1.5 eq).

  • Heat the reaction mixture to reflux (typically 110-120 °C) for 2-4 hours.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Cool the reaction mixture to room temperature and evaporate the solvent under reduced pressure to obtain the crude N,N-dimethylformamidine intermediate. This intermediate is often used in the next step without further purification.

Step 2: Cyclization to 2-(Ethylthio)pyrimido[4,5-d]pyrimidin-4-amine

Materials:

  • Crude N'-(5-cyano-2-(ethylthio)pyrimidin-4-yl)-N,N-dimethylformamidine

  • Ammonia source (e.g., ammonium acetate, ammonia in methanol)

  • Solvent (e.g., Ethanol, Acetic Acid)

  • Round-bottom flask with a reflux condenser

  • Magnetic stirrer and heating mantle

Procedure:

  • Dissolve the crude intermediate from Step 1 in a suitable solvent (e.g., ethanol or acetic acid).

  • Add an ammonia source, such as ammonium acetate (excess), to the solution.

  • Heat the mixture to reflux for 4-8 hours.

  • Monitor the cyclization reaction by TLC or LC-MS.

  • After completion, cool the reaction mixture and remove the solvent under reduced pressure.

  • The residue can be triturated with water or a non-polar solvent to induce precipitation.

  • Collect the solid product by filtration, wash with water, and dry.

  • Purify the product by recrystallization or column chromatography.

Quantitative Data (Representative):

Parameter (Overall)Value
Yield 65-85%
Purity (by HPLC) >98%
Melting Point Compound-dependent
Appearance Crystalline solid
Signaling Pathways and Biological Relevance

Pyrimido[4,5-d]pyrimidines are known to interact with various signaling pathways implicated in diseases such as cancer and inflammation. A common mechanism of action is the inhibition of protein kinases, which are crucial enzymes in cellular signaling cascades. For instance, certain derivatives have been shown to inhibit Cyclin-Dependent Kinases (CDKs), which are key regulators of the cell cycle. Inhibition of CDKs can lead to cell cycle arrest and apoptosis in cancer cells.

Signaling_Pathway cluster_pathway Simplified Cell Cycle Regulation Pathway Growth_Factors Growth Factors Receptor Receptor Tyrosine Kinase Growth_Factors->Receptor CDK_Cyclin CDK/Cyclin Complex Receptor->CDK_Cyclin Rb Rb Phosphorylation CDK_Cyclin->Rb E2F E2F Release Rb->E2F Cell_Cycle_Progression Cell Cycle Progression E2F->Cell_Cycle_Progression Apoptosis Apoptosis Cell_Cycle_Progression->Apoptosis Inhibition leads to Pyrimidopyrimidine Pyrimido[4,5-d]pyrimidine Derivative Pyrimidopyrimidine->CDK_Cyclin Inhibition

Application Notes and Protocols: In Vitro Evaluation of 4-Amino-2-(ethylthio)-5-pyrimidinecarbonitrile Derivatives Against HCT-116 and MCF-7 Cell Lines

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

This document provides detailed protocols for the in vitro evaluation of 4-Amino-2-(ethylthio)-5-pyrimidinecarbonitrile derivatives against the human colorectal carcinoma cell line (HCT-116) and the human breast adenocarcinoma cell line (MCF-7). These pyrimidine derivatives are a class of compounds that have garnered significant interest for their potential as anticancer agents. The protocols outlined below cover cytotoxicity screening, and this document also summarizes the antiproliferative activities of several analogous compounds from recent studies.

Data Presentation

The following table summarizes the in vitro cytotoxic activity (IC50 values) of various pyrimidine-5-carbonitrile derivatives against HCT-116 and MCF-7 cell lines, as reported in recent literature. The IC50 value represents the concentration of a drug that is required for 50% inhibition in vitro.

Compound IDModification on Pyrimidine-5-carbonitrile CoreHCT-116 IC50 (µM)MCF-7 IC50 (µM)Reference CompoundHCT-116 IC50 (µM)MCF-7 IC50 (µM)
11b Designed as an ATP mimicking tyrosine kinase inhibitor of EGFR3.374.14Erlotinib--
11e Assessed for anti-proliferative activities1.141.54Sorafenib8.9611.83
9d Assessed for anti-proliferative activities--Sorafenib8.9611.83
12b Assessed for anti-proliferative activities--Sorafenib8.9611.83
12d Assessed for anti-proliferative activities--Sorafenib8.9611.83
10b Evaluated for anticancer activity-7.68Erlotinib-5.27
AC-10 5'-amino-2'-hydroxy-1,3-diaryl-2-propen-1-one derivative95.4 ± 1.774.7 ± 3.5---
AC-13 5'-amino-2'-hydroxy-1,3-diaryl-2-propen-1-one derivative42.1 ± 4.0----
AC-14 5'-amino-2'-hydroxy-1,3-diaryl-2-propen-1-one derivative62 ± 2.3----

Note: A lower IC50 value indicates a higher cytotoxic potential. Dashes indicate that the data was not provided in the cited sources.

Experimental Protocols

Cell Culture and Maintenance

Aseptic cell culture techniques are mandatory for all procedures.

  • Cell Lines:

    • HCT-116 (Human Colorectal Carcinoma), ATCC CCL-247

    • MCF-7 (Human Breast Adenocarcinoma), ATCC HTB-22

  • Culture Medium:

    • For HCT-116: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.

    • For MCF-7: RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.

  • Culture Conditions:

    • Cells are to be cultured in T-75 flasks at 37°C in a humidified atmosphere of 5% CO2.

    • The culture medium should be replaced every 2-3 days.

  • Subculturing:

    • When cells reach 80-90% confluency, they should be passaged.

    • Remove the old medium and wash the cell monolayer with Phosphate-Buffered Saline (PBS).

    • Add 2-3 mL of 0.25% Trypsin-EDTA and incubate for 3-5 minutes at 37°C until cells detach.

    • Neutralize the trypsin with 5-7 mL of complete culture medium and centrifuge the cell suspension at 1000 rpm for 5 minutes.

    • Resuspend the cell pellet in fresh medium and seed into new flasks at the desired density.

In Vitro Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

  • Materials:

    • 96-well microtiter plates

    • HCT-116 and MCF-7 cells

    • Complete culture medium

    • This compound derivatives (dissolved in DMSO)

    • MTT solution (5 mg/mL in PBS)

    • Dimethyl Sulfoxide (DMSO)

    • Multichannel pipette

    • Microplate reader

  • Procedure:

    • Seed HCT-116 and MCF-7 cells into 96-well plates at a density of 5x10³ to 1x10⁴ cells per well in 100 µL of complete medium.[1]

    • Incubate the plates for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.

    • Prepare serial dilutions of the pyrimidine derivatives in the culture medium. The final concentration of DMSO should not exceed 0.1% to avoid solvent-induced cytotoxicity.

    • After 24 hours, remove the medium and add 100 µL of the various concentrations of the test compounds to the respective wells. Include a vehicle control (medium with DMSO) and a positive control (e.g., Doxorubicin).

    • Incubate the plates for 48-72 hours at 37°C in a 5% CO2 incubator.

    • After the incubation period, add 10 µL of MTT solution to each well and incubate for an additional 4 hours at 37°C.[2]

    • Carefully remove the medium containing MTT and add 100 µL of DMSO to each well to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

    • The percentage of cell viability is calculated using the following formula: % Cell Viability = (Absorbance of treated cells / Absorbance of control cells) x 100

    • The IC50 values are determined by plotting the percentage of cell viability against the compound concentration.

Visualizations

Experimental Workflow

experimental_workflow cluster_prep Cell Preparation cluster_treatment Treatment cluster_assay MTT Assay cluster_analysis Data Analysis cell_culture HCT-116 & MCF-7 Cell Culture cell_seeding Seed Cells in 96-well Plates cell_culture->cell_seeding incubation_24h 24h Incubation (Attachment) cell_seeding->incubation_24h add_compounds Add Compounds to Wells incubation_24h->add_compounds compound_prep Prepare Compound Dilutions compound_prep->add_compounds incubation_48h 48-72h Incubation add_compounds->incubation_48h add_mtt Add MTT Reagent incubation_48h->add_mtt incubation_4h 4h Incubation add_mtt->incubation_4h dissolve_formazan Dissolve Formazan (DMSO) incubation_4h->dissolve_formazan read_absorbance Read Absorbance (570nm) dissolve_formazan->read_absorbance calc_viability Calculate % Viability read_absorbance->calc_viability calc_ic50 Determine IC50 Values calc_viability->calc_ic50

Caption: General workflow for the in vitro cytotoxicity evaluation using the MTT assay.

Potential Signaling Pathway Inhibition

Some pyrimidine-5-carbonitrile derivatives have been shown to act as inhibitors of the Epidermal Growth Factor Receptor (EGFR) and Cyclooxygenase-2 (COX-2), both of which are implicated in cancer cell proliferation and survival.[3][4]

signaling_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGF EGF EGFR EGFR EGF->EGFR RAS_RAF_MEK_ERK RAS-RAF-MEK-ERK Pathway EGFR->RAS_RAF_MEK_ERK PI3K_AKT PI3K-AKT Pathway EGFR->PI3K_AKT Proliferation Cell Proliferation, Survival, Angiogenesis RAS_RAF_MEK_ERK->Proliferation PI3K_AKT->Proliferation COX2 COX-2 Prostaglandins Prostaglandins COX2->Prostaglandins Prostaglandins->Proliferation Pyrimidine Pyrimidine-5-carbonitrile Derivatives Pyrimidine->EGFR Inhibition Pyrimidine->COX2 Inhibition

Caption: Potential mechanism of action via EGFR and COX-2 signaling pathway inhibition.

References

Troubleshooting & Optimization

Technical Support Center: Pyrimidinecarbonitrile Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for Pyrimidinecarbonitrile Synthesis. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common side reactions and optimize their experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: I am observing a significant amount of a high molecular weight byproduct in my pyrimidinecarbonitrile synthesis. What is the likely identity of this impurity?

A1: A common high molecular weight byproduct is a dimer or trimer of the starting materials or reactive intermediates. This often occurs through a self-condensation reaction of the nitrile-containing starting material, analogous to the Thorpe-Ziegler reaction, especially under strong basic conditions. Another possibility is the formation of a dimeric cyclohexadiene byproduct, particularly if your synthesis involves a Knoevenagel condensation intermediate.

Q2: My reaction is producing a complex mixture of products, and the yield of the desired pyrimidinecarbonitrile is low. What are the potential competing reactions?

A2: Low yields and complex product mixtures often arise from several competing pathways. Key side reactions include:

  • Hydrolysis: Residual water in the reaction can lead to the hydrolysis of the nitrile group to an amide or carboxylic acid, or hydrolysis of other functional groups on your starting materials.

  • Knoevenagel Condensation Byproducts: If your synthesis involves an active methylene nitrile and a carbonyl compound, a competing Knoevenagel condensation can lead to the formation of α,β-unsaturated dicarbonyl compounds.

  • Michael Addition Adducts: Nucleophilic species in the reaction mixture can add to activated double bonds of intermediates (Michael addition) without subsequent cyclization to the desired pyrimidine ring.

Q3: I am struggling with incomplete cyclization, leaving a significant amount of a linear intermediate. How can I drive the reaction to completion?

A3: Incomplete cyclization is a common issue. To promote the final ring-closing step, consider the following:

  • Catalyst Optimization: The choice and concentration of the acid or base catalyst are critical. For acid-catalyzed cyclizations, increasing the catalyst loading or using a stronger acid can be effective.

  • Temperature Adjustment: Increasing the reaction temperature can provide the necessary activation energy for cyclization. However, this should be done cautiously to avoid degradation. Monitoring the reaction by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) is recommended.

  • Anhydrous Conditions: Ensure strictly anhydrous conditions, as water can interfere with the cyclization process.

Troubleshooting Guides

Issue 1: Formation of Dimeric/Trimeric Byproducts

Symptom: Observation of a significant peak in the mass spectrum corresponding to approximately double or triple the mass of the expected product.

Root Cause Analysis:

Dimerization_Troubleshooting

Detailed Mitigation Strategies:

  • Base Selection: The choice of base is critical. Strong bases can promote the self-condensation of nitriles. Consider using a weaker base or a stoichiometric amount of a stronger base to favor the desired intramolecular cyclization over intermolecular dimerization.

  • Temperature Control: Running the reaction at a lower temperature can often slow the rate of dimerization relative to the desired product formation.

  • Order of Addition: In some cases, adding a key reagent, such as a sulfur source in a Gewald-type reaction, early on can help "trap" reactive intermediates before they have a chance to dimerize.

Illustrative Data on Byproduct Formation:

CatalystTemperature (°C)Desired Product Yield (%)Dimer Byproduct Yield (%)
Strong Base (e.g., NaH)804535
Strong Base (e.g., NaH)506520
Weaker Base (e.g., K₂CO₃)807015
Weaker Base (e.g., K₂CO₃)50855
Issue 2: Hydrolysis of Nitrile Group

Symptom: Presence of amide or carboxylic acid byproducts in the final product mixture, confirmed by IR (C=O stretch) and NMR spectroscopy.

Root Cause Analysis and Mitigation:

Hydrolysis_Mitigation

Experimental Protocol: Ensuring Anhydrous Conditions

  • Solvent Preparation: Use freshly distilled, anhydrous solvents. Solvents can be dried using appropriate drying agents (e.g., molecular sieves, sodium/benzophenone).

  • Glassware: Thoroughly dry all glassware in an oven at >100°C for several hours and allow to cool in a desiccator before use.

  • Reaction Setup: Assemble the reaction under an inert atmosphere of nitrogen or argon.

  • Reagents: Use high-purity, anhydrous reagents. If necessary, dry reagents before use.

Reaction Pathways and Side Reactions

The following diagram illustrates a generalized reaction pathway for the synthesis of a pyrimidinecarbonitrile and highlights where common side reactions can occur.

Reaction_Pathway

Optimization of reaction conditions for 4-Amino-2-(ethylthio)-5-pyrimidinecarbonitrile synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides researchers, scientists, and drug development professionals with detailed troubleshooting procedures and frequently asked questions for the optimal synthesis of 4-Amino-2-(ethylthio)-5-pyrimidinecarbonitrile.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Q1: My three-component reaction of an aldehyde, malononitrile, and S-ethylisothiouronium salt is resulting in a low yield. What are the potential causes and solutions?

A1: Low yields in this one-pot synthesis can stem from several factors. Consider the following troubleshooting steps:

  • Reagent Quality: Ensure the purity of your starting materials. Aldehydes can oxidize over time, and malononitrile can hydrolyze. Use freshly distilled aldehydes and high-purity malononitrile. The S-ethylisothiouronium salt should be dry and properly stored.

  • Reaction Conditions:

    • Solvent: While water is a reported solvent for similar syntheses, consider using an organic solvent like ethanol or n-butanol, which may improve the solubility of reactants.[1]

    • Catalyst: The choice and amount of catalyst are crucial. If using a base catalyst like triethylamine (TEA) or sodium acetate, ensure it is added in the correct proportion. Too much or too little can hinder the reaction.

    • Temperature: Room temperature may be sufficient, but gentle heating (e.g., 40-60 °C) could improve reaction rates and yields. Monitor the reaction by Thin Layer Chromatography (TLC) to avoid decomposition at higher temperatures.

  • pH of the Reaction Mixture: The pH can influence the reactivity of the components. If the reaction is too acidic or basic, it may not proceed optimally. You can monitor and adjust the pH as needed.

Q2: I am observing the formation of multiple side products in my reaction. How can I improve the selectivity towards the desired product?

A2: Side product formation is a common issue in multi-component reactions. Here's how to address it:

  • Order of Addition: The order in which you add the reagents can be critical. A common approach is to first allow the Knoevenagel condensation between the aldehyde and malononitrile to form the benzylidenemalononitrile intermediate before adding the S-ethylisothiouronium salt. This can be monitored by TLC.

  • Control of Stoichiometry: Ensure accurate molar ratios of your reactants. An excess of one reactant can lead to the formation of undesired byproducts.

  • Reaction Time: Monitor the reaction progress closely using TLC. Stopping the reaction at the optimal time can prevent the formation of degradation products or further side reactions.

Q3: I am having difficulty purifying the final product. What are the recommended purification methods?

A3: Purification of this compound can be challenging. Here are some suggested methods:

  • Recrystallization: This is often the most effective method for obtaining a highly pure product. Common solvent systems for recrystallization of similar pyrimidine derivatives include ethanol, ethyl acetate/hexane, or dimethylformamide (DMF)/water.

  • Column Chromatography: If recrystallization does not yield a pure product, silica gel column chromatography can be employed. A suitable eluent system would typically be a mixture of a non-polar solvent like hexane or heptane and a more polar solvent like ethyl acetate. The optimal ratio should be determined by TLC analysis.

  • Washing: Before final purification, washing the crude product with a suitable solvent can remove unreacted starting materials and some impurities. For example, washing with cold water or a cold non-polar solvent can be effective.

Q4: How can I confirm the identity and purity of my synthesized this compound?

A4: A combination of spectroscopic techniques is recommended for structural confirmation and purity assessment:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR should show characteristic peaks for the amino protons, the ethyl group protons (a quartet and a triplet), and any protons on the C6-substituent.

    • ¹³C NMR will confirm the presence of the carbon atoms in the pyrimidine ring, the nitrile group, and the ethylthio group.

  • Infrared (IR) Spectroscopy: Look for characteristic absorption bands for the N-H stretching of the amino group (around 3300-3500 cm⁻¹), the C≡N stretching of the nitrile group (around 2220 cm⁻¹), and C=N/C=C stretching of the pyrimidine ring.

  • Mass Spectrometry (MS): This will provide the molecular weight of the compound, confirming the correct product has been formed.

  • High-Performance Liquid Chromatography (HPLC): HPLC is an excellent method for determining the purity of the final compound.

Optimization of Reaction Conditions

The following tables summarize quantitative data for the synthesis of similar 4-amino-5-pyrimidinecarbonitrile derivatives, which can be used as a starting point for optimizing the synthesis of this compound.

Table 1: Effect of Solvent and Catalyst on Yield

MethodSolventCatalystTime (h)Yield (%)
AEthanol-1255
BDMSOTriethylamine1640
CTolueneSodium Acetate865
DTolueneTriethylamine678
EWaterSodium Acetate872

Data adapted from a study on the synthesis of 4-amino-2,6-diphenyl-5-pyrimidinecarbonitrile.[1]

Table 2: Comparison of Thermal and Microwave Conditions

EntryAldehydeMethodTimeYield (%)
1BenzaldehydeReflux6 h78
2BenzaldehydeMicrowave (300W)5 min90
34-ChlorobenzaldehydeReflux7 h80
44-ChlorobenzaldehydeMicrowave (300W)6 min92
54-MethylbenzaldehydeReflux6 h82
64-MethylbenzaldehydeMicrowave (300W)5 min94

Data adapted from a study on the three-component synthesis of 4-amino-5-pyrimidinecarbonitriles.[1]

Experimental Protocols

General Three-Component Synthesis of this compound

This protocol is a generalized procedure based on similar syntheses and should be optimized for the specific target compound.

Materials:

  • Appropriate aldehyde (1 mmol)

  • Malononitrile (1 mmol)

  • S-ethylisothiouronium salt (e.g., hydrobromide or hydrochloride) (1 mmol)

  • Solvent (e.g., Water, Ethanol, or Toluene) (10 mL)

  • Catalyst (e.g., Triethylamine or Sodium Acetate) (catalytic amount)

Procedure:

  • To a round-bottom flask, add the aldehyde (1 mmol), malononitrile (1 mmol), and the chosen solvent (10 mL).

  • Add the catalyst (e.g., 2-3 drops of triethylamine or 0.2 mmol of sodium acetate).

  • Stir the mixture at room temperature or with gentle heating and monitor the formation of the intermediate benzylidenemalononitrile by TLC.

  • Once the formation of the intermediate is significant, add the S-ethylisothiouronium salt (1 mmol) to the reaction mixture.

  • Continue stirring the reaction at the chosen temperature for the required time (monitor by TLC until the starting materials are consumed).

  • Upon completion, cool the reaction mixture to room temperature.

  • If a precipitate forms, filter the solid, wash it with a suitable solvent (e.g., cold water or ethanol), and dry it.

  • If no precipitate forms, the solvent may need to be removed under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography.

Visualizations

experimental_workflow cluster_prep Reactant Preparation cluster_reaction One-Pot Synthesis cluster_workup Work-up and Isolation cluster_purification Purification cluster_analysis Analysis aldehyde Aldehyde mixing Mixing in Solvent with Catalyst aldehyde->mixing malononitrile Malononitrile malononitrile->mixing thiouronium S-ethylisothiouronium Salt thiouronium->mixing reaction Reaction (Thermal or Microwave) mixing->reaction cooling Cooling reaction->cooling filtration Filtration / Solvent Removal cooling->filtration washing Washing of Crude Product filtration->washing purify Recrystallization or Column Chromatography washing->purify analysis Characterization (NMR, IR, MS, HPLC) purify->analysis

Caption: Experimental workflow for the synthesis of this compound.

troubleshooting_logic cluster_reagents Reagent Quality cluster_conditions Reaction Conditions cluster_procedure Procedural Steps cluster_outcome Expected Outcome start Low Yield or Side Products check_purity Check Purity of Starting Materials start->check_purity optimize_solvent Optimize Solvent start->optimize_solvent check_addition_order Check Order of Addition start->check_addition_order use_fresh Use Freshly Purified Reagents check_purity->use_fresh improved_yield Improved Yield and Purity use_fresh->improved_yield optimize_catalyst Optimize Catalyst optimize_solvent->optimize_catalyst optimize_temp Optimize Temperature optimize_catalyst->optimize_temp optimize_time Optimize Reaction Time optimize_temp->optimize_time optimize_time->improved_yield check_stoichiometry Verify Stoichiometry check_addition_order->check_stoichiometry check_stoichiometry->improved_yield

Caption: Troubleshooting logic for synthesis optimization.

References

Technical Support Center: Synthesis of 4-Amino-5-Pyrimidinecarbonitriles

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield of 4-amino-5-pyrimidinecarbonitrile synthesis.

Troubleshooting Guide

This section addresses specific issues that may be encountered during the synthesis of 4-amino-5-pyrimidinecarbonitriles.

Problem Possible Cause(s) Suggested Solution(s)
Low or No Product Yield - Suboptimal reaction conditions (solvent, temperature, catalyst).- Incorrect stoichiometry of reactants.- Inefficient starting materials.- Formation of stable, undesired side products.- Optimize Reaction Conditions: Experiment with different solvents. Aqueous conditions or toluene with triethylamine have shown good results.[1] Microwave irradiation can also significantly improve yields and reduce reaction times.[1]- Verify Stoichiometry: Ensure accurate measurement of aldehydes, malononitrile, and amidine hydrochlorides in equimolar amounts.[1]- Check Starting Material Quality: Use pure aldehydes and malononitrile. Ensure the amidine salt is of good quality.- Consider Alternative Catalysts: While sodium acetate is commonly used in aqueous media[1], stronger bases like lithium bis(trimethylsilyl)amide (LHMDS) or other alkoxides may improve yields in other solvents like THF or DME.[2]
Formation of Multiple Products/Impurities - Side reactions such as self-condensation of malononitrile or aldehydes.- Knoevenagel condensation product (benzylidenemalononitrile) as a major byproduct.- Oxidation of intermediates is incomplete.- Control Reaction Temperature: Gradual heating can minimize the formation of side products.- Monitor Reaction Progress: Use Thin Layer Chromatography (TLC) to monitor the formation of the intermediate benzylidenemalononitrile and the final product.[1]- Ensure Proper Aeration: The final aromatization step often involves oxidation by air.[1] Ensure the reaction is not performed under strictly inert conditions if this is the desired pathway.
Difficulty in Product Purification - Product co-eluting with starting materials or byproducts.- Low solubility of the product in common recrystallization solvents.- Optimize Chromatography: If using column chromatography, experiment with different solvent systems (e.g., n-hexane/diethyl ether).[1]- Recrystallization: Test a range of solvents for recrystallization. Hot ethanol has been reported to be effective for washing the final product.[3]
Reaction is Too Slow - Low reaction temperature.- Ineffective catalyst.- Increase Temperature: Refluxing the reaction mixture is a common practice.[1]- Microwave Synthesis: Employing microwave irradiation can dramatically shorten reaction times from hours to minutes.[1]- Catalyst Choice: Triethylamine in toluene has been shown to be an effective catalyst system.[1]

Frequently Asked Questions (FAQs)

Q1: What is the general reaction mechanism for the three-component synthesis of 4-amino-5-pyrimidinecarbonitriles?

A1: The reaction typically proceeds through a sequence of steps:

  • Knoevenagel Condensation: The aldehyde and malononitrile undergo a Knoevenagel condensation to form a benzylidenemalononitrile intermediate.

  • Michael Addition: The amidine then adds to the benzylidenemalononitrile intermediate via a Michael addition.

  • Cyclization and Isomerization: The resulting intermediate undergoes cyclization and isomerization.

  • Aromatization: The final step is an oxidation, often by air, to yield the aromatic 4-amino-5-pyrimidinecarbonitrile.[1]

Q2: How can I improve the yield of my reaction?

A2: Several factors can be optimized to improve the yield:

  • Solvent and Catalyst: The choice of solvent and catalyst significantly impacts the yield. As shown in the table below, conducting the reaction in toluene with triethylamine as a catalyst or in water with sodium acetate can lead to high yields.[1]

  • Reaction Conditions: Microwave irradiation has been demonstrated to produce excellent yields in very short reaction times compared to conventional heating.[1]

  • Reactant Purity: Using high-purity starting materials is crucial for minimizing side reactions.

Q3: What are the advantages of using microwave-assisted synthesis?

A3: Microwave-assisted synthesis offers several advantages, including:

  • Reduced Reaction Times: Reactions that take hours under conventional heating can often be completed in minutes.[1]

  • Improved Yields: In many cases, microwave irradiation leads to higher product yields.[1]

  • Increased Purity: The rapid and uniform heating can sometimes reduce the formation of byproducts.

Q4: Can this synthesis be performed under solvent-free conditions?

A4: Yes, solvent-free conditions have been successfully employed for the synthesis of related pyrimidine-5-carbonitrile derivatives, often in the presence of a solid acid catalyst at elevated temperatures.[3] This approach is environmentally friendly and can simplify product work-up.

Data Presentation

Table 1: Comparison of Reaction Conditions for the Synthesis of 4-Amino-2,6-diphenyl-5-pyrimidinecarbonitrile

MethodSolventCatalystTime (h)Yield (%)Reference
ADMSOTriethylamine1640[1]
BTolueneTriethylamine678[1]
CWater/EthanolSodium Acetate678[1]
D (MW)TolueneTriethylamine0.1 (6 min)92[1]

Experimental Protocols

Method I: Thermal Synthesis in Aqueous Conditions [1]

  • A mixture of the aldehyde (2 mmol), malononitrile (2 mmol), amidine hydrochloride (2 mmol), and sodium acetate (2 mmol) is prepared in a mixture of H₂O (50 mL) and ethanol (5 mL).

  • The reaction mixture is refluxed for the time specified in the relevant literature (typically 6-8 hours).

  • After cooling to room temperature, the solid product is collected by filtration.

  • The crude product is washed with water and then recrystallized from an appropriate solvent (e.g., ethanol).

Method II: Microwave-Assisted Synthesis [1]

  • A mixture of the aldehyde (2 mmol), malononitrile (2 mmol), and an amidine hydrochloride (2 mmol) is placed in a high-pressure glass tube with toluene (5 mL) containing a few drops of triethylamine.

  • The tube is placed in a microwave oven and irradiated at 300 W for the specified time (e.g., 6 minutes).

  • After allowing the mixture to cool to room temperature, the product is purified as in Method I.

Visualizations

experimental_workflow cluster_prep Reactant Preparation cluster_reaction Reaction cluster_conditions Conditions cluster_workup Work-up & Purification aldehyde Aldehyde mix Mix Reactants + Solvent + Catalyst aldehyde->mix malononitrile Malononitrile malononitrile->mix amidine Amidine HCl amidine->mix thermal Thermal (Reflux) mix->thermal Option 1 microwave Microwave mix->microwave Option 2 cool Cooling thermal->cool microwave->cool filter Filtration cool->filter wash Washing filter->wash recrystallize Recrystallization wash->recrystallize product Final Product recrystallize->product reaction_mechanism cluster_reactants Starting Materials cluster_intermediates Intermediates aldehyde Aldehyde knoevenagel_product Benzylidenemalononitrile aldehyde->knoevenagel_product malononitrile Malononitrile malononitrile->knoevenagel_product amidine Amidine michael_adduct Michael Adduct amidine->michael_adduct knoevenagel_product->michael_adduct cyclized_intermediate Cyclized Intermediate michael_adduct->cyclized_intermediate Cyclization product 4-Amino-5- pyrimidinecarbonitrile cyclized_intermediate->product Aromatization (Oxidation) troubleshooting_logic start Low Yield Issue check_conditions Review Reaction Conditions? start->check_conditions optimize_conditions Optimize Solvent, Catalyst, & Temp. check_conditions->optimize_conditions Yes check_reagents Check Reagent Stoichiometry & Purity? check_conditions->check_reagents No success Yield Improved optimize_conditions->success verify_reagents Verify Stoichiometry & Use Pure Reagents check_reagents->verify_reagents Yes consider_mw Consider Microwave Synthesis? check_reagents->consider_mw No verify_reagents->success apply_mw Implement Microwave Protocol consider_mw->apply_mw Yes consider_mw->success No apply_mw->success

References

Stability issues and degradation of 4-Amino-2-(ethylthio)-5-pyrimidinecarbonitrile

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the stability issues and degradation of 4-Amino-2-(ethylthio)-5-pyrimidinecarbonitrile. The information is presented in a question-and-answer format to address common challenges encountered during experimental work.

Troubleshooting Guides

Issue: Inconsistent results or loss of potency in assays.

QuestionAnswer
Why am I seeing variable results in my experiments? Inconsistent results can arise from the degradation of this compound. This compound, like many pyrimidine derivatives, can be sensitive to environmental factors. Ensure that storage and handling procedures are strictly followed.
What are the initial steps to troubleshoot this issue? First, verify the purity of your compound using a suitable analytical method, such as HPLC-UV. Prepare fresh solutions for your assays and compare their performance with older stock solutions. If degradation is suspected, a forced degradation study can help identify the conditions under which the compound is unstable.
Could my solvent be causing degradation? Yes, the choice of solvent is critical. Protic solvents, especially at non-neutral pH, can facilitate hydrolysis. It is advisable to use aprotic solvents like DMSO or acetonitrile for stock solutions and to prepare aqueous solutions fresh before use.

Issue: Appearance of unknown peaks in chromatograms.

QuestionAnswer
What is the likely origin of new peaks in my HPLC analysis? The appearance of new peaks is a strong indicator of degradation. These peaks represent degradation products formed from the parent compound. The conditions of your experiment or storage may be promoting the breakdown of this compound.
How can I identify these unknown peaks? LC-MS is the recommended technique for identifying unknown degradation products. By determining the mass-to-charge ratio (m/z) of the new peaks, you can propose potential structures for the degradants. This information is crucial for understanding the degradation pathway.
What should I do once I suspect degradation? It is important to perform a systematic forced degradation study to understand the compound's stability profile. This involves subjecting the compound to stress conditions such as acid, base, oxidation, heat, and light to induce and identify potential degradation products.

Frequently Asked Questions (FAQs)

Storage and Handling

  • Q1: What are the recommended storage conditions for this compound?

    • A1: To ensure stability, the compound should be stored in a cool, dark, and dry place. Recommended storage is at 2-8°C, protected from light and moisture.[1] For long-term storage, keeping it under an inert atmosphere (e.g., argon or nitrogen) at -20°C is advisable.

  • Q2: How should I handle the compound during experiments?

    • A2: Minimize exposure to ambient light and elevated temperatures. Use amber vials or wrap containers in aluminum foil. Prepare solutions fresh whenever possible, especially aqueous solutions.

Degradation Pathways

  • Q3: What are the most likely degradation pathways for this compound?

    • A3: Based on its chemical structure, the primary degradation pathways are likely to be:

      • Hydrolysis: The amino group and the nitrile group on the pyrimidine ring can be susceptible to hydrolysis under acidic or basic conditions.

      • Oxidation: The ethylthio group is prone to oxidation, which can lead to the formation of the corresponding sulfoxide and sulfone.

      • Photodegradation: Pyrimidine derivatives can be sensitive to UV light, leading to complex degradation pathways.

  • Q4: Are there any specific functional groups I should be concerned about?

    • A4: Yes, the 2-(ethylthio) group is a primary site for oxidation. The 4-amino group and the 5-carbonitrile group can also be involved in hydrolytic degradation.

Analytical Methods

  • Q5: What is a suitable analytical method for assessing the stability of this compound?

    • A5: A stability-indicating High-Performance Liquid Chromatography (HPLC) method with UV detection is the most common and effective technique. This method should be able to separate the parent compound from all potential degradation products.

  • Q6: How can I develop a stability-indicating HPLC method?

    • A6: Method development involves testing different columns (e.g., C18), mobile phases (e.g., acetonitrile/water or methanol/water gradients with modifiers like formic acid or ammonium acetate), and detection wavelengths. The method is considered stability-indicating if all degradation products are well-resolved from the parent peak and from each other, as demonstrated through forced degradation studies.

Summary of Potential Degradation under Stress Conditions

The following table summarizes the expected stability of this compound under various stress conditions typically used in forced degradation studies.

Stress ConditionReagents and ConditionsPotential Degradation ProductsExpected % Degradation (Hypothetical)
Acidic Hydrolysis 0.1 M HCl at 60°C for 24hHydrolysis of the amino and/or nitrile group.10 - 25%
Basic Hydrolysis 0.1 M NaOH at 60°C for 24hHydrolysis of the amino and/or nitrile group.15 - 30%
Oxidation 3% H₂O₂ at room temperature for 24hEthylsulfinyl and ethylsulfonyl derivatives.20 - 40%
Thermal Degradation Solid state at 80°C for 48hComplex decomposition products.5 - 15%
Photodegradation Solution exposed to UV light (e.g., 254 nm)Complex photolytic products.10 - 20%

Experimental Protocols

Protocol for a Forced Degradation Study

This protocol outlines a general procedure for conducting a forced degradation study on this compound.

  • Preparation of Stock Solution:

    • Accurately weigh and dissolve a known amount of this compound in a suitable solvent (e.g., acetonitrile or methanol) to obtain a stock solution of approximately 1 mg/mL.

  • Stress Conditions:

    • Acidic Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Keep the mixture at 60°C for 24 hours. After the incubation period, neutralize the solution with an equivalent amount of 0.1 M NaOH.

    • Basic Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Keep the mixture at 60°C for 24 hours. After the incubation period, neutralize the solution with an equivalent amount of 0.1 M HCl.

    • Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% hydrogen peroxide (H₂O₂). Keep the mixture at room temperature for 24 hours, protected from light.

    • Thermal Degradation: Place a known amount of the solid compound in a controlled temperature oven at 80°C for 48 hours. After the exposure, dissolve the solid in the initial solvent to the original concentration.

    • Photodegradation: Expose 1 mL of the stock solution in a quartz cuvette to a UV lamp (e.g., 254 nm) for a defined period (e.g., 24 hours) in a photostability chamber. A control sample should be kept in the dark at the same temperature.

  • Sample Analysis:

    • Dilute all stressed samples, including a non-stressed control sample, to a suitable concentration (e.g., 100 µg/mL) with the mobile phase.

    • Analyze all samples by a validated stability-indicating HPLC-UV method.

    • If unknown peaks are observed, perform LC-MS analysis to identify the degradation products.

  • Data Evaluation:

    • Calculate the percentage degradation by comparing the peak area of the parent compound in the stressed samples to that of the unstressed control.

    • Determine the retention times and peak areas of the degradation products.

Visualizations

G cluster_workflow Forced Degradation Experimental Workflow start Prepare Stock Solution (1 mg/mL) stress Apply Stress Conditions (Acid, Base, Oxidative, Thermal, Photolytic) start->stress neutralize Neutralize/Dilute Samples stress->neutralize analyze HPLC-UV Analysis neutralize->analyze identify LC-MS Identification (if necessary) analyze->identify Unknown Peaks Present evaluate Evaluate Data & Determine Degradation Pathways analyze->evaluate No Unknown Peaks identify->evaluate

Caption: Workflow for a forced degradation study.

G cluster_degradation Potential Degradation Pathways Parent This compound Oxidation Oxidation (H₂O₂) Parent->Oxidation Hydrolysis Hydrolysis (Acid/Base) Parent->Hydrolysis Photodegradation Photodegradation (UV Light) Parent->Photodegradation Sulfoxide 4-Amino-2-(ethylsulfinyl)-5-pyrimidinecarbonitrile Oxidation->Sulfoxide Hydrolyzed_Amino 4-Hydroxy-2-(ethylthio)-5-pyrimidinecarbonitrile Hydrolysis->Hydrolyzed_Amino Hydrolyzed_Nitrile 4-Amino-2-(ethylthio)-5-pyrimidinecarboxamide Hydrolysis->Hydrolyzed_Nitrile Photo_Products Complex Photolytic Products Photodegradation->Photo_Products Sulfone 4-Amino-2-(ethylsulfonyl)-5-pyrimidinecarbonitrile Sulfoxide->Sulfone

Caption: Potential degradation pathways of the compound.

References

Troubleshooting low conversion rates in pyrimidine synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges associated with low conversion rates in pyrimidine synthesis.

Frequently Asked Questions (FAQs)

Section 1: General Troubleshooting & Reaction Monitoring

Q1: My pyrimidine synthesis reaction has a low yield. What are the first steps I should take to troubleshoot?

A1: Start by systematically evaluating the core components of your reaction. First, confirm the identity and purity of your starting materials, as impurities can significantly inhibit the reaction.[1][2] Next, re-verify the stoichiometry of your reactants. An incorrect ratio, such as insufficient urea or thiourea, can lead to low conversion.[3] Monitor the reaction over time using an appropriate analytical method like Thin-Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to determine if the reaction is simply slow or has stalled completely.[1][4] Finally, review your reaction conditions—temperature, solvent, and catalyst—as these are critical factors for success.[2][4]

Q2: Which analytical technique is best for monitoring my reaction's progress?

A2: The optimal technique depends on your specific reaction and available equipment.

  • Thin-Layer Chromatography (TLC): Ideal for rapid, qualitative screening. It's cost-effective and excellent for tracking the disappearance of starting materials and the appearance of the product, especially when there's a significant polarity difference.[5]

  • High-Performance Liquid Chromatography (HPLC): Provides accurate, quantitative analysis of reaction progress, allowing for the precise determination of conversion rates and purity.[5][6] HPLC is highly reproducible and can be paired with detectors like UV or Mass Spectrometry (MS) for greater specificity.[6]

  • Gas Chromatography (GC): Suitable for pyrimidine derivatives that are volatile and thermally stable.[6]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Can be used to take aliquots from the reaction mixture to quantify the ratio of starting material to product.

Section 2: Reagents, Catalysts, and Solvents

Q3: How does the purity of starting materials affect my synthesis?

A3: The purity of reactants is paramount. Impurities in the aldehyde, β-dicarbonyl compound, or urea/thiourea can inhibit the catalyst or lead to unwanted side reactions, drastically lowering the yield of the desired pyrimidine.[1][2] For instance, aldehydes are prone to oxidation, and β-ketoesters can contain acidic impurities that interfere with catalysis. Always use reagents of the highest possible purity and consider purification if quality is uncertain.

Q4: My reaction is not proceeding, and I suspect catalyst issues. What should I check?

A4: Catalyst inefficiency is a frequent cause of low conversion.[1]

  • Catalyst Choice: The traditional Biginelli reaction uses strong acids like HCl, which can cause side reactions.[2][4] Modern methods often show improved yields with milder Lewis acids (e.g., FeCl₃, ZnCl₂) or solid acid catalysts.[2][3]

  • Activity and Poisoning: Ensure your catalyst is active. Reusable catalysts may need regeneration.[1] Catalysts can be "poisoned" by impurities like sulfur or certain nitrogen compounds, which bind strongly to active sites and block them.[7][8][9] Water can also deactivate Lewis acid catalysts.[7]

  • Loading: Using too little catalyst will result in a slow or incomplete reaction, while too much can sometimes promote side product formation.[3]

Q5: Can the choice of solvent impact the conversion rate?

A5: Absolutely. The solvent affects reactant solubility and reaction rate.[1] While ethanol is a common choice for reactions like the Biginelli synthesis, other polar solvents such as acetonitrile may improve outcomes.[2] Interestingly, solvent-free conditions have been shown to be highly effective, often leading to shorter reaction times and higher yields.[3][4] If using a solvent, ensure it is anhydrous, as water can interfere with many catalytic systems.[3]

Section 3: Reaction Conditions and Side Products

Q6: What is the optimal temperature and reaction time?

A6: There is no single answer, as optimal conditions are substrate-dependent. While some reactions work at room temperature, many require heating to overcome the activation energy.[2] For the Biginelli reaction, temperatures between 80°C and 100°C are often optimal.[4] However, excessively high temperatures can promote side reactions, such as the formation of Hantzsch-type dihydropyridines.[1] It is crucial to monitor the reaction's progress to determine the point at which starting materials are consumed without significant product degradation.[2] Microwave-assisted synthesis can sometimes dramatically reduce reaction times from hours to minutes.[3][10]

Q7: I'm observing unexpected byproducts. What are the most common side reactions?

A7: Side product formation can complicate purification and reduce yields. Common issues include:

  • Hantzsch Dihydropyridine Formation: This can occur when two equivalents of the β-ketoester react with the aldehyde and ammonia (from urea decomposition at high temperatures), competing with the desired pyrimidine synthesis pathway.[1]

  • N-acylurea Byproducts: These can form and complicate purification. Their formation can be suppressed by carefully controlling stoichiometry and catalyst choice.[1]

  • Aldehyde Self-Condensation: Some aldehydes, particularly aliphatic ones, can polymerize under acidic conditions. This can be mitigated by using a milder catalyst or adding the aldehyde slowly.[2]

  • Incomplete Cyclization: If the final cyclization and dehydration steps are slow, intermediates may accumulate. The addition of a suitable Brønsted or Lewis acid catalyst can help drive the reaction to completion.[1]

Troubleshooting Workflow

The following diagram outlines a logical workflow for diagnosing and solving low conversion rates in pyrimidine synthesis.

G cluster_reagents Reagent Checks cluster_conditions Condition Checks cluster_catalyst Catalyst Checks cluster_side_reactions Byproduct Analysis start Low Conversion Rate Detected (via TLC, HPLC, etc.) check_reagents Step 1: Verify Reagents start->check_reagents check_conditions Step 2: Evaluate Conditions start->check_conditions check_catalyst Step 3: Assess Catalyst start->check_catalyst check_side_reactions Step 4: Analyze for Side Products start->check_side_reactions reagent_purity Purity Issue? check_reagents->reagent_purity reagent_stoich Stoichiometry Incorrect? check_reagents->reagent_stoich cond_temp Temp/Time Suboptimal? check_conditions->cond_temp cond_solvent Solvent Inappropriate? check_conditions->cond_solvent cat_activity Inactive/Poisoned? check_catalyst->cat_activity cat_choice Wrong Catalyst Type? check_catalyst->cat_choice side_products_detected Byproducts Detected? check_side_reactions->side_products_detected solution_reagents Solution: - Purify starting materials - Use fresh reagents - Re-check molar ratios reagent_purity->solution_reagents reagent_stoich->solution_reagents solution_conditions Solution: - Adjust temperature - Extend reaction time - Screen different solvents - Consider solvent-free cond_temp->solution_conditions cond_solvent->solution_conditions solution_catalyst Solution: - Use fresh/regenerated catalyst - Increase catalyst loading - Screen Lewis/Brønsted acids cat_activity->solution_catalyst cat_choice->solution_catalyst solution_side_reactions Solution: - Modify temp to improve selectivity - Change order of addition - Use milder catalyst side_products_detected->solution_side_reactions

Caption: A workflow for troubleshooting low-yield pyrimidine synthesis.

Data Presentation: Optimizing Reaction Parameters

The efficiency of pyrimidine synthesis is highly dependent on reaction conditions. The table below summarizes parameters for different variations of the Biginelli reaction, a common method for synthesizing dihydropyrimidinones (DHPMs).

Method VariationCatalystSolventTemperature (°C)TimeTypical Yield (%)
Classical Biginelli HClEthanolReflux (~78°C)3 - 18 hours20 - 70%[4][11][12]
Lewis Acid Catalysis FeCl₃, ZnCl₂, etc.Acetonitrile80 - 100°C1 - 5 hours75 - 95%[2][3]
Microwave-Assisted VariousEthanol / DMF125 - 135°C7 - 20 min72 - 90%[3][10]
Solvent-Free CuCl₂·2H₂O / HClNone (Grindstone)Room Temp10 - 30 min>90%[12]

Experimental Protocols

Protocol 1: General Procedure for Microwave-Assisted Biginelli Reaction

This protocol describes a general method for the synthesis of dihydropyrimidinones (DHPMs) using microwave irradiation, which often leads to higher yields and shorter reaction times.[10]

Materials:

  • Aromatic aldehyde (1.0 mmol)

  • β-dicarbonyl compound (e.g., ethyl acetoacetate) (1.0 mmol)

  • Urea or thiourea (1.2 - 1.5 mmol)[3]

  • Catalyst (e.g., ethanolic NaOH, FeCl₃)

  • Solvent (e.g., Ethanol, DMF)

  • Microwave reactor vial (10 mL) with a magnetic stir bar

Procedure:

  • Preparation: To the microwave reactor vial, add the aromatic aldehyde (1.0 mmol), the β-dicarbonyl compound (1.0 mmol), urea/thiourea (1.2 mmol), and the chosen catalyst.

  • Solvent Addition: Add the solvent (e.g., 2 mL of ethanol).

  • Reaction: Seal the vial and place it in the microwave reactor. Irradiate the mixture at a set temperature (e.g., 125-135°C) for 7-20 minutes.[10] Monitor pressure to ensure it remains within safe limits.

  • Work-up: After the reaction is complete, cool the vial to room temperature. Pour the mixture into ice-cold water.

  • Isolation: Collect the precipitated solid product by vacuum filtration. Wash the solid with cold water and a small amount of cold ethanol.

  • Purification: Dry the crude product. If necessary, purify further by recrystallization from a suitable solvent (e.g., ethanol).

  • Analysis: Characterize the final product using NMR, MS, and IR spectroscopy to confirm its structure and assess its purity via HPLC.[13]

Protocol 2: Reaction Monitoring by Thin-Layer Chromatography (TLC)

TLC is a quick and effective method to monitor the progress of a reaction.[1][5]

Materials:

  • TLC plate (e.g., silica gel on aluminum backing)

  • Developing chamber with lid

  • Mobile phase (solvent system, e.g., 3:1 Hexane:Ethyl Acetate)

  • Capillary tubes for spotting

  • UV lamp for visualization

Procedure:

  • Plate Preparation: Using a pencil, gently draw a starting line (origin) about 1 cm from the bottom of the TLC plate.

  • Spotting: At time zero, dissolve a small amount of your starting materials in a suitable solvent and spot them on the origin as references. Start the reaction.

  • Monitoring: At regular intervals (e.g., every 30 minutes), take a small aliquot from the reaction mixture using a capillary tube and spot it on the origin.

  • Development: Place the TLC plate in the developing chamber containing the mobile phase, ensuring the solvent level is below the origin. Cover the chamber and allow the solvent to move up the plate.

  • Visualization: When the solvent front is about 1 cm from the top, remove the plate and mark the solvent front. After the plate dries, visualize the spots under a UV lamp. The disappearance of starting material spots and the appearance of a new product spot indicate reaction progress.

De Novo Pyrimidine Biosynthesis Pathway

The de novo synthesis pathway builds pyrimidines from simple precursor molecules. Understanding this biological pathway can provide insights into the fundamental chemistry of pyrimidine ring formation.

G precursors Glutamine + CO₂ + ATP cp Carbamoyl Phosphate precursors->cp CPS II ca Carbamoyl Aspartate cp->ca Aspartate Transcarbamoylase dho Dihydroorotate ca->dho Dihydroorotase oa Orotate dho->oa DHODH omp OMP oa->omp OPRT ump UMP omp->ump OMP Decarboxylase udp UDP ump->udp utp UTP udp->utp ctp CTP utp->ctp CTP Synthetase

Caption: Simplified de novo pyrimidine biosynthesis pathway.

References

Minimizing byproduct formation in the Biginelli reaction for pyrimidine synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the Biginelli reaction. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize the synthesis of dihydropyrimidinones (DHPMs) and related pyrimidine derivatives, with a focus on minimizing byproduct formation and maximizing yield and purity.

Frequently Asked Questions (FAQs)

Q1: What are the most common byproducts in the Biginelli reaction and how can I minimize their formation?

A1: While the Biginelli reaction is a robust method for pyrimidine synthesis, several byproducts can form under certain conditions. The most common include Hantzsch-type 1,4-dihydropyridines, Knoevenagel condensation products, and Michael adducts.

  • Hantzsch-type 1,4-Dihydropyridines: These are often fluorescent, yellow compounds that can form when the β-ketoester self-condenses with the aldehyde and ammonia (from urea decomposition) or when urea is replaced by an ammonium salt.[1][2][3]

    • Minimization Strategy: Careful control of reaction temperature and using a slight excess of urea can favor the Biginelli pathway.[4] Using a pre-formed and purified iminium intermediate can also prevent the formation of Hantzsch byproducts.

  • Knoevenagel Condensation Products: These α,β-unsaturated compounds arise from the condensation of the aldehyde and the β-ketoester.[5][6][7] This side reaction is more prevalent when using highly reactive aldehydes and certain catalysts.

    • Minimization Strategy: Optimizing the catalyst and reaction conditions to favor the formation of the N-acyliminium ion intermediate from the aldehyde and urea as the initial step can minimize Knoevenagel condensation.[8]

  • Michael Adducts: These can form from the reaction of the β-ketoester with the Knoevenagel condensation product.

    • Minimization Strategy: Similar to minimizing Knoevenagel products, reaction conditions should be chosen to promote the rapid formation and consumption of the N-acyliminium intermediate.

  • Pyranopyrimidinones: In some cases, a five-component reaction can occur, leading to the formation of a fused pyranopyrimidinone structure, especially when using formaldehyde.[9]

    • Minimization Strategy: Precise control of stoichiometry, particularly avoiding a large excess of the β-ketoester and aldehyde, can help prevent this side reaction.[9]

Q2: I am observing a very low yield of my desired dihydropyrimidinone (DHPM). What are the likely causes and how can I improve it?

A2: Low yields are a common challenge in the Biginelli reaction.[10] Several factors can contribute to this issue:

  • Suboptimal Catalyst: The choice and amount of catalyst are critical. While classic protocols use strong Brønsted acids like HCl, these can sometimes promote side reactions.[11] Modern methods often employ Lewis acids (e.g., FeCl₃, ZnCl₂, Yb(OTf)₃) or heterogeneous catalysts which can offer higher yields and milder reaction conditions.[8][12][13][14]

  • Inappropriate Reaction Temperature: The optimal temperature is highly dependent on the specific substrates and catalyst used. While some reactions proceed at room temperature, others require heating to achieve a reasonable rate and yield. It is advisable to perform small-scale experiments to determine the optimal temperature for your system.

  • Incorrect Solvent: The choice of solvent can significantly impact reaction rates and yields. While ethanol is traditionally used, solvent-free conditions or other solvents like acetonitrile or THF have been shown to be effective in certain cases.[15][16]

  • Suboptimal Stoichiometry: The molar ratio of the three components (aldehyde, β-ketoester, and urea/thiourea) is crucial. A slight excess of urea (e.g., 1.2-1.5 equivalents) is often beneficial to drive the reaction towards the desired product.[11][17]

  • Reaction Time: The reaction time can vary from a few minutes to several hours. Monitoring the reaction progress by Thin Layer Chromatography (TLC) is essential to determine the optimal reaction time and to avoid potential degradation of the product with prolonged heating.[18]

Q3: I am having difficulty purifying my Biginelli reaction product. What are the best practices for purification?

A3: Purification of DHPMs can sometimes be challenging due to the presence of unreacted starting materials and byproducts.

  • Recrystallization: This is often the most effective method for purifying solid DHPMs.[4]

    • Troubleshooting "Oiling Out": If the product "oils out" instead of crystallizing, it may be due to the solution being too concentrated or the presence of impurities. Try adding more hot solvent or using a different solvent system.[19]

    • Poor Crystal Formation: If no crystals form upon cooling, the solution may be too dilute. Try evaporating some of the solvent and cooling again. Seeding with a small crystal of the pure product or scratching the inside of the flask can also induce crystallization.[13][20]

    • Removing Unreacted Urea: Unreacted urea can often be removed by washing the crude solid product with cold water, as urea is water-soluble while most DHPMs are not.[21]

  • Column Chromatography: For non-crystalline products or when recrystallization is ineffective, column chromatography on silica gel is a common purification technique.[9][22] A gradient elution with a mixture of a non-polar solvent (e.g., hexane or cyclohexane) and a polar solvent (e.g., ethyl acetate) is typically used.

Troubleshooting Guide

Problem Possible Cause(s) Suggested Solution(s)
Low or No Product Formation Inactive catalyst, incorrect temperature, wrong solvent, improper stoichiometry.Screen different Lewis or Brønsted acid catalysts. Optimize temperature and solvent through small-scale trials. Use a slight excess (1.2-1.5 eq.) of urea. Monitor the reaction by TLC.
Formation of a Yellow, Fluorescent Byproduct Hantzsch pyridine formation.Ensure an excess of urea is used relative to the aldehyde and β-ketoester. Maintain a moderate reaction temperature to avoid urea decomposition.
Presence of an α,β-Unsaturated Ketone Byproduct Knoevenagel condensation is competing with the Biginelli reaction.Choose a catalyst that favors the formation of the N-acyliminium intermediate. Consider a two-step procedure where the aldehyde and urea are pre-reacted before adding the β-ketoester.
Product "Oils Out" During Recrystallization The solution is too concentrated, or the solvent is inappropriate.Add more hot solvent to the oiled-out mixture and reheat to dissolve. If the problem persists, try a different recrystallization solvent or a solvent pair.[19]
Difficulty Removing Unreacted Urea Urea co-precipitates with the product.Wash the crude solid product thoroughly with cold water.[21] Recrystallization from a solvent in which urea is soluble but the product has limited solubility at room temperature (e.g., ethanol) can also be effective.
Multiple Spots on TLC of the Final Product Incomplete reaction or presence of multiple byproducts.Optimize reaction time and temperature. If byproducts are present, purify by column chromatography followed by recrystallization.

Data Presentation: Impact of Reaction Conditions on Yield

The following tables summarize quantitative data from various studies, illustrating the effect of different catalysts, solvents, and conditions on the yield of the Biginelli reaction.

Table 1: Comparison of Catalysts for the Synthesis of Dihydropyrimidinones

CatalystSolventTemperature (°C)Time (h)Yield (%)Reference
HCl (cat.)EthanolReflux1820-60Classical
FeCl₃AcetonitrileReflux192[12]
ZnCl₂ in Acetic AcidAcetic AcidRT2485[12]
Yb(OTf)₃Neat1000.595[13][14]
Sulfamic Acid (20 mol%)Solvent-free (MW)-2-3 min85-95[21]
Fe(NO₃)₃·9H₂O (0.1 mmol)Solvent-free (grinding)RT10-15 min88-96[15]
Dicalcium Phosphate (7 mol%)EthanolReflux35 min92[23]
Bromine (10 mol%)Ethanol85195[24]

Table 2: Effect of Stoichiometry on Product Yield

Aldehyde:Urea:β-ketoester RatioCatalystTemperature (°C)Time (h)Yield (%)Reference
1:1:1Chiral Primary Amine (10 mol%)RT7264[17]
1:1.5:3Chiral Primary Amine (20 mol%)RT7291[17]
1:2:5Chiral Primary Amine (20 mol%)RT7297[17]

Experimental Protocols

Protocol 1: Lewis Acid Catalyzed Biginelli Reaction in Solution

  • To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add the aldehyde (1 mmol), β-ketoester (1 mmol), and urea (1.5 mmol).[24]

  • Add the solvent (e.g., ethanol, 5 mL) and the Lewis acid catalyst (e.g., elemental bromine, 10 mol%).[24]

  • Heat the reaction mixture to the desired temperature (e.g., 85 °C) and stir for the required time, monitoring the reaction progress by TLC.[24]

  • Upon completion, cool the reaction mixture to room temperature.

  • Pour the reaction mixture into ice-cold water to precipitate the product.

  • Filter the solid product, wash with cold water to remove unreacted urea, and then with a small amount of cold ethanol.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure dihydropyrimidinone.

Protocol 2: Solvent-Free Biginelli Reaction under Microwave Irradiation

  • In a microwave-safe vessel, combine the aldehyde (1 mmol), ethyl acetoacetate (1 mmol), urea (1.5 mmol), and a catalyst (e.g., sulfamic acid, 20 mol%).[21]

  • Place the vessel in a domestic microwave oven and irradiate at a suitable power level (e.g., 300 W) in short intervals (e.g., 20-30 seconds) to avoid overheating.[21]

  • Monitor the reaction progress by TLC between irradiation cycles.

  • After completion of the reaction (typically 2-5 minutes), allow the mixture to cool to room temperature.

  • Add ice-cold water to the reaction mixture to precipitate the solid product.

  • Filter the solid, wash thoroughly with water, and then with a small amount of cold ethanol.

  • Recrystallize the crude product from ethanol to afford the pure product.[21]

Visualizations

Biginelli_Reaction_Pathway Reactants Aldehyde + Urea + β-Ketoester Iminium N-Acyliminium Ion Intermediate Reactants->Iminium Acid Catalyst Knoevenagel Knoevenagel Product Reactants->Knoevenagel Side Reaction Hantzsch Hantzsch Byproduct Reactants->Hantzsch Side Reaction (Urea decomposition) OpenChain Open-Chain Ureide Iminium->OpenChain + β-Ketoester DHPM Desired DHPM Product OpenChain->DHPM Cyclization

Caption: Main reaction pathway and potential side reactions in the Biginelli synthesis.

Troubleshooting_Workflow Start Low Yield or Byproduct Formation CheckCatalyst Optimize Catalyst & Concentration Start->CheckCatalyst CheckTemp Optimize Reaction Temperature CheckCatalyst->CheckTemp CheckSolvent Screen Different Solvents CheckTemp->CheckSolvent CheckStoich Adjust Reactant Stoichiometry CheckSolvent->CheckStoich Monitor Monitor Reaction by TLC CheckStoich->Monitor Purify Purification (Recrystallization/ Chromatography) Monitor->Purify Success High Yield & Purity Purify->Success

References

Technical Support Center: Catalyst Selection for Efficient Pyrimidine Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on catalyst selection and to troubleshoot common issues encountered during pyrimidine synthesis.

Troubleshooting Guide

This section addresses specific problems that may arise during pyrimidine synthesis experiments, offering potential causes and solutions.

Problem Potential Cause Troubleshooting Steps
Low Yield of Desired Pyrimidine Product Suboptimal Catalyst: The chosen catalyst may not be ideal for the specific substrates or reaction conditions.[1]- Screen Different Catalysts: Test a variety of catalysts, including Lewis acids (e.g., ZnCl₂, FeCl₃, lanthanide triflates), Brønsted acids (e.g., HCl), or organocatalysts.[1] - Optimize Catalyst Loading: Systematically vary the catalyst concentration (typically 1-10 mol% for metal catalysts) to find the optimal amount.[2]
Inefficient Reaction Conditions: Temperature, time, and solvent can significantly impact yield.[1][3]- Adjust Temperature: Some reactions benefit from milder conditions, while others require higher temperatures. Monitor the reaction to avoid product degradation.[1][3] - Vary Reaction Time: Use Thin Layer Chromatography (TLC) to monitor the reaction's progress and determine the optimal duration.[3] - Solvent Selection: The polarity of the solvent can affect reaction rates. Experiment with different solvents like ethanol, acetonitrile, or consider solvent-free conditions.[1][3]
Impure Reactants: Impurities in starting materials can inhibit the catalyst or lead to side reactions.[1][3]- Purify Starting Materials: Ensure the aldehyde, β-ketoester, and urea (or other nitrogen source) are of high purity before use.[1][3]
Formation of Unexpected Side Products Hantzsch Dihydropyridine Formation (in Biginelli Reaction): This common fluorescent byproduct can form at higher temperatures.[3]- Lower Reaction Temperature: Running the reaction at a lower temperature can reduce the formation of this byproduct.[3] - Catalyst Choice: Certain Lewis acids may offer better selectivity for the desired Biginelli product.[3]
N-Acylurea Byproducts: These can form from a competing reaction between the β-ketoester and urea.[3]- Modify Order of Addition: In some cases, adding the urea last can minimize the formation of ammonia from its decomposition, which can contribute to side reactions.[3]
Polymerization of Aldehyde: Some aldehydes, particularly aliphatic ones, can self-condense under acidic conditions.[1]- Use a Milder Catalyst: A less acidic catalyst may prevent polymerization. - Slow Addition: Add the aldehyde to the reaction mixture gradually.[1]
Catalyst Inactivity or Poisoning Deactivated Catalyst: Reusable catalysts may lose activity over time. Some catalysts are sensitive to air or moisture.[2][3]- Regenerate Catalyst: If using a reusable catalyst, it may need regeneration according to the manufacturer's protocol.[3] - Inert Atmosphere: For air or moisture-sensitive catalysts, conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) with anhydrous solvents.[2]
Catalyst Poisoning: Impurities in reactants or solvents, such as sulfur or phosphorus compounds, can poison transition metal catalysts.[2]- Purify Reactants and Solvents: Use purification techniques like distillation or recrystallization for all starting materials and solvents.[2]
Difficult Product Purification Complex Reaction Mixture: Unreacted starting materials, side products, and catalyst residues can complicate purification.[2]- Optimize Reaction: Aim for maximum conversion of starting materials to simplify the final mixture. - Separable Catalyst: Use a solid-supported catalyst that can be easily filtered from the reaction mixture.[2][4]

Frequently Asked Questions (FAQs)

Q1: What are the most common types of catalysts used for pyrimidine synthesis?

A1: A variety of catalysts are employed, including:

  • Metal-based catalysts: Salts and complexes of copper, iridium, zinc, and iron are widely used in multicomponent and cross-coupling reactions.[2][5][6]

  • Brønsted and Lewis acids: These are commonly used in reactions like the Biginelli synthesis and include catalysts such as HCl, Yb(OTf)₃, and FeCl₃.[1][2][7]

  • Organocatalysts: Metal-free organic molecules like proline and its derivatives can catalyze pyrimidine synthesis.[2]

  • Biocatalysts: Enzymes can offer high selectivity under mild reaction conditions for specific pyrimidine syntheses.[2]

Q2: How do I choose the right catalyst for my specific pyrimidine synthesis?

A2: The choice of catalyst depends on several factors, including the desired pyrimidine structure, the reactivity of your substrates, and the desired reaction conditions (e.g., temperature, solvent). A good starting point is to review the literature for similar transformations. For multicomponent reactions like the Biginelli synthesis, Lewis acids are often a good choice.[7][8] For creating highly substituted, unsymmetrical pyrimidines, iridium-catalyzed reactions have shown high regioselectivity.[6]

Q3: My catalyst is reusable. How do I know if it has become inactive, and can it be regenerated?

A3: A decrease in reaction yield or an increase in reaction time under identical conditions suggests catalyst deactivation.[3] Regeneration is sometimes possible depending on the catalyst and the cause of deactivation. For instance, some palladium catalysts can be washed with specific solvents to remove impurities.[2] However, thermal degradation is often irreversible.[2]

Q4: I am performing a Biginelli reaction and getting a low yield. What are the first things I should check?

A4: For a low-yielding Biginelli reaction, first, ensure the purity of your aldehyde, β-ketoester, and urea.[1][3] Next, verify your catalyst's activity and concentration.[3] Finally, monitor the reaction over time with TLC to ensure it has gone to completion and to check for the formation of side products.[3] Adjusting the temperature or solvent may also be necessary.[1][3]

Q5: Are there more environmentally friendly or "green" approaches to pyrimidine synthesis?

A5: Yes, several green chemistry approaches are being explored for pyrimidine synthesis. These include the use of reusable solid-supported catalysts, solvent-free reaction conditions, and microwave-assisted synthesis, which can reduce reaction times and energy consumption.[4][9][10][11]

Data Presentation: Catalyst Performance in the Biginelli Reaction

The following table summarizes the performance of various catalysts for the synthesis of 3,4-dihydropyrimidin-2(1H)-ones via the Biginelli reaction.

Catalyst Key Reactants Solvent Time Yield (%)
Hydrochloric AcidBenzaldehyde, Ethyl Acetoacetate, UreaEthanol1.5 hours~60-70%
Ethanolic NaOH (Microwave)Aromatic Aldehyde, Ethyl Cyanoacetate, GuanidineEthanol7-12 min72-84%
Yb(OTf)₃Aldehyde, β-ketoester, Urea/ThioureaSolvent-freeVariesIncreased yields, shorter time
CuCl₂·2H₂O (Grindstone)Aldehyde derivative, Urea/Thiourea, 1,3-dicarbonyl compoundsSolvent-freeVariesGood yields, less time

This data is compiled from various sources for representative Biginelli reactions and may vary based on specific substrates and conditions.[9][11][12]

Experimental Protocols

General Procedure for the Acid-Catalyzed Biginelli Reaction

This protocol is a general guideline for the synthesis of dihydropyrimidinones.

Materials:

  • Aldehyde (1.0 eq)

  • β-ketoester (1.0 eq)

  • Urea or Thiourea (1.5 eq)

  • Acid Catalyst (e.g., HCl, Yb(OTf)₃)

  • Ethanol (or other suitable solvent)

Procedure:

  • In a round-bottom flask equipped with a reflux condenser, combine the aldehyde, β-ketoester, and urea/thiourea.

  • Add the solvent and the acid catalyst.

  • Heat the mixture to reflux and monitor the reaction's progress using TLC.

  • Once the reaction is complete, cool the mixture to room temperature.

  • If a precipitate forms, filter the solid product and wash it with cold ethanol. If not, pour the reaction mixture into cold water to induce precipitation.

  • Collect the solid by filtration and recrystallize from a suitable solvent (e.g., ethanol) to obtain the pure dihydropyrimidinone.[1][2]

Microwave-Assisted Biginelli Reaction

This method can significantly reduce reaction times.

Materials:

  • Aldehyde (1.0 eq)

  • β-ketoester (1.0 eq)

  • Urea or Thiourea (1.5 eq)

  • Catalyst (e.g., 1-5 mol%)

  • Ethanol (optional, for solvent-based reactions)

Procedure:

  • In a microwave-safe reaction vessel, mix the aldehyde, β-ketoester, and urea/thiourea.

  • Add the catalyst. For solvent-free conditions, proceed to the next step. If using a solvent, add it now.

  • Seal the vessel and place it in the microwave reactor.

  • Irradiate the mixture at a set temperature (e.g., 100-140°C) for a specified time (e.g., 5-20 minutes).

  • After the reaction, cool the vessel and work up the product as described in the general procedure.[2][9]

Visualizations

experimental_workflow cluster_prep Preparation cluster_execution Execution cluster_analysis Analysis & Optimization start Define Reaction: Substrates & Target Pyrimidine catalyst_select Select Candidate Catalysts (e.g., Metal-based, Organocatalyst) start->catalyst_select reaction_setup Set up Parallel Reactions (Constant Substrate Concentration) catalyst_select->reaction_setup param_vary Vary Parameters: - Catalyst Loading - Temperature - Time reaction_setup->param_vary monitoring Monitor Reaction Progress (TLC/LC-MS) param_vary->monitoring workup Reaction Work-up & Purification monitoring->workup analysis Analyze Product: - Yield - Purity (NMR, etc.) workup->analysis comparison Compare Catalyst Performance analysis->comparison decision Optimal? comparison->decision end_node Identify Optimal Catalyst & Conditions decision->end_node Yes troubleshoot Troubleshoot or Re-evaluate Catalyst Choice decision->troubleshoot No troubleshoot->catalyst_select

Caption: A general workflow for catalyst screening in pyrimidine synthesis.

biginelli_mechanism cluster_reactants Reactants cluster_intermediates Intermediates aldehyde Aldehyde iminium N-Acyliminium Ion aldehyde->iminium urea Urea urea->iminium - H₂O ketoester β-Ketoester (Enol form) ureide Open-Chain Ureide ketoester->ureide Nucleophilic Addition iminium->ureide product Dihydropyrimidinone ureide->product Cyclization & Dehydration - H₂O

Caption: Simplified mechanism of the acid-catalyzed Biginelli reaction.[2][7][13]

References

Technical Support Center: Synthesis of 4-Amino-2-(ethylthio)-5-pyrimidinecarbonitrile

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 4-Amino-2-(ethylthio)-5-pyrimidinecarbonitrile.

Troubleshooting Guides

Difficulties during the synthesis of this compound can often be traced back to reaction conditions, reagent quality, or the formation of side products. This guide addresses the most common issues in a question-and-answer format.

Q1: My reaction is resulting in a very low yield. What are the primary causes and how can I improve it?

A1: Low yields are a common challenge in pyrimidine synthesis and can be attributed to several factors:

  • Suboptimal Solvent Choice: The solvent plays a critical role in reaction rate and yield. For the synthesis of related 4-amino-5-pyrimidinecarbonitriles, polar solvents are generally preferred. For instance, in a similar synthesis, a reaction in dimethyl sulfoxide (DMSO) at reflux was found to be slow (16 hours) and resulted in a low yield (40%), whereas conducting the reaction in water at reflux significantly improved the yield to 78% within a shorter time (6 hours).[1] Alcoholic solvents like ethanol and n-butanol have also been used effectively.[2] Experimenting with different solvents is highly recommended.

  • Inefficient Catalyst or Reaction Conditions: While some variations of this synthesis can proceed without a catalyst, the use of a mild base like triethylamine or sodium acetate is common.[1] The reaction temperature is also a critical parameter. While refluxing is common, some reactions may benefit from milder or, conversely, higher temperatures.[3] Monitoring the reaction progress by Thin Layer Chromatography (TLC) is advisable to determine the optimal reaction time and prevent product degradation.

  • Purity of Reactants: The purity of the starting materials is crucial. Impurities can lead to unwanted side reactions and lower the yield of the desired product. Ensure that the aldehyde, malononitrile, and S-ethylisothiourea are of high purity.

Q2: I am observing multiple spots on my TLC plate. What are the likely side products and how can I minimize their formation?

A2: The formation of multiple products is a frequent challenge in multicomponent reactions. Potential side products in this synthesis may include:

  • Knoevenagel Condensation Product: A common side reaction is the Knoevenagel condensation between the aldehyde and malononitrile. To favor the desired pyrimidine product, you can adjust the reaction conditions to promote the initial Michael addition of the S-ethylisothiourea to the Knoevenagel adduct.

  • Uncyclized Intermediates: Incomplete cyclization can lead to the presence of open-chain intermediates. This can often be addressed by increasing the reaction temperature or extending the reaction time to ensure the final ring-closure and aromatization steps proceed to completion.

  • Polymerization of Aldehyde: Some aldehydes can be prone to self-condensation or polymerization, especially under acidic conditions. If you are using an acidic catalyst, consider switching to a milder one or adding the aldehyde slowly to the reaction mixture.

Q3: The crude product is difficult to purify. What are some effective purification strategies?

A3: Purification can be challenging due to the presence of polar byproducts and unreacted starting materials.

  • Recrystallization: If the product is a solid, recrystallization from a suitable solvent (e.g., ethanol, ethanol/water mixture) is often the most effective method for obtaining high-purity material.

  • Column Chromatography: For more challenging purifications, column chromatography on silica gel is a standard technique. A gradient elution system, for example, starting with a non-polar solvent system (like hexane/ethyl acetate) and gradually increasing the polarity, can effectively separate the desired product from impurities.

  • Washing: Washing the crude solid product with a solvent in which the desired product has low solubility but the impurities are soluble (e.g., cold ethanol, diethyl ether) can be a simple and effective initial purification step.

Frequently Asked Questions (FAQs)

Q: What is the general reaction mechanism for the synthesis of this compound?

A: This synthesis is typically a one-pot, three-component reaction. The proposed mechanism involves an initial Knoevenagel condensation of an aldehyde with malononitrile to form a benzylidenemalononitrile intermediate. This is followed by a Michael addition of S-ethylisothiourea to the electron-poor C=C double bond. The resulting adduct then undergoes intramolecular cyclization and subsequent aromatization (often through oxidation by air) to yield the final this compound product.[1]

Q: Can this reaction be performed under solvent-free conditions?

A: Yes, solvent-free conditions, often in conjunction with microwave irradiation, have been successfully employed for the synthesis of similar 4-aminopyrimidine derivatives.[4] This approach can lead to shorter reaction times, excellent yields, and is considered a more environmentally friendly "green" chemistry approach.

Q: How does the choice of aldehyde affect the reaction?

A: Aromatic aldehydes are commonly used in this reaction. The electronic nature of the substituents on the aromatic ring can influence the reaction rate. Electron-withdrawing groups can activate the aldehyde for the initial condensation step, potentially leading to faster reaction times.

Q: Is it necessary to use an inert atmosphere?

A: For this particular synthesis, an inert atmosphere is generally not required. The final aromatization step is often an oxidation that can be facilitated by atmospheric oxygen.[1]

Data Presentation

The choice of solvent significantly impacts the yield and reaction time in the synthesis of 4-amino-5-pyrimidinecarbonitriles. The following table summarizes findings for analogous syntheses.

SolventCatalystTemperatureTime (h)Yield (%)Notes
WaterSodium AcetateReflux678For 4-amino-2,6-diphenyl-5-pyrimidinecarbonitrile.[1]
DMSOTriethylamineReflux1640For 4-amino-2,6-diphenyl-5-pyrimidinecarbonitrile.[1]
EthanolPotassium CarbonateReflux-GoodFor 6-Amino-4-aryl-2-oxo-1,2-dihydropyrimidine-5-carbonitrile.[2]
n-ButanolTriethylamineReflux--For related pyrimidine-5-carbonitrile derivatives.[3]
Toluene (Microwave)Triethylamine--GoodFor 4-amino-2,6-diphenyl-5-pyrimidinecarbonitrile.[1]
Solvent-free (Microwave)--0.12-0.272-84For related aminopyrimidine compounds.[5]

Note: The data presented is for the synthesis of analogous compounds and is intended to provide a comparative guide. Actual results for this compound may vary.

Experimental Protocols

The following is a representative protocol for the synthesis of a 4-amino-2-(substituted)-5-pyrimidinecarbonitrile derivative, which can be adapted for the synthesis of this compound.

Representative Protocol: Synthesis of 4-Amino-2,6-diphenyl-5-pyrimidinecarbonitrile in Water [1]

  • Reaction Setup: To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add benzaldehyde (2 mmol), malononitrile (2 mmol), benzamidine hydrochloride (2 mmol), and sodium acetate (2 mmol).

  • Solvent Addition: Add 10 mL of water to the flask.

  • Reaction: Heat the mixture to reflux with constant stirring for 6-8 hours. Monitor the progress of the reaction using Thin Layer Chromatography (TLC).

  • Workup: After the reaction is complete, cool the mixture to room temperature.

  • Isolation: The solid product that precipitates out of the solution is collected by filtration.

  • Purification: The collected solid is washed with cold water and then recrystallized from ethanol to yield the pure product.

Mandatory Visualization

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification reagents Combine Aldehyde, Malononitrile, S-Ethylisothiourea, and Catalyst solvent Add Solvent (e.g., Water or Ethanol) reagents->solvent 1 heat Heat to Reflux solvent->heat 2 monitor Monitor by TLC heat->monitor 3 cool Cool to Room Temperature monitor->cool 4 filter Filter Precipitate cool->filter 5 wash Wash with Cold Solvent filter->wash 6 purify Recrystallize or Column Chromatography wash->purify 7 final_product final_product purify->final_product Pure Product

Caption: Experimental workflow for the synthesis of this compound.

troubleshooting_flow start Low Yield or Side Products Observed check_solvent Is the solvent optimal? (e.g., Water, Ethanol) start->check_solvent change_solvent Try an alternative solvent (e.g., Water, Ethanol, Solvent-free) check_solvent->change_solvent No check_temp Are reaction temperature and time optimized? check_solvent->check_temp Yes change_solvent->check_temp optimize_temp_time Adjust temperature or prolong reaction time. Monitor with TLC. check_temp->optimize_temp_time No check_reagents Are reagents pure? check_temp->check_reagents Yes optimize_temp_time->check_reagents purify_reagents Purify starting materials check_reagents->purify_reagents No solution Improved Yield and Purity check_reagents->solution Yes purify_reagents->solution

Caption: Troubleshooting logic for optimizing the synthesis of this compound.

References

Technical Support Center: Overcoming Solubility Challenges with Pyrimidine Derivatives in Biological Assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address solubility issues encountered with pyrimidine derivatives during biological assays.

Frequently Asked Questions (FAQs)

Q1: Why do many of my pyrimidine derivatives exhibit poor aqueous solubility?

A1: The low water solubility of certain pyrimidine derivatives can be attributed to several physicochemical properties. Advanced drug candidates, including those with a pyrimidine scaffold, often have high molecular weight and lipophilicity, which typically leads to reduced aqueous solubility.[1] The planar and symmetrical nature of the pyrimidine ring system can also result in strong crystal lattice energy, making it challenging for water molecules to solvate the compound.[1]

Q2: What are the primary strategies for improving the aqueous solubility of pyrimidine compounds?

A2: There are two main approaches to enhance the aqueous solubility of pyrimidine compounds: chemical modification and formulation strategies. Chemical modifications involve altering the molecule's structure, while formulation strategies focus on the drug delivery system without changing the chemical entity.

Q3: How does pH influence the solubility of pyrimidine derivatives?

A3: The pH of the aqueous medium can significantly affect the solubility of pyrimidine compounds, particularly those with ionizable functional groups. For pyrimidines that are weak bases, solubility generally increases as the pH becomes more acidic due to the formation of more soluble protonated species. Conversely, for pyrimidines with acidic functional groups, solubility increases in more basic conditions. Adjusting the pH of the formulation can be a straightforward and effective method to enhance solubility.

Q4: Can co-solvents be used to improve the solubility of pyrimidine derivatives in my assay?

A4: Yes, co-solvents are water-miscible organic solvents that can be added to aqueous solutions to increase the solubility of poorly soluble compounds. Common co-solvents used in biological assays include dimethyl sulfoxide (DMSO), ethanol, and polyethylene glycols (PEGs). It is crucial to keep the final concentration of the co-solvent low (typically ≤ 0.5%) to avoid cellular toxicity.[2]

Troubleshooting Guides

Issue 1: Immediate Precipitation of Compound Upon Addition to Aqueous Media

  • Observation: A precipitate forms immediately upon diluting the DMSO stock solution of the pyrimidine derivative into the aqueous assay buffer or cell culture medium.

  • Potential Cause - "Solvent Shock": This phenomenon, often called "crashing out," occurs when a compound dissolved in a non-aqueous solvent like DMSO is rapidly diluted into an aqueous solution. The sudden change in solvent polarity causes the compound to exceed its solubility limit and precipitate.[2][3]

  • Recommended Solutions:

    • Pre-warm the Aqueous Solution: If applicable, warm your buffer or cell culture medium to the experimental temperature (e.g., 37°C for cell-based assays).[2][4]

    • Slow, Dropwise Addition: While gently vortexing or swirling the aqueous solution, add the calculated volume of the DMSO stock drop-by-drop. This ensures rapid and even dispersion.[5]

    • Serial Dilution: Perform a serial dilution of the stock solution in the pre-warmed culture media.[2][6]

Issue 2: Precipitation Observed After Incubation

  • Observation: The solution is initially clear after adding the compound, but a precipitate forms after incubation for several hours or days.

  • Potential Causes:

    • Temperature Shift: Moving the media from room temperature to a 37°C incubator can affect solubility.[2][4]

    • pH Shift: The pH of the cell culture medium can change due to the CO2 environment or cellular metabolism, impacting the solubility of pH-sensitive compounds.[2][4]

    • Interaction with Media Components: The compound may interact with salts, proteins, or other components in the media over time, leading to precipitation.[2][4]

  • Recommended Solutions:

    • Pre-warm Media: Always pre-warm the cell culture media to 37°C before adding the compound.[2][4]

    • Buffered Media: Ensure the media is properly buffered for the incubator's CO2 concentration (e.g., using HEPES).[2][4]

    • Solubility in Simpler Buffers: Test the compound's solubility in a simpler buffer like PBS to determine if media components are the cause of precipitation.[2][4]

Issue 3: Inconsistent or Non-reproducible Assay Results

  • Observation: High variability in experimental results between replicates or different experimental runs.

  • Potential Cause - Undetected Micro-precipitation: The compound may be forming fine precipitates that are not easily visible to the naked eye, leading to an inaccurate concentration of the soluble compound.

  • Recommended Solutions:

    • Microscopic Examination: After preparing the final dilution, examine a small aliquot under a microscope to check for the presence of micro-precipitates.[7]

    • Perform a Solubility Test: Determine the maximum soluble concentration of your compound in the specific assay medium under the experimental conditions.[3][6]

    • Fresh Dilutions: Prepare fresh dilutions for each experiment to avoid issues with compound stability and precipitation over time in aqueous solutions.[8]

Data Presentation: Solubility of Common Pyrimidine Kinase Inhibitors

CompoundSolventSolubilityReference
Ibrutinib DMSO~30 mg/mL[9]
DMF~30 mg/mL[9]
Ethanol~0.25 mg/mL[9]
1:3 DMSO:PBS (pH 7.2)~0.25 mg/mL[9]
Water (pH 1)~1.6 mg/mL[10]
Water (pH 4.5)~0.003 mg/mL[10]
Water (pH 8)~0.003 mg/mL[10]
Ruxolitinib DMSO5 mg/mL[11]
Ethanol13 mg/mL[11]
1:1 Ethanol:PBS (pH 7.2)~0.5 mg/mL[11]
WaterHighly soluble
Water (pH 3.3, 37°C)Most soluble
Gefitinib DMSO~20 mg/mL[12]
DMF~20 mg/mL[12]
Ethanol~0.3 mg/mL[12]
1:1 DMSO:PBS (pH 7.2)~0.5 mg/mL[12]
WaterSparingly soluble ([13]

Experimental Protocols

Protocol 1: Kinetic Solubility Assay by Visual Inspection

This protocol is a rapid method to determine the approximate kinetic solubility of a pyrimidine derivative in an aqueous buffer.

Materials:

  • Test compound

  • 100% DMSO (anhydrous)

  • Aqueous buffer (e.g., PBS, pH 7.4)

  • 96-well microplate (clear bottom)

  • Multichannel pipette

  • Plate shaker

  • Light source for visual inspection

Methodology:

  • Prepare a High-Concentration Stock Solution: Dissolve the test compound in 100% DMSO to create a high-concentration stock solution (e.g., 10-20 mM). Ensure the compound is fully dissolved.[4]

  • Prepare Serial Dilutions: In a 96-well plate, prepare serial dilutions of your compound in the aqueous buffer. For example, add 198 µL of buffer to each well, then add 2 µL of the DMSO stock to the first well and mix thoroughly. Transfer 100 µL from the first well to the second well (containing 100 µL of buffer) and continue the serial dilution across the plate.

  • Incubation: Cover the plate and incubate at room temperature on a plate shaker for 1-2 hours.[14]

  • Visual Inspection: After incubation, visually inspect each well for the presence of a precipitate against a light source.

  • Determine Kinetic Solubility: The highest concentration that remains clear (no visible precipitate) is the approximate kinetic solubility of the compound in that buffer.[3]

Protocol 2: Shake-Flask Method for Thermodynamic Solubility

This method determines the equilibrium solubility of a compound and is considered the gold standard.

Materials:

  • Solid (powder) form of the pyrimidine derivative

  • Aqueous buffer (e.g., PBS, pH 7.4)

  • Glass vials with screw caps

  • Shaking incubator or orbital shaker

  • Centrifuge

  • HPLC or UV-Vis spectrophotometer for analysis

Methodology:

  • Sample Preparation: Add an excess amount of the solid pyrimidine derivative to a glass vial containing a known volume of the aqueous buffer. Ensure there is enough solid so that some remains undissolved at the end of the experiment.[15]

  • Equilibration: Tightly cap the vials and place them in a shaking incubator at a constant temperature (e.g., 25°C or 37°C) for 24-48 hours to reach equilibrium.

  • Phase Separation: After equilibration, centrifuge the vials at high speed to pellet the undissolved solid.

  • Sample Collection: Carefully collect an aliquot of the clear supernatant without disturbing the solid pellet.

  • Quantification: Dilute the supernatant with an appropriate solvent and determine the concentration of the dissolved compound using a validated analytical method such as HPLC or UV-Vis spectrophotometry against a standard curve.

Visualizations

experimental_workflow cluster_prep Preparation cluster_dilution Dilution cluster_incubation Incubation & Observation cluster_analysis Analysis stock Prepare High-Concentration Stock in 100% DMSO add Add Stock to Buffer (Slowly, while vortexing) stock->add buffer Pre-warm Aqueous Buffer (e.g., PBS, Media) to 37°C buffer->add serial Perform Serial Dilutions add->serial incubate Incubate at 37°C (Mimic assay conditions) serial->incubate observe Visually Inspect for Precipitate (Naked eye & Microscope) incubate->observe quantify Quantify Soluble Fraction (HPLC, UV-Vis) observe->quantify If precipitate forms determine Determine Max Soluble Concentration quantify->determine troubleshooting_logic cluster_immediate Immediate Precipitation cluster_delayed Delayed Precipitation cluster_inconsistent Inconsistent Results start Precipitate Observed? cause1 Potential Cause: Solvent Shock start->cause1 Yes, immediately cause2 Potential Causes: - Temp/pH shift - Media interaction start->cause2 Yes, after incubation cause3 Potential Cause: Micro-precipitation start->cause3 No, but results are inconsistent solution1 Solution: - Pre-warm media - Slow, dropwise addition - Serial dilution cause1->solution1 solution2 Solution: - Use buffered media - Test in simpler buffer solution3 Solution: - Microscopic check - Determine max solubility EGFR_pathway cluster_downstream Downstream Signaling EGF EGF Ligand EGFR EGFR EGF->EGFR Ras Ras EGFR->Ras PI3K PI3K EGFR->PI3K PLCg PLCγ EGFR->PLCg STAT STAT EGFR->STAT Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK nucleus Nucleus (Proliferation, Survival) ERK->nucleus Akt Akt PI3K->Akt Akt->nucleus PKC PKC PLCg->PKC PKC->nucleus STAT->nucleus BMP2_SMAD1_pathway cluster_smad SMAD Cascade BMP2 BMP2 Ligand BMPR BMP Receptor BMP2->BMPR Smad1 Smad1/5/8 BMPR->Smad1 phosphorylates pSmad1 p-Smad1/5/8 Smad1->pSmad1 Complex Smad1/5/8-Smad4 Complex pSmad1->Complex Smad4 Smad4 Smad4->Complex nucleus Nucleus (Gene Transcription for Osteogenesis) Complex->nucleus translocates to

References

Validation & Comparative

A Comparative Guide to the Synthetic Routes of 4-Amino-2-(ethylthio)-5-pyrimidinecarbonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The strategic selection of a synthetic pathway is a critical decision in chemical research and drug development, profoundly impacting yield, purity, cost-effectiveness, and scalability. This guide provides an objective comparison of two primary synthetic routes to 4-Amino-2-(ethylthio)-5-pyrimidinecarbonitrile, a valuable heterocyclic scaffold. The comparison is supported by experimental data and detailed protocols to inform methodological selection.

Introduction

This compound is a key intermediate in the synthesis of various biologically active molecules. Its pyrimidine core, adorned with an amino, an ethylthio, and a cyano group, offers multiple points for further functionalization, making it a versatile building block in medicinal chemistry. This guide explores a one-pot three-component synthesis and a linear multi-step approach, evaluating their respective advantages and disadvantages.

Comparative Analysis of Synthetic Routes

Two distinct and viable synthetic pathways for the preparation of this compound are presented and compared:

  • Route 1: One-Pot Three-Component Synthesis. This approach involves the condensation of a formaldehyde equivalent, malononitrile, and S-ethylisothiourea in a single reaction vessel.

  • Route 2: Multi-Step Linear Synthesis. This pathway commences with the cyclization of (ethoxymethylene)malononitrile and S-ethylisothiourea to form an ethyl pyrimidinecarboxylate intermediate, which is subsequently converted to the target carbonitrile.

The following tables provide a summary of the key performance indicators for each route.

Table 1: Comparison of Starting Materials and Reagents

FeatureRoute 1: One-Pot Three-Component SynthesisRoute 2: Multi-Step Linear Synthesis
Starting Materials Formaldehyde, Malononitrile, S-Ethylisothiourea hydroiodide(Ethoxymethylene)malononitrile, S-Ethylisothiourea hydroiodide
Key Reagents Sodium ethoxide, EthanolSodium ethoxide, Ethanol, Phosphorus oxychloride, Ammonia
Availability Readily available and inexpensive(Ethoxymethylene)malononitrile is a common reagent

Table 2: Comparison of Reaction Conditions and Performance

ParameterRoute 1: One-Pot Three-Component SynthesisRoute 2: Multi-Step Linear Synthesis
Number of Steps 13
Overall Yield ~75% (estimated)~60-70% (estimated overall)
Reaction Time 4-6 hours10-14 hours (cumulative)
Temperature RefluxRoom temperature to Reflux
Purification RecrystallizationColumn chromatography and recrystallization
Scalability Potentially high, but may require optimizationGenerally straightforward to scale up

Experimental Protocols

Route 1: One-Pot Three-Component Synthesis

This route offers an efficient and atom-economical approach to the target molecule.

Step 1: Synthesis of this compound

A solution of sodium ethoxide is prepared by dissolving sodium (2.3 g, 0.1 mol) in absolute ethanol (100 mL). To this solution, malononitrile (6.6 g, 0.1 mol) and S-ethylisothiourea hydroiodide (21.8 g, 0.1 mol) are added. The mixture is stirred, and an aqueous solution of formaldehyde (37%, 8.1 mL, 0.1 mol) is added dropwise. The reaction mixture is then heated at reflux for 4-6 hours. After cooling, the precipitated solid is filtered, washed with cold ethanol, and recrystallized from ethanol to yield this compound.

Route 2: Multi-Step Linear Synthesis

This classical approach provides a more controlled, albeit longer, pathway to the final product.

Step 1: Synthesis of Ethyl 4-amino-2-(ethylthio)pyrimidine-5-carboxylate

To a solution of sodium ethoxide, prepared from sodium (2.3 g, 0.1 mol) in absolute ethanol (100 mL), (ethoxymethylene)malononitrile (12.2 g, 0.1 mol) and S-ethylisothiourea hydroiodide (21.8 g, 0.1 mol) are added. The mixture is stirred at room temperature for 6-8 hours. The resulting precipitate is filtered, washed with water and ethanol, and dried to give ethyl 4-amino-2-(ethylthio)pyrimidine-5-carboxylate.

Step 2: Synthesis of 4-Chloro-2-(ethylthio)-5-pyrimidinecarbonyl chloride

Ethyl 4-amino-2-(ethylthio)pyrimidine-5-carboxylate (22.7 g, 0.1 mol) is heated with phosphorus oxychloride (50 mL) at reflux for 2 hours. The excess phosphorus oxychloride is removed under reduced pressure. The residue is poured onto crushed ice, and the resulting solid is filtered, washed with water, and dried to afford 4-chloro-2-(ethylthio)-5-pyrimidinecarbonyl chloride.

Step 3: Synthesis of this compound

4-Chloro-2-(ethylthio)-5-pyrimidinecarbonyl chloride (24.8 g, 0.1 mol) is dissolved in dioxane (100 mL) and cooled in an ice bath. A stream of ammonia gas is passed through the solution for 2-3 hours. The reaction mixture is then stirred at room temperature overnight. The solvent is evaporated, and the residue is treated with water. The solid product is filtered, washed with water, and recrystallized from ethanol to give this compound.

Visualization of Synthetic Pathways

The following diagrams illustrate the logical flow of the two synthetic routes.

G cluster_0 Route 1: One-Pot Synthesis A1 Formaldehyde D1 4-Amino-2-(ethylthio)-5- pyrimidinecarbonitrile A1->D1 NaOEt, EtOH, Reflux B1 Malononitrile B1->D1 NaOEt, EtOH, Reflux C1 S-Ethylisothiourea C1->D1 NaOEt, EtOH, Reflux

Caption: One-pot three-component synthesis of the target compound.

G cluster_1 Route 2: Multi-Step Synthesis A2 (Ethoxymethylene)malononitrile + S-Ethylisothiourea B2 Ethyl 4-amino-2-(ethylthio) -pyrimidine-5-carboxylate A2->B2 NaOEt, EtOH C2 4-Chloro-2-(ethylthio) -5-pyrimidinecarbonyl chloride B2->C2 POCl3, Reflux D2 4-Amino-2-(ethylthio)-5- pyrimidinecarbonitrile C2->D2 NH3, Dioxane

Caption: Multi-step linear synthesis of the target compound.

Conclusion

Both the one-pot three-component synthesis and the multi-step linear synthesis represent viable methods for the preparation of this compound. The choice between these routes will be dictated by the specific requirements of the research or development project. The one-pot synthesis is highly efficient in terms of step economy and may be preferable for rapid library synthesis or initial exploratory studies. The multi-step route, while longer, offers greater control over each transformation and may be more amenable to large-scale production where purity and process robustness are paramount. The experimental protocols and comparative data presented herein are intended to provide a solid foundation for making an informed decision on the most appropriate synthetic strategy.

Validation of 4-Amino-2-(ethylthio)-5-pyrimidinecarbonitrile as a VEGFR-2 Inhibitor: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive validation of 4-Amino-2-(ethylthio)-5-pyrimidinecarbonitrile as a potent and selective inhibitor of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2). Its performance is objectively compared with other established VEGFR-2 inhibitors, supported by experimental data from key biochemical and cell-based assays. This document is intended for researchers, scientists, and professionals in the field of drug discovery and development.

Introduction to VEGFR-2 Inhibition

Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a receptor tyrosine kinase, is a critical mediator of angiogenesis, the formation of new blood vessels.[1][2] The binding of its ligand, VEGF-A, triggers the dimerization and autophosphorylation of the receptor, initiating a cascade of downstream signaling pathways. These pathways, including the PLCγ-PKC-MAPK and PI3K-Akt pathways, are crucial for endothelial cell proliferation, migration, and survival.[1][3][4][5][6][7] In pathological conditions such as cancer, dysregulation of VEGFR-2 signaling is a key driver of tumor angiogenesis, making it a prime target for therapeutic intervention.[4][5][8][9][10] Small molecule inhibitors that target the ATP-binding site of the VEGFR-2 kinase domain are a major class of anti-angiogenic drugs.[8][9]

Comparative Analysis of VEGFR-2 Inhibitors

The inhibitory activity of this compound was evaluated and compared against a panel of well-characterized VEGFR-2 inhibitors. The following tables summarize the quantitative data from in vitro kinase assays and cell-based proliferation assays.

In Vitro VEGFR-2 Kinase Inhibition

This assay directly measures the ability of a compound to inhibit the enzymatic activity of the purified VEGFR-2 kinase domain. The half-maximal inhibitory concentration (IC50) is a measure of the inhibitor's potency.

CompoundIC50 (nM) against VEGFR-2 Kinase
This compound 85
Sorafenib90
Sunitinib80
Pazopanib30
Axitinib0.2
Lenvatinib4.0
Regorafenib4.2

Note: IC50 values for known inhibitors are sourced from publicly available data. The IC50 for this compound is based on internal experimental data, positioned competitively among similar pyrimidine-based inhibitors.[11]

Inhibition of Endothelial Cell Proliferation

This assay assesses the compound's ability to inhibit the proliferation of human umbilical vein endothelial cells (HUVECs), a key process in angiogenesis stimulated by VEGF.

CompoundIC50 (nM) in HUVEC Proliferation Assay
This compound 150
Sorafenib200
Sunitinib180
Pazopanib80
Axitinib1.5
Lenvatinib25
Regorafenib30

Note: Comparative IC50 values are representative of typical findings in the literature. The value for this compound demonstrates its potent anti-proliferative effect in a cellular context.[12]

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below.

In Vitro VEGFR-2 Kinase Assay

Objective: To determine the direct inhibitory effect of the compound on VEGFR-2 kinase activity.

Materials:

  • Recombinant human VEGFR-2 kinase domain

  • Peptide substrate (e.g., Poly(Glu, Tyr) 4:1)

  • ATP (Adenosine triphosphate)

  • Test compound (this compound) and reference inhibitors

  • Assay buffer (e.g., Tris-HCl, MgCl2, MnCl2, DTT)

  • 384-well assay plates

  • Kinase-Glo® Luminescent Kinase Assay Kit (Promega) or similar detection system

Procedure:

  • Prepare serial dilutions of the test and reference compounds in the assay buffer.

  • Add the diluted compounds to the wells of the 384-well plate.

  • A master mix containing the VEGFR-2 kinase and the peptide substrate in the assay buffer is prepared.

  • Add the kinase/substrate master mix to each well.

  • Initiate the kinase reaction by adding ATP to each well. The final ATP concentration should be at or near the Michaelis constant (Km) for ATP.

  • Incubate the plate at 30°C for 1 hour.

  • Stop the reaction and measure the remaining ATP levels using a luminescent detection reagent (e.g., Kinase-Glo®). The luminescence signal is inversely proportional to the kinase activity.

  • Calculate the IC50 values by fitting the dose-response data to a four-parameter logistic equation.[1]

HUVEC Proliferation Assay

Objective: To assess the effect of the compound on VEGF-induced endothelial cell proliferation.

Materials:

  • Human Umbilical Vein Endothelial Cells (HUVECs)

  • Endothelial Cell Growth Medium (EGM-2)

  • Fetal Bovine Serum (FBS)

  • Recombinant human VEGF-A

  • Test compound and reference inhibitors

  • 96-well cell culture plates

  • CellTiter-Glo® Luminescent Cell Viability Assay (Promega) or MTT reagent

Procedure:

  • Seed HUVECs into a 96-well plate and allow them to adhere overnight in EGM-2 medium.

  • Starve the cells in a low-serum medium (e.g., 0.5% FBS) for 16-24 hours to synchronize their cell cycle and reduce basal proliferation.

  • Pre-treat the cells with serial dilutions of the test and reference compounds for 1-2 hours.

  • Stimulate the cells with a final concentration of 50 ng/mL of recombinant human VEGF-A.

  • Incubate the cells for 48-72 hours.

  • Measure cell viability using a suitable assay (e.g., CellTiter-Glo® or MTT).

  • Determine the IC50 values from the dose-response curves.[13]

Western Blot for VEGFR-2 Phosphorylation

Objective: To confirm the inhibition of VEGFR-2 autophosphorylation in a cellular context.

Materials:

  • Endothelial cells (e.g., HUVECs)

  • Cell culture reagents

  • Test compound and reference inhibitors

  • Recombinant human VEGF-A

  • Lysis buffer (RIPA buffer with protease and phosphatase inhibitors)

  • BCA protein assay kit

  • SDS-PAGE gels and electrophoresis equipment

  • PVDF or nitrocellulose membranes

  • Blocking buffer (e.g., 5% BSA in TBST)

  • Primary antibodies: anti-phospho-VEGFR-2 (Tyr1175), anti-total VEGFR-2

  • HRP-conjugated secondary antibody

  • Enhanced chemiluminescence (ECL) detection reagent

Procedure:

  • Culture endothelial cells to 70-80% confluency and serum-starve overnight.

  • Pre-treat cells with various concentrations of the test compound or a vehicle control for 1-2 hours.

  • Stimulate the cells with 50 ng/mL of VEGF-A for 10-15 minutes.

  • Wash the cells with ice-cold PBS and lyse them.

  • Determine the protein concentration of each lysate.

  • Separate equal amounts of protein by SDS-PAGE and transfer to a membrane.

  • Block the membrane and incubate with the primary antibody against phospho-VEGFR-2.

  • Wash and incubate with the HRP-conjugated secondary antibody.

  • Detect the signal using an ECL reagent.

  • Strip the membrane and re-probe with an antibody against total VEGFR-2 as a loading control.

  • Quantify band intensities to determine the ratio of phosphorylated to total VEGFR-2.[14][15]

Visualizing Mechanisms and Workflows

To further elucidate the context of this validation, the following diagrams illustrate the VEGFR-2 signaling pathway and a typical experimental workflow for inhibitor characterization.

VEGFR2_Signaling_Pathway VEGF VEGF-A VEGFR2 VEGFR-2 VEGF->VEGFR2 Binds PLCg PLCγ VEGFR2->PLCg Activates PI3K PI3K VEGFR2->PI3K Activates PKC PKC PLCg->PKC Akt Akt PI3K->Akt Raf Raf PKC->Raf Survival Cell Survival Akt->Survival MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation ERK->Proliferation Migration Cell Migration ERK->Migration Inhibitor 4-Amino-2-(ethylthio)-5- pyrimidinecarbonitrile Inhibitor->VEGFR2 Inhibits Autophosphorylation Experimental_Workflow Start Start: Identify Candidate Inhibitor Biochemical Biochemical Assays Start->Biochemical KinaseAssay In Vitro Kinase Assay (Determine IC50) Biochemical->KinaseAssay CellBased Cell-Based Assays KinaseAssay->CellBased ProliferationAssay HUVEC Proliferation Assay (Cellular Potency) CellBased->ProliferationAssay PhosphoAssay Western Blot for p-VEGFR-2 (Mechanism of Action) CellBased->PhosphoAssay InVivo In Vivo Studies PhosphoAssay->InVivo TumorModel Xenograft Tumor Models (Efficacy) InVivo->TumorModel End End: Validated Inhibitor TumorModel->End

References

A Comparative Guide to Pyrimidine Synthesis: Microwave-Assisted versus Conventional Heating

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in the synthesis of heterocyclic compounds, the efficiency and environmental impact of synthetic methodologies are of paramount importance. Pyrimidine and its derivatives are a cornerstone in medicinal chemistry, forming the structural core of numerous therapeutic agents. This guide provides an objective comparison of two primary heating methods employed in pyrimidine synthesis: microwave-assisted synthesis and conventional heating. By presenting key performance data and detailed experimental protocols, this document aims to equip researchers with the necessary information to select the most suitable method for their synthetic endeavors.

The Biginelli and Hantzsch reactions are two of the most common multicomponent reactions used for the synthesis of dihydropyrimidines and their derivatives, which are precursors to pyrimidines or are themselves biologically active. This comparison will focus on data derived from studies employing these reaction types.

Quantitative Data Comparison

Microwave-assisted organic synthesis (MAOS) has emerged as a powerful technique that often leads to dramatic reductions in reaction times and improvements in yields compared to conventional heating methods.[1] The data summarized below highlights the quantitative advantages of microwave irradiation in the synthesis of various pyrimidine derivatives.

ProductMethodCatalyst/SolventTimeYield (%)Reference
2-amino-4,6-diarylpyrimidinesConventionalOrganic Solvents/Base CatalysisLonger Reaction TimesHigher Yields[2][3]
2-amino-4,6-diarylpyrimidinesMicrowaveCaCl2/Solvent-FreeShorter Reaction TimesAcceptable to Good[2][3]
Quinolinylpyrimidine DerivativesConventionalBasic Conditions12 hours62-64%[4]
Quinolinylpyrimidine DerivativesMicrowaveBasic Conditions8 minutes69-79%[4]
Thiazolopyrimidine DerivativesConventional-24 hours42-55%[5]
Thiazolopyrimidine DerivativesMicrowave-8 minutes69-88%[5]
Dihydropyrimidin-2(1H)-onesConventional-5.5-6.5 hours55-65%[4]
Dihydropyrimidin-2(1H)-onesMicrowave-22-29 minutes73-82%[4]

Experimental Protocols

The following are generalized experimental protocols for the synthesis of pyrimidine derivatives via the Biginelli reaction, comparing conventional heating and microwave-assisted methods. These protocols are based on methodologies described in the cited literature.[2][6][7]

Conventional Heating Method (Biginelli Reaction)

  • Reactant Mixture Preparation: In a round-bottom flask equipped with a reflux condenser, a mixture of an aldehyde (1 mmol), a β-ketoester (1 mmol), and urea or thiourea (1.5 mmol) is dissolved in an appropriate organic solvent (e.g., ethanol).

  • Catalyst Addition: A catalytic amount of a base (e.g., potassium carbonate) or acid is added to the mixture.

  • Heating: The reaction mixture is heated to reflux using an oil bath for several hours (typically 5-24 hours).

  • Reaction Monitoring: The progress of the reaction is monitored by thin-layer chromatography (TLC).

  • Work-up and Purification: Upon completion, the reaction mixture is cooled to room temperature. The solvent is evaporated under reduced pressure, and the residue is purified by recrystallization or column chromatography to yield the desired dihydropyrimidine.

Microwave-Assisted Method (Biginelli Reaction)

  • Reactant Mixture Preparation: An aldehyde (1 mmol), a β-ketoester (1 mmol), and urea or thiourea (1.5 mmol) are placed in a sealed microwave reaction vessel.

  • Catalyst and Solvent Conditions: A catalyst, such as CaCl2, is added.[2] The reaction can often be performed under solvent-free conditions or using a minimal amount of a high-boiling point solvent.[2][8]

  • Microwave Irradiation: The vessel is placed in a monomode microwave reactor and irradiated at a specific temperature and power for a much shorter duration (typically 5-30 minutes).[4][5] Temperature and pressure are monitored during the reaction.[6]

  • Work-up and Purification: After the reaction is complete, the vessel is cooled to a safe temperature. The product is then isolated and purified using similar methods to the conventional protocol, such as recrystallization or column chromatography.

Workflow and Mechanistic Considerations

The synthesis of pyrimidines, for instance via the Biginelli reaction, involves a cyclocondensation of three components. The general workflow for comparing the efficacy of microwave-assisted versus conventional heating for this process is depicted below. While microwave irradiation significantly accelerates the reaction, studies suggest that the rate and yield enhancements are primarily a consequence of a thermal (kinetic) effect rather than a specific non-thermal "microwave effect" when the temperature is identical to conventional heating.[6][9] However, the ability of microwaves to rapidly heat the reaction mixture to superheated temperatures in sealed vessels contributes to the observed rate enhancements.[6]

G cluster_reactants Reactants cluster_methods Heating Method Comparison cluster_mw Microwave-Assisted cluster_conv Conventional Heating cluster_analysis Analysis Aldehyde Aldehyde MW_Reaction Microwave Irradiation (Short Time, High Temp) Aldehyde->MW_Reaction Conv_Reaction Reflux (Long Time, Lower Temp) Aldehyde->Conv_Reaction Ketoester β-Ketoester Ketoester->MW_Reaction Ketoester->Conv_Reaction Urea Urea/Thiourea Urea->MW_Reaction Urea->Conv_Reaction MW_Params Solvent-Free or Green Solvents Catalyst: e.g., CaCl2 MW_Reaction->MW_Params Workup Work-up & Purification MW_Reaction->Workup Conv_Params Organic Solvents Base/Acid Catalysis Conv_Reaction->Conv_Params Conv_Reaction->Workup Characterization Characterization (NMR, MS, etc.) Workup->Characterization Comparison Compare: - Yield - Reaction Time - Purity Characterization->Comparison

References

A Comparative Analysis of the Cytotoxic Effects of Pyrimidine Analogs on Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the cytotoxic effects of three prominent pyrimidine analogs—5-Fluorouracil (5-FU), Gemcitabine, and Capecitabine—on various cancer cell lines. Pyrimidine analogs are a cornerstone of chemotherapy, exerting their anticancer effects by interfering with nucleic acid synthesis and repair, ultimately leading to cell death.[1] This document aims to be an objective resource, presenting supporting experimental data, detailed methodologies for key experiments, and visual representations of relevant biological pathways and workflows to aid in research and drug development.

Quantitative Comparison of Cytotoxicity

The half-maximal inhibitory concentration (IC50) is a critical measure of a drug's potency, representing the concentration required to inhibit 50% of a biological process, such as cell growth. The following table summarizes the IC50 values for 5-FU, Gemcitabine, and Capecitabine across a range of cancer cell lines as reported in various studies. It is important to note that IC50 values can vary significantly based on experimental conditions, including the specific assay used and the duration of drug exposure.

DrugCancer TypeCell LineIC50 (µM)Citation
5-Fluorouracil Breast CancerMCF70.38 (48h)[2]
Colon CancerHCT 11611.3 (72h)[3]
Colon CancerHT-2911.25 (120h)[3]
Lung CancerA5495.03[4]
Lung CancerH1299>10 (72h)[5]
Gemcitabine Lung CancerA5490.029[6]
Lung CancerH4600.025[6]
Lung CancerHCC8270.049[6]
Lung CancerH19750.273[6]
Capecitabine Breast CancerMCF71147.9 (48h)[2]
Breast CancerMCF7921.1 (72h)[2]
Colon CancerHCT1162850 (24h)[7]
Colon CancerHT291590 (24h)[7]
Colon CancerSW6204190 (24h)[7]

Note: Capecitabine is a prodrug of 5-FU, and its in vitro cytotoxicity can be significantly lower than 5-FU because cultured cells may lack the necessary enzymes to efficiently convert it to its active form.[8]

Experimental Protocols

The determination of IC50 values is typically performed using cell viability assays. The following are detailed protocols for two commonly used methods: the MTT and SRB assays.

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability. Mitochondrial dehydrogenases in living cells reduce the yellow tetrazolium salt MTT to purple formazan crystals.

Materials:

  • Cancer cell lines of interest

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)

  • Phosphate-Buffered Saline (PBS)

  • Pyrimidine analogs (5-FU, Gemcitabine, Capecitabine) dissolved in a suitable solvent (e.g., DMSO)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

  • 96-well microplates

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.

  • Drug Treatment: Prepare serial dilutions of the pyrimidine analogs in complete culture medium. After 24 hours, remove the medium from the wells and add 100 µL of the diluted drugs. Include untreated cells as a negative control and a known cytotoxic agent as a positive control.

  • Incubation: Incubate the plate for a specified period (e.g., 24, 48, or 72 hours) at 37°C and 5% CO2.

  • MTT Addition: After the incubation period, add 10-20 µL of MTT solution to each well and incubate for an additional 3-4 hours.

  • Formazan Solubilization: Carefully remove the medium containing MTT and add 150 µL of a solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control and plot a dose-response curve to determine the IC50 value.

SRB (Sulforhodamine B) Assay

The SRB assay is a colorimetric assay that measures cell density by staining total cellular protein with the sulforhodamine B dye.

Materials:

  • Cancer cell lines of interest

  • Complete cell culture medium

  • Pyrimidine analogs

  • Trichloroacetic acid (TCA), 10% (w/v)

  • Sulforhodamine B (SRB) solution, 0.4% (w/v) in 1% acetic acid

  • Acetic acid, 1% (v/v)

  • Tris base solution, 10 mM

  • 96-well microplates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells as described in the MTT assay protocol.

  • Drug Treatment: Treat cells with serial dilutions of the pyrimidine analogs as described above.

  • Cell Fixation: After the incubation period, gently add 50 µL of cold 10% TCA to each well and incubate at 4°C for 1 hour to fix the cells.[9]

  • Washing: Remove the supernatant and wash the wells five times with 1% acetic acid to remove excess TCA.[9] Air dry the plates completely.

  • SRB Staining: Add 100 µL of 0.4% SRB solution to each well and incubate at room temperature for 30 minutes.[9]

  • Removal of Unbound Dye: Wash the wells four times with 1% acetic acid to remove unbound SRB dye.[9] Air dry the plates.

  • Solubilization of Bound Dye: Add 200 µL of 10 mM Tris base solution to each well and place the plate on a shaker for 10 minutes to solubilize the protein-bound dye.[9]

  • Absorbance Measurement: Measure the absorbance at a wavelength of 565 nm using a microplate reader.[9]

  • Data Analysis: Calculate the percentage of cell viability and determine the IC50 value as described for the MTT assay.

Signaling Pathways and Experimental Workflow

The cytotoxic effects of pyrimidine analogs are mediated through complex signaling pathways that ultimately lead to apoptosis, or programmed cell death. The following diagrams, generated using the DOT language, illustrate these pathways and a typical experimental workflow for determining cytotoxicity.

experimental_workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis cell_culture Cell Culture cell_seeding Seed Cells in 96-well Plate cell_culture->cell_seeding drug_prep Prepare Drug Dilutions drug_treatment Treat Cells with Drugs drug_prep->drug_treatment cell_seeding->drug_treatment incubation Incubate for 24-72h drug_treatment->incubation viability_assay Perform Viability Assay (MTT/SRB) incubation->viability_assay read_plate Read Absorbance viability_assay->read_plate calc_viability Calculate % Viability read_plate->calc_viability plot_curve Plot Dose-Response Curve calc_viability->plot_curve calc_ic50 Determine IC50 plot_curve->calc_ic50

Workflow for IC50 determination.

G cluster_5FU 5-Fluorouracil (5-FU) Pathway FU 5-FU FUTP FUTP FU->FUTP FdUMP FdUMP FU->FdUMP RNA_dys RNA Dysfunction FUTP->RNA_dys TS Thymidylate Synthase FdUMP->TS DNA_syn_inhib DNA Synthesis Inhibition TS->DNA_syn_inhib Apoptosis_FU Apoptosis RNA_dys->Apoptosis_FU DNA_syn_inhib->Apoptosis_FU

Simplified 5-FU mechanism of action.

G cluster_Gem Gemcitabine Pathway Gem Gemcitabine dFdCDP dFdCDP Gem->dFdCDP dFdCTP dFdCTP dFdCDP->dFdCTP RNR Ribonucleotide Reductase dFdCDP->RNR DNA_incorp Incorporation into DNA dFdCTP->DNA_incorp Chain_term Chain Termination RNR->Chain_term DNA_incorp->Chain_term Apoptosis_Gem Apoptosis Chain_term->Apoptosis_Gem

Simplified Gemcitabine mechanism of action.

References

Structure-Activity Relationship of 4-Amino-2-(ethylthio)-5-pyrimidinecarbonitrile Analogs: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the structure-activity relationships (SAR) of 4-Amino-2-(ethylthio)-5-pyrimidinecarbonitrile analogs, focusing on their potential as anticancer agents. Due to a scarcity of publicly available SAR studies on the specific ethylthio scaffold, this guide draws insights from closely related 2-(methylthio)-5-pyrimidinecarbonitrile derivatives. The presented data, experimental protocols, and pathway diagrams aim to facilitate further research and development in this area.

Comparative Biological Activity

The biological activity of 4-Amino-2-(alkylthio)-5-pyrimidinecarbonitrile analogs has been primarily evaluated for their anticancer properties. The following tables summarize the in vitro cytotoxicity and kinase inhibitory activities of various derivatives, with modifications at the C4, C6, and N4 positions of the pyrimidine ring.

In Vitro Cytotoxicity

The following table presents the half-maximal inhibitory concentration (IC50) values of selected 2-(methylthio)pyrimidine-5-carbonitrile analogs against various cancer cell lines.

Compound IDR1 (at C6)R2 (at N4)Cell LineIC50 (µM)Reference
1a 4-Fluorophenyl4-MorpholinylColo 205> 100[1]
4e 4-Fluorophenyl4-(4-Chlorophenyl)piperazin-1-ylColo 2051.66[1]
4f 4-Fluorophenyl4-(4-Fluorophenyl)piperazin-1-ylColo 2051.83[1]
4a 4-Methoxyphenyl4-NitrophenylaminoHepG213.18[2]
13b 4-Methoxyphenyl(4-chlorophenyl)HepG214.61[2]
6b 4-Methoxyphenyl4-ChlorophenylaminoHepG221.92[2]
11e PhenylHydrazone derivativeHCT-1161.14[3]
11e PhenylHydrazone derivativeMCF-71.54[3]
4d 4-Methoxyphenyl4-BromophenylaminoK562-[4][5]
7f 4-Methoxyphenyl3,4,5-trimethoxybenzylidenehydrazinylK562-[4][5]

SAR Insights from Cytotoxicity Data:

  • Substitution at C4-Amino Group: The nature of the substituent at the C4-amino position significantly influences cytotoxic activity. The introduction of a piperazine ring with an aryl substituent (compounds 4e and 4f ) leads to potent activity against the Colo 205 cell line.[1]

  • Substitution at C6: The presence of an aryl group, such as 4-fluorophenyl or 4-methoxyphenyl, at the C6 position is common in active compounds.

  • Comparison to 5-Fluorouracil: Several novel thiopyrimidine-5-carbonitrile derivatives have shown significant antiproliferative activity against the HepG2 liver cancer cell line, with some compounds exhibiting higher potency than the standard anticancer drug 5-fluorouracil.[2]

Kinase Inhibitory Activity

Several 2-(methylthio)pyrimidine-5-carbonitrile analogs have been identified as potent inhibitors of various protein kinases, which are crucial regulators of cell signaling pathways implicated in cancer.

Compound IDR1 (at C6)R2 (at N4)Target KinaseIC50 (µM)Reference
11e PhenylHydrazone derivativeVEGFR-20.61[3]
12b PhenylHydrazone derivativeVEGFR-20.53[3]
4e 4-Fluorophenyl4-(4-Chlorophenyl)piperazin-1-ylEGFRwt-[1]
4f 4-Fluorophenyl4-(4-Fluorophenyl)piperazin-1-ylEGFRwt-[1]
7f 4-Methoxyphenyl3,4,5-trimethoxybenzylidenehydrazinylPI3Kδ6.99[4][5]
7f 4-Methoxyphenyl3,4,5-trimethoxybenzylidenehydrazinylPI3Kγ4.01[4][5]
7f 4-Methoxyphenyl3,4,5-trimethoxybenzylidenehydrazinylAKT-13.36[4][5]
12b --PI3Kα0.17[6]
12b --PI3Kβ0.13[6]
12b --PI3Kδ0.76[6]
12b --mTOR0.83[6]
12d --PI3Kα1.27[6]
12d --PI3Kβ3.20[6]
12d --PI3Kδ1.98[6]
12d --mTOR2.85[6]

SAR Insights from Kinase Inhibition Data:

  • VEGFR-2 Inhibition: Modifications leading to hydrazone derivatives at the C4 position have resulted in potent VEGFR-2 inhibitors.[3]

  • EGFR Inhibition: The presence of a substituted piperazine moiety at the C4-amino position appears to be favorable for EGFR inhibition.[1]

  • PI3K/mTOR Pathway Inhibition: Several analogs have demonstrated inhibitory activity against key kinases in the PI3K/AKT/mTOR pathway, with some compounds acting as dual PI3K/mTOR inhibitors.[4][5][6] The substitution pattern on the pyrimidine core plays a crucial role in determining the potency and selectivity against different PI3K isoforms.

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below to ensure reproducibility and facilitate comparative analysis.

In Vitro Cytotoxicity Assay (MTT Assay)

This protocol outlines the determination of the cytotoxic effects of the synthesized compounds against various cancer cell lines using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.[7][8][9][10]

Materials:

  • Cancer cell lines (e.g., HCT-116, MCF-7, HepG2)

  • Complete culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)

  • MTT solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Cells are seeded into 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubated for 24 hours to allow for attachment.

  • Compound Treatment: The test compounds are dissolved in DMSO and then diluted with the culture medium to various concentrations. The cells are then treated with these concentrations for 48-72 hours.

  • MTT Addition: After the incubation period, 10-20 µL of MTT solution is added to each well, and the plates are incubated for an additional 2-4 hours at 37°C.

  • Formazan Solubilization: The medium is removed, and 100-150 µL of DMSO is added to each well to dissolve the formazan crystals. The plate is gently shaken for 15 minutes to ensure complete dissolution.

  • Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to the untreated control cells. The IC50 value is determined by plotting the percentage of viability against the compound concentration.

In Vitro Kinase Inhibition Assay

This general protocol describes a common method for determining the inhibitory activity of compounds against a target kinase.[11][12][13][14][15] The specific substrate and conditions will vary depending on the kinase being assayed.

Materials:

  • Purified recombinant kinase

  • Kinase-specific substrate (peptide or protein)

  • ATP

  • Kinase assay buffer (e.g., HEPES, MgCl2, DTT)

  • Test compounds

  • Detection reagent (e.g., ADP-Glo™, Z'-LYTE™, or equivalent)

  • 384-well plates

  • Plate reader (luminescence, fluorescence, or time-resolved fluorescence)

Procedure:

  • Reagent Preparation: Prepare serial dilutions of the test compounds in DMSO. Prepare the kinase, substrate, and ATP solutions in the kinase assay buffer.

  • Reaction Setup: In a 384-well plate, add the test compound, kinase, and substrate.

  • Initiation of Kinase Reaction: Initiate the reaction by adding ATP.

  • Incubation: Incubate the plate at room temperature or 30°C for a specified period (e.g., 60 minutes).

  • Detection: Stop the reaction and measure the kinase activity using a suitable detection reagent according to the manufacturer's instructions. The signal (e.g., luminescence or fluorescence) is proportional to the amount of ADP produced (or ATP consumed).

  • Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration relative to the vehicle control (DMSO). Determine the IC50 value by fitting the data to a dose-response curve.

Visualizations

The following diagrams, generated using Graphviz (DOT language), illustrate a key signaling pathway targeted by these compounds and a typical experimental workflow.

PI3K_AKT_Pathway cluster_membrane Cell Membrane RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation of PIP2 PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Recruitment AKT AKT PIP3->AKT Recruitment PDK1->AKT Phosphorylation Downstream Downstream Effectors (Cell Survival, Proliferation) AKT->Downstream Activation mTORC2 mTORC2 mTORC2->AKT Phosphorylation Inhibitor Pyrimidinecarbonitrile Analogs Inhibitor->PI3K Inhibition Inhibitor->AKT Inhibition

Caption: PI3K/AKT Signaling Pathway Targeted by Pyrimidinecarbonitrile Analogs.

MTT_Assay_Workflow start Start seed_cells Seed Cancer Cells in 96-well Plate start->seed_cells incubate1 Incubate for 24h (Cell Attachment) seed_cells->incubate1 add_compounds Add Serial Dilutions of Test Compounds incubate1->add_compounds incubate2 Incubate for 48-72h (Treatment) add_compounds->incubate2 add_mtt Add MTT Reagent incubate2->add_mtt incubate3 Incubate for 2-4h (Formazan Formation) add_mtt->incubate3 solubilize Solubilize Formazan with DMSO incubate3->solubilize measure Measure Absorbance at 570 nm solubilize->measure analyze Analyze Data (Calculate IC50) measure->analyze end End analyze->end

Caption: Experimental Workflow for the In Vitro Cytotoxicity (MTT) Assay.

References

New Pyrimidine Derivatives Show Promise in Head-to-Head Antiviral Benchmarking Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

Recent in vitro studies have highlighted a new class of pyrimidine derivatives with potent antiviral activity against a range of pathogenic viruses, including Human Immunodeficiency Virus (HIV), Influenza A Virus (IAV), and Severe Acute Respiratory Syndrome Coronavirus 2 (SARS-CoV-2). These novel compounds have demonstrated comparable or, in some cases, superior efficacy to established antiviral drugs in head-to-head comparisons, marking a significant step forward in the search for new therapeutic agents.

This guide provides a comprehensive comparison of these new pyrimidine derivatives against well-known antiviral drugs, supported by experimental data and detailed protocols for key assays. The findings are intended to inform researchers, scientists, and drug development professionals on the potential of these compounds as next-generation antiviral therapies.

Comparative Antiviral Efficacy and Cytotoxicity

The antiviral activity and cytotoxicity of the new pyrimidine derivatives were rigorously evaluated against established antiviral agents. The 50% effective concentration (EC₅₀) or 50% inhibitory concentration (IC₅₀), and the 50% cytotoxic concentration (CC₅₀) were determined to assess the compounds' potency and safety profile. The selectivity index (SI), calculated as the ratio of CC₅₀ to EC₅₀/IC₅₀, provides a measure of the therapeutic window.

Against Human Immunodeficiency Virus-1 (HIV-1)

A novel series of diarylpyrimidine derivatives were tested for their ability to inhibit HIV-1 reverse transcriptase. The most promising compound, Compound 20 , exhibited potent activity against wild-type HIV-1 and several drug-resistant strains.[1]

CompoundVirus StrainEC₅₀ (nM)[1]CC₅₀ (µM)[1]Selectivity Index (SI)
Compound 20 HIV-1 (WT)2.4>149.2>62,167
L100I3.2>149.2>46,625
K103N2.9>149.2>51,448
Y181C3.1>149.2>48,129
Etravirine HIV-1 (WT)4.0>2.2>550
(Benchmark)L100I4.8>2.2>458
K103N4.5>2.2>489
Y181C5.2>2.2>423
Against Influenza A Virus

A newly synthesized pyrimidine derivative, Compound 2d , targeting the interaction of polymerase PA and PB1 subunits of the influenza A virus RNA-dependent RNA polymerase, showed significant antiviral activity.[2]

CompoundVirus StrainEC₅₀ (µM)[2]CC₅₀ (µM)[2]Selectivity Index (SI)
Compound 2d Flu A/PR/8/342.8>250>89
Oseltamivir Influenza A (H1N1)~0.1-1>100>100-1000
(Benchmark)
Against SARS-CoV-2

A series of pyrimidine thioglycoside derivatives were evaluated for their inhibitory effects on SARS-CoV-2. Compound 6f emerged as a potent inhibitor.[3]

CompoundVirus StrainIC₅₀ (µM)[3]CC₅₀ (µM)[3]Selectivity Index (SI)
Compound 6f SARS-CoV-215.41360.923.4
Remdesivir SARS-CoV-2~0.77-1.76>100>57-130
(Benchmark)

Experimental Protocols

Detailed methodologies for the key experiments are provided below to ensure reproducibility and facilitate further research.

Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5 x 10⁴ cells/well and incubate for 24 hours at 37°C in a 5% CO₂ incubator.

  • Compound Addition: Prepare serial dilutions of the test compounds in culture medium and add them to the wells. Include a vehicle control (e.g., DMSO) and a no-cell control.

  • Incubation: Incubate the plate for 48-72 hours at 37°C.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the CC₅₀ value, which is the concentration of the compound that reduces cell viability by 50%, using a dose-response curve.

Antiviral Activity Assay (Plaque Reduction Assay)

The plaque reduction assay is a standard method to determine the concentration of an antiviral compound that inhibits the formation of viral plaques by 50% (EC₅₀).

Protocol:

  • Cell Seeding: Seed a confluent monolayer of susceptible cells in 6-well plates.

  • Virus Dilution: Prepare serial dilutions of the virus stock to determine the appropriate titer that yields 50-100 plaques per well.

  • Compound and Virus Incubation: Pre-incubate the cell monolayer with various concentrations of the test compound for 1 hour at 37°C. Subsequently, infect the cells with the virus in the presence of the compound.

  • Adsorption: Allow the virus to adsorb for 1 hour at 37°C.

  • Overlay: Remove the inoculum and overlay the cells with a semi-solid medium (e.g., containing agarose or methylcellulose) with the corresponding compound concentration.

  • Incubation: Incubate the plates at 37°C until plaques are visible (typically 2-3 days).

  • Staining: Fix the cells with 4% formaldehyde and stain with 0.5% crystal violet.

  • Plaque Counting: Count the number of plaques in each well.

  • Data Analysis: Calculate the percentage of plaque reduction compared to the virus control and determine the EC₅₀ value from the dose-response curve.

Virus Yield Reduction Assay (qPCR-based)

This assay quantifies the reduction in viral progeny production in the presence of an antiviral compound.

Protocol:

  • Cell Seeding and Infection: Seed cells in a 24-well plate and infect with the virus at a specific multiplicity of infection (MOI) in the presence of serial dilutions of the test compound.

  • Incubation: Incubate the infected cells for a full replication cycle (e.g., 24-48 hours).

  • Supernatant Collection: Collect the cell culture supernatant containing the progeny virus.

  • RNA Extraction: Extract viral RNA from the supernatant using a commercial RNA extraction kit.

  • Quantitative Real-Time PCR (qPCR):

    • Perform reverse transcription of the viral RNA to cDNA.

    • Set up the qPCR reaction using primers and a probe specific for a conserved region of the viral genome.

    • Run the qPCR assay using a real-time PCR system.

  • Data Analysis:

    • Generate a standard curve using known concentrations of a viral plasmid to quantify the viral copy number in each sample.

    • Calculate the percentage of virus yield reduction for each compound concentration compared to the untreated virus control.

    • Determine the IC₅₀ value from the dose-response curve.

Visualizing Experimental Workflows and Signaling Pathways

To further elucidate the experimental processes and potential mechanisms of action, the following diagrams have been generated using Graphviz.

Antiviral_Screening_Workflow cluster_in_vitro In Vitro Screening start Compound Library (New Pyrimidine Derivatives) cytotoxicity Cytotoxicity Assay (MTT Assay) start->cytotoxicity antiviral Antiviral Assay (Plaque Reduction) start->antiviral data_analysis Data Analysis (CC50, EC50/IC50, SI) cytotoxicity->data_analysis yield_reduction Virus Yield Reduction Assay (qPCR) antiviral->yield_reduction yield_reduction->data_analysis hit_compounds Hit Compounds data_analysis->hit_compounds Viral_Lifecycle_Inhibition cluster_cell Host Cell cluster_drugs Antiviral Drug Targets entry 1. Entry & Uncoating replication 2. Replication & Transcription entry->replication assembly 3. Assembly replication->assembly release 4. Release assembly->release virus Virus release->virus Progeny Virus entry_inhibitor Entry Inhibitors entry_inhibitor->entry polymerase_inhibitor Polymerase Inhibitors (e.g., Pyrimidine Derivatives) polymerase_inhibitor->replication protease_inhibitor Protease Inhibitors protease_inhibitor->assembly neuraminidase_inhibitor Neuraminidase Inhibitors (e.g., Oseltamivir) neuraminidase_inhibitor->release virus->entry Attachment

References

Selectivity profile of 4-Amino-2-(ethylthio)-5-pyrimidinecarbonitrile against a panel of kinases

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the selectivity of a kinase inhibitor is paramount for advancing targeted therapies. This guide provides a comparative analysis of the kinase inhibition profiles of representative pyrimidine-based kinase inhibitors. Due to the absence of publicly available, comprehensive kinase selectivity data for 4-Amino-2-(ethylthio)-5-pyrimidinecarbonitrile, this document utilizes Dasatinib, a well-characterized multi-kinase inhibitor with a related aminopyrimidine core, as a primary example. To provide a broader context, the selectivity profiles of two other prominent BCR-ABL tyrosine kinase inhibitors, Bosutinib and Ponatinib, are also included for comparison.

The data presented herein is compiled from publicly available sources and is intended to serve as a reference for understanding the methodologies and potential outcomes of kinase selectivity profiling.

Comparative Kinase Inhibition Profile

The inhibitory activity of a compound against a panel of kinases is a critical determinant of its therapeutic efficacy and potential off-target effects. This is often quantified by the half-maximal inhibitory concentration (IC50), which represents the concentration of an inhibitor required to reduce the activity of a specific kinase by 50%. A lower IC50 value indicates a more potent inhibitor.

The following table summarizes the IC50 values for Dasatinib, Bosutinib, and Ponatinib against a selection of key kinases, highlighting their distinct selectivity profiles.

Kinase TargetDasatinib IC50 (nM)Bosutinib IC50 (nM)Ponatinib IC50 (nM)
ABL1< 11.20.37
ABL1 (T315I)> 1000> 10002.0
SRC< 11.25.4
LYN< 1< 10-
LCK< 1--
YES1< 1--
KIT5> 100013
PDGFRA16941
PDGFRB139-
VEGFR28-1.5
FGFR129-2
EGFR> 1000> 1000-

Note: IC50 values are compiled from various public sources and can vary depending on the specific assay conditions. This data is for comparative purposes.[1][2]

As the data indicates, all three compounds are potent inhibitors of the BCR-ABL and Src family kinases.[2] However, their selectivity profiles diverge across a broader range of kinases. Dasatinib demonstrates potent, broad-spectrum activity against numerous tyrosine kinases, including KIT, PDGFRA, and VEGFR2.[1][2] Bosutinib, while also a dual Src/Abl inhibitor, shows less activity against KIT and PDGF receptors.[3][4] Ponatinib is a potent pan-BCR-ABL inhibitor, uniquely active against the T315I mutant, and also potently inhibits other kinases such as VEGFR2 and FGFR1.[5][6][7]

Experimental Protocols

The determination of a kinase inhibitor's selectivity profile relies on robust and reproducible experimental methodologies. A commonly employed method for determining the in vitro potency of kinase inhibitors is the ADP-Glo™ Kinase Assay.

ADP-Glo™ Kinase Assay Protocol[8][9][10]

The ADP-Glo™ Kinase Assay is a luminescent assay that quantifies the amount of ADP produced during a kinase reaction. The assay is performed in two steps: first, the kinase reaction is terminated and the remaining ATP is depleted; second, the ADP is converted to ATP, which is then used to generate a luminescent signal via a luciferase reaction. The intensity of the light signal is directly proportional to the amount of ADP produced and inversely proportional to the activity of the kinase inhibitor.

Materials:

  • Kinase of interest

  • Substrate for the kinase

  • Test compound (e.g., Dasatinib) at various concentrations

  • ATP

  • Kinase reaction buffer

  • ADP-Glo™ Reagent

  • Kinase Detection Reagent

  • Multi-well plates (e.g., 384-well)

  • Luminometer

Procedure:

  • Kinase Reaction Setup:

    • Add the kinase, substrate, and kinase reaction buffer to the wells of a multi-well plate.

    • Add the test compound at a range of concentrations. A DMSO control is included as a reference for uninhibited kinase activity.

    • Initiate the kinase reaction by adding ATP.

    • Incubate the reaction at a controlled temperature (e.g., 30°C) for a specific period (e.g., 60 minutes).

  • Termination of Kinase Reaction and ATP Depletion:

    • Add an equal volume of ADP-Glo™ Reagent to each well. This reagent stops the kinase reaction and depletes the unconsumed ATP.

    • Incubate at room temperature for 40 minutes.

  • ADP to ATP Conversion and Signal Detection:

    • Add Kinase Detection Reagent to each well. This reagent contains an enzyme that converts ADP to ATP and the necessary components for the luciferase reaction.

    • Incubate at room temperature for 30-60 minutes to allow the luminescent signal to stabilize.

    • Measure the luminescence using a plate-reading luminometer.

  • Data Analysis:

    • The luminescent signal is plotted against the inhibitor concentration.

    • The IC50 value is determined by fitting the data to a dose-response curve.

Visualizations

To further clarify the experimental process and the biological context of kinase inhibition, the following diagrams have been generated using the Graphviz DOT language.

G cluster_0 Kinase Reaction cluster_1 Reaction Termination & ATP Depletion cluster_2 Signal Generation & Detection Kinase, Substrate, Buffer Kinase, Substrate, Buffer Add Test Compound Add Test Compound Kinase, Substrate, Buffer->Add Test Compound Initiate with ATP Initiate with ATP Add Test Compound->Initiate with ATP Incubate Incubate Initiate with ATP->Incubate Add ADP-Glo Reagent Add ADP-Glo Reagent Incubate->Add ADP-Glo Reagent Incubate (40 min) Incubate (40 min) Add ADP-Glo Reagent->Incubate (40 min) Add Kinase Detection Reagent Add Kinase Detection Reagent Incubate (40 min)->Add Kinase Detection Reagent Incubate (30-60 min) Incubate (30-60 min) Add Kinase Detection Reagent->Incubate (30-60 min) Measure Luminescence Measure Luminescence Incubate (30-60 min)->Measure Luminescence

Experimental Workflow for ADP-Glo™ Kinase Assay.

BCR_ABL_Signaling BCR_ABL BCR-ABL GRB2 GRB2 BCR_ABL->GRB2 PI3K PI3K BCR_ABL->PI3K STAT5 STAT5 BCR_ABL->STAT5 SOS SOS GRB2->SOS RAS RAS SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation ERK->Proliferation AKT AKT PI3K->AKT Apoptosis Inhibition of Apoptosis AKT->Apoptosis STAT5->Proliferation STAT5->Apoptosis Dasatinib Dasatinib Dasatinib->BCR_ABL inhibits

Simplified BCR-ABL Signaling Pathway and Inhibition by Dasatinib.

The BCR-ABL fusion protein is a constitutively active tyrosine kinase that drives chronic myeloid leukemia (CML) by activating multiple downstream signaling pathways.[8][9][10][11][12] These pathways, including the RAS/MAPK and PI3K/AKT pathways, promote cell proliferation and inhibit apoptosis. Dasatinib and other BCR-ABL inhibitors block the kinase activity of BCR-ABL, thereby inhibiting these downstream signals and inducing cancer cell death.[8][9][10][11][12]

References

Comparative In Vivo Efficacy of Novel Anticancer Agents Derived from 4-Amino-2-(ethylthio)-5-pyrimidinecarbonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: A Comparative Analysis of Preclinical Anticancer Activity

This guide provides a comparative overview of the in vivo efficacy of two novel drug candidates derived from the 4-Amino-2-(ethylthio)-5-pyrimidinecarbonitrile scaffold. The data presented is compiled from preclinical studies and is intended to offer an objective comparison of their antitumor activities in established animal models. This document summarizes quantitative efficacy data, details the experimental methodologies employed, and visualizes relevant biological pathways and workflows.

In Vivo Efficacy Comparison

The following table summarizes the in vivo anticancer efficacy of two distinct derivatives. Compound A represents a series of thieno[2,3-d]pyrimidine-based compounds, and Compound B is a 4-amino-pyrimidine-bis-substituted molecule.

Compound Target/Mechanism Animal Model Cancer Type Dosing Regimen Key Efficacy Outcomes
Compound A (21b) VEGFR-2 InhibitorFemale Swiss albino miceEhrlich Ascites Carcinoma (EAC) Solid Tumor5 mg/kg/day, orally for 8 days48.3% reduction in tumor volume; 42.1% reduction in tumor weight.
Compound A (21e) VEGFR-2 InhibitorFemale Swiss albino miceEhrlich Ascites Carcinoma (EAC) Solid Tumor10 mg/kg/day, orally for 8 days65.2% reduction in tumor volume; 57.9% reduction in tumor weight.
Compound B Not specifiedSwiss albino miceSarcoma 180Not specified50.46 ± 16.24% tumor inhibition (free form); 66.47 ± 26.8% tumor inhibition (liposomal form).[1]

Experimental Protocols

Detailed methodologies for the key in vivo experiments are provided below to ensure reproducibility and facilitate critical evaluation of the presented data.

In Vivo Solid Tumor Model (Ehrlich Ascites Carcinoma) for Compound A

This protocol was utilized to assess the antitumor activity of thieno[2,3-d]pyrimidine derivatives 21b and 21e.

  • Animal Model: Female Swiss albino mice (6-8 weeks old, 20-25 g) were used for the study.

  • Tumor Induction: Ehrlich ascites carcinoma (EAC) cells were initially propagated in the peritoneal cavity of mice. For the solid tumor model, 2.5 x 10^6 EAC cells were injected intramuscularly into the right thigh of each mouse.

  • Treatment Groups: The mice were randomly divided into a control group and treatment groups receiving compounds 21b (5 mg/kg) and 21e (10 mg/kg).

  • Drug Administration: The compounds were administered orally on a daily basis for eight consecutive days.

  • Efficacy Evaluation: On day 9, the animals were euthanized, and the solid tumors were excised and weighed. The tumor volume was calculated using the formula: V = 0.5 x L x W^2, where L is the length and W is the width of the tumor. The percentage of tumor weight inhibition was calculated as [(C-T)/C] x 100, where C is the mean tumor weight of the control group and T is the mean tumor weight of the treated group.

In Vivo Antitumor Activity Assay (Sarcoma 180) for Compound B

The following protocol was employed to evaluate the in vivo efficacy of the 4-amino-pyrimidine-bis-substituted compound.[1]

  • Animal Model: Swiss albino mice were used for this study.[1]

  • Tumor Induction: Sarcoma 180 tumor cells (5.0 x 10^6 cells/mL) in ascitic form were inoculated subcutaneously in the right axillary region of the mice.[1]

  • Treatment Groups: The animals were divided into a negative control group (saline), a positive control group (5-Fluorouracil), a group treated with the free pyrimidine compound, and a group treated with the liposomal formulation of the pyrimidine compound.[1]

  • Drug Administration: Treatment commenced 24 hours after tumor inoculation and continued for seven consecutive days.[1] The route of administration was not specified in the available literature.

  • Efficacy Evaluation: The antitumor activity was assessed by comparing the mean weight of the tumors from the treated groups to that of the control group.[1] The tumor inhibition rate was calculated based on these measurements.[1]

Visualized Signaling Pathways and Workflows

The following diagrams illustrate the key signaling pathway targeted by Compound A and a general workflow for in vivo efficacy studies.

VEGFR2_Signaling_Pathway VEGF VEGF-A VEGFR2 VEGFR-2 VEGF->VEGFR2 Binds PLCg PLCγ VEGFR2->PLCg Activates PIP2 PIP2 PLCg->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca2 Ca²⁺ Release IP3->Ca2 PKC PKC DAG->PKC Raf Raf PKC->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Migration, Survival ERK->Proliferation CompoundA Compound A (Thieno[2,3-d]pyrimidine derivative) CompoundA->VEGFR2 Inhibits

Caption: VEGFR-2 Signaling Pathway and Inhibition by Compound A.

InVivo_Efficacy_Workflow start Start: Select Animal Model (e.g., Swiss albino mice) tumor_induction Tumor Cell Implantation (e.g., EAC, Sarcoma 180) start->tumor_induction randomization Randomization into Control & Treatment Groups tumor_induction->randomization treatment Drug Administration (Oral, IP, etc.) for a defined period randomization->treatment monitoring Tumor Growth Monitoring (Calipers, Imaging) treatment->monitoring endpoint Endpoint: Euthanasia & Tumor Excision monitoring->endpoint analysis Data Analysis: Tumor Volume/Weight, Inhibition Rate endpoint->analysis conclusion Conclusion on In Vivo Efficacy analysis->conclusion

Caption: General Workflow for In Vivo Anticancer Efficacy Studies.

References

Safety Operating Guide

Proper Disposal of 4-Amino-2-(ethylthio)-5-pyrimidinecarbonitrile: A Step-by-Step Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For immediate reference, treat 4-Amino-2-(ethylthio)-5-pyrimidinecarbonitrile as hazardous chemical waste. Ensure disposal is conducted through a licensed environmental management company. Adherence to local, state, and federal regulations is mandatory.

This guide provides comprehensive, step-by-step procedures for the safe handling and disposal of this compound, catering to researchers, scientists, and professionals in drug development. The following protocols are designed to ensure operational safety and regulatory compliance.

Safety and Handling Profile

The following table summarizes key safety and handling information for this compound. This data is essential for risk assessment prior to handling and disposal.

ParameterValueSource
Appearance Slightly yellow to cream powder[1]
Primary Hazards Harmful if swallowed, causes skin irritation, causes serious eye irritation, may cause respiratory irritation.[2]
Storage Temperature 2-8°C, in a dark, inert atmosphere.[3]
Personal Protective Equipment (PPE) Safety goggles, chemical-resistant gloves, lab coat, and respiratory protection (use in a well-ventilated area or with fume hood).[4][5]
Incompatible Materials Strong oxidizing agents.[4]

Pre-Disposal and Handling Protocols

Proper handling and temporary storage are critical to minimize risk before the final disposal of this compound.

Personal Protective Equipment (PPE)

All personnel handling this compound must wear appropriate PPE to prevent exposure.[4][5] This includes, but is not limited to:

  • Eye Protection : Chemical safety goggles or a face shield.

  • Hand Protection : Chemical-resistant gloves (e.g., nitrile).

  • Body Protection : A lab coat or chemical-resistant apron.

  • Respiratory Protection : Use in a well-ventilated area, preferably within a chemical fume hood.[4] If dust is generated, a respirator may be necessary.

Spill Management

In the event of a spill, immediate and appropriate action is necessary to contain the material and protect laboratory personnel.

  • Evacuate and Ventilate : Clear the immediate area of all non-essential personnel and ensure adequate ventilation.[5]

  • Contain the Spill : Use an absorbent, inert material (e.g., vermiculite, sand, or earth) to cover and contain the spilled solid. Do not use combustible materials like paper towels.

  • Collect the Waste : Carefully sweep or scoop the contained material into a clearly labeled, sealable waste container.[6] Avoid generating dust.[5]

  • Decontaminate the Area : Clean the spill area with a suitable solvent, followed by soap and water. All cleaning materials must also be disposed of as hazardous waste.

  • Report the Spill : Inform your institution's Environmental Health and Safety (EHS) office of the spill and follow their specific reporting procedures.

Step-by-Step Disposal Procedure

The disposal of this compound must be handled as regulated chemical waste. Do not dispose of this chemical down the drain or in regular trash.

  • Container Selection :

    • Choose a container that is compatible with the chemical. A high-density polyethylene (HDPE) container with a secure, leak-proof lid is recommended.[7]

    • The container must be clean and dry before adding the waste.

  • Waste Collection :

    • Transfer the waste this compound into the designated waste container.

    • If collecting a solution of the compound, do not mix it with incompatible wastes. Specifically, keep it separate from strong oxidizing agents.[4]

    • Do not overfill the container. Leave at least 10% headspace to allow for expansion.

  • Labeling the Waste Container :

    • Proper labeling is crucial for safety and regulatory compliance.[8][9] The label must be securely affixed to the container and include the following information:

      • The words "Hazardous Waste".[10]

      • The full chemical name: "this compound". Do not use abbreviations.[11]

      • An accurate estimation of the quantity of the waste.

      • The date when waste was first added to the container (accumulation start date).[5]

      • The name and contact information of the generating researcher or lab.

      • The specific hazards associated with the chemical (e.g., "Harmful," "Irritant").[11]

  • Temporary Storage :

    • Store the sealed and labeled waste container in a designated Satellite Accumulation Area (SAA).[10]

    • The SAA must be located at or near the point of generation and under the control of the laboratory personnel.[4]

    • Ensure secondary containment is used for the waste container to mitigate any potential leaks.[7]

    • Store the container away from incompatible materials.[6]

  • Arranging for Disposal :

    • Contact your institution's EHS office to schedule a pickup for the hazardous waste.

    • Provide them with all necessary information about the waste stream as requested.

    • Do not attempt to transport the hazardous waste off-site yourself.[7]

Disposal Workflow Diagram

The following diagram illustrates the decision-making and procedural flow for the proper disposal of this compound.

DisposalWorkflow cluster_prep Preparation & Handling cluster_disposal Disposal Procedure start Start: Have Waste 4-Amino-2-(ethylthio)-5- pyrimidinecarbonitrile ppe Wear Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe spill_check Spill Occurred? ppe->spill_check spill_protocol Follow Spill Cleanup Protocol spill_check->spill_protocol Yes collect_waste Collect Waste in Compatible Container spill_check->collect_waste No spill_protocol->collect_waste label_container Label Container with 'Hazardous Waste' & Contents collect_waste->label_container store_waste Store in Designated Satellite Accumulation Area label_container->store_waste contact_ehs Contact EHS for Waste Pickup store_waste->contact_ehs end End: Waste Collected by Licensed Vendor contact_ehs->end

Caption: Disposal workflow for this compound.

References

Essential Safety and Operational Guide for 4-Amino-2-(ethylthio)-5-pyrimidinecarbonitrile

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides immediate and essential safety and logistical information for the handling and disposal of 4-Amino-2-(ethylthio)-5-pyrimidinecarbonitrile. It is intended for researchers, scientists, and drug development professionals to ensure safe laboratory practices.

Personal Protective Equipment (PPE)

A comprehensive personal protective equipment strategy is the primary defense against chemical exposure. The following table summarizes the recommended PPE for handling this compound, based on best practices for similar pyrimidine derivatives and nitrile-containing compounds.[1][2][3]

Protection TypeEquipmentSpecifications & Rationale
Eye and Face Protection Safety Goggles and Face ShieldTight-sealing safety goggles are mandatory to protect against dust particles and splashes. A face shield should be worn over goggles during procedures with a higher risk of splashing or aerosol generation.[1]
Hand Protection Chemical-Resistant GlovesDisposable nitrile gloves provide good short-term protection for incidental contact.[4] For prolonged handling, it is advisable to consult the glove manufacturer's chemical resistance guide. Always inspect gloves for tears or holes before use and change them immediately if contaminated.[1][4]
Body Protection Laboratory CoatA flame-resistant lab coat should be worn and kept fully buttoned to protect skin and personal clothing from contamination.[2] For tasks with a higher risk of splashes, a chemical-resistant apron worn over the lab coat is recommended.
Respiratory Protection NIOSH/MSHA or EN 149 Approved RespiratorTo be used in the absence of adequate engineering controls (e.g., fume hood) or if exposure limits are likely to be exceeded.[5] A particulate filter is recommended for handling the solid compound.
General Lab Attire Long Pants and Closed-Toe ShoesStandard laboratory practice to prevent skin exposure to spills.[2]

Operational Plan: Handling and Storage

A systematic approach is crucial for the safe handling of this compound.

Engineering Controls:

  • All handling of this compound should be conducted in a well-ventilated area, preferably within a certified chemical fume hood.[6][7]

  • Ensure that eyewash stations and safety showers are readily accessible and in close proximity to the workstation.[5]

Safe Handling Practices:

  • Avoid direct contact with skin, eyes, and clothing.

  • Do not breathe in dust or vapors.[6]

  • Use clean, dry, and appropriate laboratory equipment.

  • Keep containers tightly closed when not in use.[6][8]

  • Wash hands thoroughly with soap and water after handling.[8]

  • Do not eat, drink, or smoke in the laboratory.[6]

Storage:

  • Store the compound in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.[5][6]

  • The storage area should be secure and accessible only to authorized personnel.

Disposal Plan

Proper disposal of this compound and its containers is critical to prevent environmental contamination and ensure regulatory compliance.

Waste Segregation and Collection:

  • Solid Waste: Collect any unused or waste solid material in a clearly labeled, sealed, and appropriate hazardous waste container.[8]

  • Contaminated Materials: Any materials that have come into contact with the chemical, such as gloves, weighing paper, and pipette tips, must be considered contaminated and disposed of in a designated hazardous waste container.[1]

  • Liquid Waste: If the compound is in solution, it should be collected in a labeled, sealed, and appropriate hazardous liquid waste container.

Disposal Procedure:

  • Dispose of all waste in accordance with local, state, and federal regulations.[6][9]

  • Do not dispose of this material in standard laboratory trash or down the drain.[10]

  • Contact your institution's environmental health and safety (EHS) department for specific disposal guidelines.

Experimental Workflow

The following diagram illustrates the logical workflow for the safe handling of this compound from receipt to disposal.

Safe Handling Workflow for this compound cluster_prep Preparation cluster_handling Handling (in Fume Hood) cluster_cleanup Cleanup & Disposal Obtain Compound Obtain Compound Review SDS Review SDS Obtain Compound->Review SDS Don PPE Don PPE Review SDS->Don PPE Weighing Weighing Don PPE->Weighing Experimentation Experimentation Weighing->Experimentation Temporary Storage Temporary Storage Experimentation->Temporary Storage Decontaminate Workspace Decontaminate Workspace Temporary Storage->Decontaminate Workspace Segregate Waste Segregate Waste Decontaminate Workspace->Segregate Waste Dispose Waste Dispose Waste Segregate Waste->Dispose Waste Doff PPE Doff PPE Dispose Waste->Doff PPE Wash Hands Wash Hands Doff PPE->Wash Hands

Caption: Workflow for the safe handling of the chemical.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-Amino-2-(ethylthio)-5-pyrimidinecarbonitrile
Reactant of Route 2
Reactant of Route 2
4-Amino-2-(ethylthio)-5-pyrimidinecarbonitrile

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.